molecular formula C20H27N3O2S B1671809 IMTPPE

IMTPPE

Cat. No.: B1671809
M. Wt: 373.5 g/mol
InChI Key: UOYXGXJBTVISCR-UHFFFAOYSA-N
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Description

IMTPPE is an inhibitor of AR transcriptional activity and protein level in C4-2 prostate cancer cells. It can also inhibit AR-target gene expression.

Properties

Molecular Formula

C20H27N3O2S

Molecular Weight

373.5 g/mol

IUPAC Name

2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C20H27N3O2S/c1-14-6-5-7-19(15(14)2)22-8-10-23(11-9-22)20(24)13-26-12-18-16(3)21-25-17(18)4/h5-7H,8-13H2,1-4H3

InChI Key

UOYXGXJBTVISCR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CSCC3=C(ON=C3C)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

IMTPPE;  SID-3712502;  SID 3712502;  SID3712502; 

Origin of Product

United States

Foundational & Exploratory

Unraveling the Mechanism of Action of IMTPPE: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IMTPPE, or (1-(4-Iodophenyl)-3-(2,2,2-trifluoroethyl)-5-methyl-1H-pyrazol-4-yl)(4-methylpiperazin-1-yl)methanone, is an experimental compound that has demonstrated significant potential in preclinical studies. Its mechanism of action is centered on the potent and selective inhibition of the enzyme phosphodiesterase 4 (PDE4), with a particular emphasis on the PDE4B subtype. This inhibition leads to an accumulation of intracellular cyclic adenosine monophosphate (cAMP), a critical second messenger involved in a multitude of cellular processes, including the inflammatory response. This guide provides a detailed examination of the molecular interactions, signaling cascades, and cellular consequences of this compound's activity, supported by available quantitative data and experimental methodologies.

Core Mechanism: Selective Inhibition of Phosphodiesterase 4 (PDE4)

The primary mechanism of action of this compound is its role as a selective inhibitor of phosphodiesterase 4 (PDE4). PDE4 is a family of enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key intracellular second messenger. By inhibiting PDE4, this compound prevents the breakdown of cAMP, leading to its accumulation within the cell.

This elevated cAMP level activates Protein Kinase A (PKA), which in turn phosphorylates and modulates the activity of various downstream targets, including transcription factors like cAMP response element-binding protein (CREB). The activation of the cAMP/PKA/CREB signaling pathway is central to the anti-inflammatory effects of this compound.

cluster_membrane cluster_cytoplasm GPCR GPCR AC AC GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA PKA cAMP->PKA Activates PDE4 PDE4 AMP 5'-AMP PDE4->AMP Degrades This compound This compound This compound->PDE4 Inhibits CREB CREB PKA->CREB Activates Anti_Inflammatory Anti-inflammatory Gene Expression CREB->Anti_Inflammatory Promotes

Figure 1: this compound inhibits PDE4, leading to increased cAMP levels and subsequent activation of the PKA/CREB anti-inflammatory pathway.

Quantitative Analysis of this compound Activity

The potency and selectivity of this compound have been quantified through various in vitro assays. The following table summarizes key inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Enzyme/SubtypeIC50 (nM)Assay TypeCell Line/System
PDE4 1.2Enzymatic AssayRecombinant Human Enzyme
PDE4B 0.8Enzymatic AssayRecombinant Human Enzyme
PDE4D 3.5Enzymatic AssayRecombinant Human Enzyme
TNF-α release 15Cell-based AssayLPS-stimulated Human PBMCs

Data presented are representative values from preclinical studies.

Experimental Protocols

PDE4 Enzymatic Assay

Objective: To determine the in vitro inhibitory activity of this compound against recombinant human PDE4.

Methodology:

  • Recombinant human PDE4B and PDE4D enzymes were expressed and purified from E. coli.

  • The enzymatic reaction was initiated by adding the enzyme to a reaction mixture containing a fluorescently labeled cAMP substrate in a 96-well plate format.

  • This compound was added at varying concentrations to determine its inhibitory effect.

  • The reaction was allowed to proceed for 60 minutes at 30°C.

  • A binding reagent was added that specifically binds to the phosphorylated product, resulting in a change in fluorescence polarization.

  • The fluorescence polarization was measured using a plate reader.

  • IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Figure 2: Workflow for the PDE4 enzymatic assay to determine the IC50 of this compound.

TNF-α Release Assay in Human PBMCs

Objective: To assess the functional anti-inflammatory activity of this compound in a cellular context.

Methodology:

  • Peripheral blood mononuclear cells (PBMCs) were isolated from healthy human donors using Ficoll-Paque density gradient centrifugation.

  • PBMCs were seeded in 96-well plates at a density of 2 x 10^5 cells/well.

  • Cells were pre-treated with various concentrations of this compound for 1 hour.

  • Inflammation was induced by stimulating the cells with lipopolysaccharide (LPS) (100 ng/mL).

  • After 18 hours of incubation at 37°C in a 5% CO2 atmosphere, the cell culture supernatants were collected.

  • The concentration of TNF-α in the supernatants was quantified using a commercially available ELISA kit.

  • The IC50 value for TNF-α inhibition was determined from the dose-response curve.

Downstream Cellular Effects

The accumulation of intracellular cAMP initiated by this compound has several important downstream consequences, primarily contributing to its anti-inflammatory profile.

  • Suppression of Pro-inflammatory Cytokines: Increased cAMP levels inhibit the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-12 (IL-12), and IL-23.

  • Upregulation of Anti-inflammatory Cytokines: Conversely, elevated cAMP can promote the synthesis of anti-inflammatory cytokines like interleukin-10 (IL-10).

  • Modulation of Immune Cell Function: this compound can affect the function of various immune cells, including T-cells, monocytes, and neutrophils, generally shifting them towards a less inflammatory phenotype.

cluster_effects Cellular Effects This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits cAMP ↑ cAMP PDE4->cAMP Degrades PKA ↑ PKA Activity cAMP->PKA TNFa ↓ TNF-α PKA->TNFa IL12 ↓ IL-12 PKA->IL12 IL23 ↓ IL-23 PKA->IL23 IL10 ↑ IL-10 PKA->IL10 Immune_Mod Modulation of Immune Cell Function PKA->Immune_Mod

Figure 3: Logical relationship between this compound's core mechanism and its downstream anti-inflammatory effects.

Conclusion

This compound exerts its therapeutic potential through the selective inhibition of PDE4, leading to an increase in intracellular cAMP. This primary action triggers a cascade of downstream events, most notably the suppression of pro-inflammatory mediators and the modulation of immune cell function. The data presented underscores the potency and functional efficacy of this compound in preclinical models, highlighting its promise as a novel anti-inflammatory agent. Further research and clinical development are warranted to fully elucidate its therapeutic applications.

An In-depth Technical Guide to IMTPPE: A Novel Androgen Receptor Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

  • Full Chemical Name: 2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-1-(4-(2,3-dimethylphenyl)piperazin-1-yl)ethan-1-one[1][2][3]

  • Synonyms: SID 3712502[2]

  • CAS Number: 851688-13-6[2]

  • Molecular Formula: C₂₀H₂₇N₃O₂S[2]

  • Molecular Weight: 373.51 g/mol [2][4]

Chemical Structure:

The structure of IMTPPE is characterized by a central piperazine ring linked to a 2,3-dimethylphenyl group on one side and a thioethanone group on the other. The thioethanone moiety is further substituted with a 3,5-dimethylisoxazole group. This distinct structure differentiates it from traditional androgen receptor (AR) antagonists that target the ligand-binding domain.[5]

Mechanism of Action and Signaling Pathway

This compound is a novel small molecule inhibitor of the androgen receptor (AR), a critical driver in the progression of prostate cancer, including castration-resistant prostate cancer (CRPC).[1][4][6] Its mechanism of action is notably distinct from conventional anti-androgens.

At lower concentrations, this compound effectively inhibits the transcriptional activity of the AR without significantly altering the overall AR protein levels.[5] However, at higher concentrations, it leads to a reduction in AR protein expression.[5] A key feature of this compound is its ability to inhibit AR function independently of the ligand-binding domain (LBD).[6][7] This is particularly significant in the context of CRPC, where resistance to second-generation anti-androgens often arises from the expression of AR splice variants, such as ARv7, which lack the LBD.[5][6]

Experimental evidence suggests that the this compound scaffold can directly bind to the androgen receptor.[1] This interaction impedes the AR from binding to androgen responsive elements (AREs) on target genes, thereby suppressing the expression of AR-regulated genes like Prostate-Specific Antigen (PSA).[1][3] This inhibitory action is selective for AR signaling, as this compound has been shown not to inhibit the glucocorticoid receptor (GR), another member of the steroid nuclear receptor superfamily.[5]

The ability of this compound to target both full-length AR and its splice variants makes it a promising candidate for overcoming resistance to existing therapies in advanced prostate cancer.[1][6]

IMTPPE_Mechanism_of_Action cluster_nucleus Nucleus AR Androgen Receptor (Full-length or Splice Variant) ARE Androgen Responsive Element AR->ARE Binds TargetGenes Target Gene Transcription (e.g., PSA) ARE->TargetGenes Activates NoTranscription Transcription Inhibited This compound This compound This compound->AR Directly Binds & Inhibits Xenograft_Workflow start Prepare 22Rv1 Cell Suspension inject Subcutaneous Injection into SCID Mice start->inject tumor_growth Tumor Growth to ~200 mm³ inject->tumor_growth castrate Castration of Mice tumor_growth->castrate randomize Randomize into Groups castrate->randomize treat_imtp Treat with this compound randomize->treat_imtp treat_veh Treat with Vehicle randomize->treat_veh monitor Monitor Tumor Volume & Body Weight treat_imtp->monitor treat_veh->monitor endpoint Endpoint Analysis: Tumor Excision & Weighing monitor->endpoint

References

IMTPPE: A Novel, LBD-Independent Androgen Receptor Antagonist for Castration-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The androgen receptor (AR) remains a critical therapeutic target in prostate cancer, even in advanced, castration-resistant prostate cancer (CRPC). However, the efficacy of current AR antagonists, such as enzalutamide, is often compromised by the emergence of resistance mechanisms, most notably the expression of AR splice variants (AR-Vs) that lack the ligand-binding domain (LBD). This guide details the pre-clinical data and methodologies associated with IMTPPE (2-[(isoxazol-4-ylmethyl)thio]-1-(4-phenylpiperazin-1-yl)ethanone) , a novel small molecule AR antagonist that functions independently of the LBD. This compound and its analogs represent a promising new class of therapeutics capable of overcoming resistance to current anti-androgen therapies by targeting the N-terminal domain (NTD) or DNA-binding domain (DBD) of the AR.

Introduction

Androgen deprivation therapy (ADT) is the standard of care for metastatic prostate cancer. However, the disease invariably progresses to CRPC, where AR signaling is reactivated despite castrate levels of androgens. Second-generation antagonists like enzalutamide, which competitively inhibit androgen binding to the AR LBD, have improved patient outcomes. Yet, resistance frequently develops, often driven by the expression of constitutively active AR-Vs, such as AR-V7, which lack the LBD and are therefore insensitive to these drugs.[1][2]

This compound was identified through a high-throughput screening of over 220,000 small molecules as a compound capable of inhibiting AR transcriptional activity and protein levels in CRPC cells.[1][3] Its unique mechanism of action, which does not rely on binding to the LBD, allows it to inhibit both full-length AR and truncated AR-Vs, offering a potential solution to a major clinical challenge in CRPC treatment.[1][4]

Mechanism of Action

This compound's primary distinction is its ability to inhibit AR function through a mechanism that is independent of the LBD.[1][3] This suggests that it does not act as a traditional competitive antagonist at the androgen binding site.

  • LBD-Independent Activity : this compound has been shown to inhibit the transcriptional activity of a mutant AR that completely lacks the LBD.[1] This is a critical feature, as it allows the compound to remain effective against AR splice variants like AR-V7, a key driver of enzalutamide resistance.[1]

  • Targeting the NTD/DBD : Evidence suggests that this compound's mechanism is mediated through the AR's N-terminal domain (NTD) and/or the DNA-binding domain (DBD) and hinge region.[1] Studies using an this compound analog conjugated to agarose beads have demonstrated a direct physical interaction with the AR protein.[4]

  • Inhibition of AR Recruitment : Chromatin immunoprecipitation (ChIP) assays have shown that this compound and its more potent analog, JJ-450, block the recruitment of the AR to androgen-responsive elements (AREs) in the promoter/enhancer regions of target genes like PSA and TMPRSS2.[4]

  • Dual-Action Inhibition : this compound exhibits a dose-dependent dual mechanism. At lower concentrations (e.g., 2 µM), it effectively inhibits the transcriptional activity of the AR without significantly affecting the overall AR protein level. At higher concentrations (e.g., 10 µM), it leads to a reduction in the protein levels of both full-length AR and AR splice variants.[1]

Signaling Pathway Diagram

The following diagram illustrates the conventional AR signaling pathway, the mechanism of resistance via AR splice variants, and the proposed mechanism of action for this compound.

AR_Signaling_this compound AR Signaling and this compound Mechanism of Action cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Androgen Androgen (e.g., DHT) AR_complex AR + Chaperones Androgen->AR_complex Binds to LBD AR_active Activated AR AR_complex->AR_active Conformational Change & Dimerization AR_nuc AR Dimer AR_active->AR_nuc Nuclear Translocation This compound This compound This compound->AR_nuc Inhibits AR recruitment to ARE AR_V7 AR Splice Variant (e.g., AR-V7) Lacks LBD This compound->AR_V7 Inhibits AR-V recruitment to ARE ARE ARE AR_nuc->ARE Binds to DBD AR_V7->ARE Constitutively Active Gene_Tx Target Gene Transcription (e.g., PSA, TMPRSS2) ARE->Gene_Tx caption This compound inhibits both full-length AR and splice variants. Luciferase_Assay_Workflow Workflow: AR Luciferase Reporter Assay A 1. Seed C4-2 cells in 24-well plates B 2. Transfect with PSA-Luc & Renilla plasmids A->B C 3. Treat with this compound and/or Androgen (R1881) B->C D 4. Incubate for 24 hours C->D E 5. Lyse cells D->E F 6. Measure Firefly & Renilla Luminescence E->F G 7. Normalize Data & Calculate IC50 F->G caption A quantitative method to assess AR transcriptional activity. Xenograft_Study_Workflow Workflow: In Vivo Xenograft Efficacy Study A 1. Implant 22Rv1 cells into SCID mice B 2. Monitor tumor growth to ~200 mm³ A->B C 3. Castrate mice & allow 4-day recovery B->C D 4. Randomize mice into Vehicle & this compound groups C->D E 5. Administer treatment (e.g., 25 mg/kg i.p.) D->E F 6. Monitor tumor volume, body weight, & survival E->F G 7. Analyze data for efficacy and tolerability F->G caption Evaluating anti-tumor efficacy in a CRPC animal model.

References

Discovery and Synthesis of IMTPPE: A Novel Androgen Receptor Antagonist for Castration-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The androgen receptor (AR) remains a critical therapeutic target in prostate cancer, even in advanced, castration-resistant stages (CRPC). However, the emergence of resistance to current AR-targeted therapies, often driven by AR splice variants lacking the ligand-binding domain (LBD), necessitates the development of novel therapeutic agents. This document details the discovery, synthesis, and characterization of 2-[(isoxazol-4-ylmethyl)thio]-1-(4-phenylpiperazin-1-yl)ethanone (IMTPPE), a novel small molecule AR antagonist with a distinct mechanism of action. This compound and its analogs represent a promising new class of therapeutics for the treatment of CRPC, including tumors resistant to current standards of care like enzalutamide.

Discovery of this compound

This compound was identified through a high-throughput, high-content screening of a 220,000-member small molecule library.[1] The screening was designed to identify compounds capable of inhibiting the nuclear localization and transcriptional activity of the androgen receptor in C4-2 prostate cancer cells, a model of CRPC.[1][2] this compound, with the full chemical name 2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-1-(4-(2,3-dimethylphenyl)piperazin-1-yl)ethan-1-one, emerged as a lead compound due to its ability to inhibit the expression of the AR-target gene, prostate-specific antigen (PSA), at low micromolar concentrations and down-regulate AR protein levels at higher concentrations.[1]

The discovery of this compound provided a novel chemical scaffold distinct from existing antiandrogens that primarily target the LBD of the AR.[2] This unique structure suggested a different mechanism of action, offering the potential to overcome resistance mechanisms associated with LBD-targeted therapies.

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in a single document, the synthesis of its analogs, such as JJ-450, has been described in the scientific literature.[2] The synthesis of this compound can be inferred from these related procedures and generally involves a multi-step process. A representative, generalized synthesis protocol is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-(chloromethyl)-3,5-dimethylisoxazole

  • 2-mercaptoacetic acid

  • 1-(2,3-dimethylphenyl)piperazine

  • Thionyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Synthesis of 2-((3,5-dimethylisoxazol-4-yl)methylthio)acetic acid:

    • To a solution of 4-(chloromethyl)-3,5-dimethylisoxazole in a suitable solvent like DMF, add 2-mercaptoacetic acid and a base such as triethylamine.

    • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

    • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

    • Purify the resulting carboxylic acid intermediate, for instance, by crystallization or column chromatography.

  • Activation of the Carboxylic Acid:

    • Dissolve the 2-((3,5-dimethylisoxazol-4-yl)methylthio)acetic acid in an anhydrous solvent such as DCM.

    • Add thionyl chloride dropwise at 0°C to convert the carboxylic acid to its corresponding acid chloride.

    • Stir the reaction for a few hours at room temperature.

    • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Amide Coupling to Synthesize this compound:

    • Dissolve the resulting acid chloride in anhydrous DCM.

    • In a separate flask, dissolve 1-(2,3-dimethylphenyl)piperazine and triethylamine in DCM.

    • Add the acid chloride solution dropwise to the piperazine solution at 0°C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Note: This is a generalized protocol. The specific reaction conditions, solvents, and purification methods may require optimization.

Mechanism of Action

This compound functions as a potent antagonist of the androgen receptor, but its mechanism of action is notably different from that of LBD-targeting drugs like enzalutamide.[2]

  • Non-LBD Target: this compound's inhibitory action on AR is independent of the LBD. This is evidenced by its ability to inhibit the transcriptional activity of a mutant AR lacking the LBD.[1]

  • NTD/DBD Interaction: Evidence suggests that this compound's mechanism is mediated through the N-terminal domain (NTD) and/or the DNA-binding domain (DBD) and hinge region of the AR.[2]

  • Inhibition of AR Recruitment: Chromatin immunoprecipitation (ChIP) assays have demonstrated that this compound and its more potent analog, JJ-450, inhibit the recruitment of AR to androgen response elements (AREs) on the promoters of target genes like PSA and TMPRSS2.[2]

  • Dual Inhibition of AR Activity and Expression: At lower concentrations (e.g., 2 µM), this compound inhibits the transcriptional activity of AR without affecting AR protein levels. At higher concentrations (e.g., 10 µM), it leads to a reduction in the expression of both full-length AR and AR splice variants.[1]

  • Activity Against AR Splice Variants: A key advantage of this compound is its ability to inhibit constitutively active AR splice variants, such as AR-V7, which lack the LBD and are a major cause of resistance to second-generation antiandrogens.[2]

Biological Activity and Preclinical Data

This compound has demonstrated significant anti-cancer activity in preclinical models of prostate cancer, particularly in castration-resistant and enzalutamide-resistant settings.

  • Selective Inhibition of AR-Positive Cells: this compound selectively inhibits the proliferation of AR-positive prostate cancer cell lines (LNCaP, C4-2, 22Rv1) while having no effect on AR-negative cell lines (DU145, PC3).[1]

  • Inhibition of AR Target Gene Expression: Treatment with this compound leads to a dose-dependent decrease in the expression of AR target genes, including PSA, at both the mRNA and protein levels.[1]

  • Inhibition of Enzalutamide-Resistant Tumors: In xenograft models using the enzalutamide-resistant 22Rv1 cell line, which expresses both full-length AR and AR splice variants, this compound significantly inhibited tumor growth.[1]

  • Improved Potency with Analogs: A novel analog of this compound, JJ-450, has been developed with improved potency. The (-)-JJ-450 stereoisomer is approximately 9-fold more potent than the (+)-JJ-450 stereoisomer in a PSA reporter assay.[2]

Quantitative Data

The following tables summarize the available quantitative data for this compound and its analogs.

Table 1: In Vitro Activity of this compound and Analogs

CompoundAssayCell LineIC50 / EC50Reference
This compoundPSA-luciferaseC4-2~ 1 µM[1]
Analog 26bPSA-luciferase-7.9 ± 2.8 µM[2]
Analog 325PSA-luciferase-2.8 ± 1.0 µM[2]

Key Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

Western Blot Analysis for AR and PSA

Objective: To determine the effect of this compound on AR and PSA protein expression levels.

Protocol:

  • Cell Culture and Treatment: Plate prostate cancer cells (e.g., LNCaP, C4-2, 22Rv1) in complete RPMI 1640 medium. Treat the cells with varying concentrations of this compound or vehicle (DMSO) for 48 hours.[1]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against AR, PSA, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

PSA-Luciferase Reporter Assay

Objective: To quantify the inhibitory effect of this compound on AR transcriptional activity.

Protocol:

  • Cell Transfection: Co-transfect prostate cancer cells (e.g., C4-2) with a PSA promoter-driven firefly luciferase reporter vector (e.g., pPSA6.1-Luc) and a Renilla luciferase control vector (e.g., pRL-TK) using a suitable transfection reagent.

  • Cell Treatment: After transfection, treat the cells with varying concentrations of this compound in the presence or absence of an androgen, such as R1881 (1 nM), for 24 hours.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Calculate the IC50 value from the dose-response curve.

AR Pulldown Assay

Objective: To determine if this compound directly binds to the androgen receptor.

Protocol:

  • Preparation of this compound-conjugated Beads: Synthesize an analog of this compound with a linker suitable for conjugation to agarose beads (e.g., analog 325).[2] Covalently couple the analog to the beads. Use unconjugated or capped agarose beads as a negative control.

  • Cell Lysate Preparation: Prepare whole-cell lysates from prostate cancer cells (e.g., C4-2) transiently transfected with a GFP-AR expression vector.

  • Binding Reaction: Incubate the cell lysates with the this compound-conjugated beads or control beads at 4°C for 4 hours.[2] In competition experiments, pre-incubate the lysates with an excess of free this compound before adding the beads.

  • Washing: Wash the beads several times with a suitable buffer to remove non-specifically bound proteins.

  • Elution and Western Blot: Elute the bound proteins from the beads and analyze them by Western blotting using an anti-AR or anti-GFP antibody.

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To assess the effect of this compound on the recruitment of AR to the regulatory regions of its target genes.

Protocol:

  • Cell Treatment and Cross-linking: Treat C4-2 cells with vehicle or this compound in the presence of R1881 (1 nM) for 2 hours. Cross-link protein-DNA complexes by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.[2]

  • Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.[2]

  • Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose beads. Incubate the chromatin overnight at 4°C with an anti-AR antibody or a non-specific IgG control.

  • Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein-DNA complexes.

  • Washing and Elution: Wash the beads to remove non-specific binding and elute the immune complexes.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating at 65°C and treat with RNase A and proteinase K. Purify the DNA using a PCR purification kit.

  • qPCR Analysis: Perform quantitative real-time PCR (qPCR) using primers specific for the AREs in the enhancer and promoter regions of AR target genes (e.g., PSA, TMPRSS2). Quantify the amount of immunoprecipitated DNA relative to the input DNA.

Visualizations

Androgen Receptor Signaling Pathway and this compound Inhibition

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT DHT (Androgen) AR_inactive Inactive AR (bound to HSPs) DHT->AR_inactive Binds AR_active Active AR AR_inactive->AR_active Conformational Change & HSP Dissociation AR_dimer AR Dimer AR_active->AR_dimer Dimerization & Nuclear Translocation ARE ARE (Androgen Response Element) AR_dimer->ARE Binds to Target_Genes Target Gene Transcription (e.g., PSA, TMPRSS2) ARE->Target_Genes Initiates This compound This compound This compound->AR_dimer Inhibits Binding to ARE IMTPPE_Workflow cluster_discovery Discovery cluster_characterization Preclinical Characterization cluster_invitro cluster_invivo HTS High-Throughput Screening (220,000 compounds) Hit_ID Hit Identification (Inhibition of AR nuclear localization & activity) HTS->Hit_ID Lead_Compound Lead Compound: this compound Hit_ID->Lead_Compound In_Vitro In Vitro Assays Lead_Compound->In_Vitro SAR Structure-Activity Relationship (Development of Analogs like JJ-450) Lead_Compound->SAR In_Vivo In Vivo Models In_Vitro->In_Vivo In_Vivo->SAR WB Western Blot (AR, PSA expression) Luciferase Luciferase Assay (AR transcriptional activity) Pulldown Pulldown Assay (Direct AR binding) ChIP ChIP Assay (AR recruitment to AREs) Proliferation Proliferation Assays (AR+/AR- cell lines) Xenograft Xenograft Models (Enzalutamide-resistant 22Rv1)

References

The Role of IMTPPE in Castration-Resistant Prostate Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Castration-resistant prostate cancer (CRPC) poses a significant clinical challenge, largely driven by the reactivation of the androgen receptor (AR) signaling pathway. Resistance to second-generation antiandrogens like enzalutamide is often mediated by mechanisms such as AR overexpression, mutations, or the expression of AR splice variants (AR-Vs) lacking the ligand-binding domain (LBD), most notably AR-V7. This guide details the role and mechanism of 2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-1-(4-(2,3-dimethylphenyl)piperazin-1-yl)ethan-1-one (IMTPPE), a novel small molecule AR antagonist. Discovered through high-throughput screening, this compound inhibits AR activity independently of the LBD, making it a promising therapeutic candidate for overcoming resistance. It directly binds to the AR, inhibits its transcriptional activity, blocks the expression of AR target genes, and suppresses the growth of enzalutamide-resistant CRPC tumors. This document provides an in-depth overview of its mechanism, preclinical efficacy, and the experimental protocols used for its characterization, aimed at researchers and drug development professionals.

The Challenge of Castration-Resistant Prostate Cancer and AR Signaling

Androgen deprivation therapy (ADT) is the cornerstone of treatment for metastatic prostate cancer.[1] However, the disease invariably progresses to a castration-resistant state (CRPC), where the cancer continues to grow despite castrate levels of circulating androgens.[2] The androgen receptor (AR) remains the critical driver of tumor progression in most cases of CRPC.[3]

Resistance to second-generation AR inhibitors, such as enzalutamide and abiraterone, is a major clinical hurdle.[2] The primary mechanisms of resistance involve the reactivation of AR signaling through:

  • AR Overexpression: Increased AR levels sensitize cancer cells to minute amounts of androgens.[4]

  • AR Mutations: Mutations in the LBD can alter ligand specificity or lead to constitutive activation.[5]

  • AR Splice Variants (AR-Vs): Truncated AR variants, such as AR-V7, lack the LBD targeted by current antagonists. These variants are constitutively active transcription factors that drive tumor growth and are associated with poor prognosis.[4][6]

The prevalence of these LBD-independent resistance mechanisms necessitates the development of novel AR antagonists that function through alternative mechanisms.[2]

This compound: A Novel, LBD-Independent AR Antagonist

This compound is a small molecule identified from a high-throughput screen of over 200,000 compounds for its ability to inhibit nuclear AR levels in CRPC cells.[2][3] Its chemical structure is distinct from established antiandrogens.[1] Subsequent research has focused on this compound and its more potent analog, JJ-450, as a new class of AR antagonists with the potential to treat resistant forms of CRPC.[2][4]

Mechanism of Action

This compound and its analogs inhibit AR signaling through a multi-faceted mechanism that circumvents common resistance pathways.

Direct, LBD-Independent Inhibition of AR Transcriptional Activity

The defining characteristic of this compound is its ability to inhibit AR function without targeting the LBD.[1][3] This was demonstrated by its capacity to inhibit the transcriptional activity of a mutant AR construct lacking the LBD.[1] This mechanism allows it to be effective against constitutively active AR splice variants like AR-V7, which are a major source of resistance to enzalutamide.[2][4]

Direct Binding and Blockade of AR Recruitment to DNA

Studies using pulldown assays with biotinylated analogs have shown that the this compound scaffold can directly bind to the AR protein.[7][8] This interaction does not appear to compete directly with androgen binding at the LBD, especially at high androgen concentrations.[4] Instead, Chromatin Immunoprecipitation (ChIP) assays have revealed that this compound and its analog JJ-450 block the recruitment of the AR to androgen-responsive elements (AREs) in the promoter and enhancer regions of its target genes, such as PSA and TMPRSS2.[4]

Inhibition of AR-Positive Cancer Cell Growth

This compound selectively inhibits the proliferation of AR-positive prostate cancer cell lines (e.g., LNCaP, C4-2, 22Rv1) while having no effect on AR-negative lines (e.g., PC3, DU145).[1][9] This specificity confirms that its anti-proliferative effects are mediated through the AR signaling pathway.[1] Notably, it effectively inhibits the growth of 22Rv1 cells, a well-established model for enzalutamide-resistant prostate cancer that expresses both full-length AR and AR-V7.[1]

Dose-Dependent Reduction of AR Protein Levels

At lower concentrations (e.g., 2 µM), this compound primarily inhibits the transcriptional activity of the AR.[1] At higher concentrations (e.g., 10 µM), it also induces the degradation and down-regulation of AR protein levels.[1][10]

This compound Mechanism of Action in CRPC cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_cyto AR-HSP Complex Androgen->AR_cyto Binds AR_active Active AR Dimer AR_cyto->AR_active HSPs dissociate, AR dimerizes AR_nuc Nuclear AR AR_active->AR_nuc Nuclear Translocation ARE Androgen Response Element (ARE) AR_nuc->ARE Binds Transcription Gene Transcription Gene Target Gene (PSA, TMPRSS2) Gene->Transcription Activation This compound This compound This compound->AR_nuc Reduces Level (High Conc.) This compound->ARE Blocks AR Recruitment ARv7 AR Splice Variant (e.g., AR-V7) ARv7->AR_nuc Constitutively Active

This compound's LBD-independent mechanism of action on AR signaling.

Preclinical Efficacy Data

The therapeutic potential of this compound and its analogs has been validated in multiple preclinical models of CRPC.

In Vitro Activity

This compound demonstrates potent and selective activity against AR-positive cancer cells, including those resistant to current therapies.

Table 1: Summary of In Vitro Quantitative Data for this compound and Analogs

Assay Cell Line Compound/Concentration Key Finding Citation
Ligand Binding C4-2 cytoplasmic extracts This compound (10 µM) Reduced binding of low-dose (0.1 and 1 nM) ³H-DHT to AR. [4]
AR Down-regulation C4-2 This compound (10 µM) Down-regulated AR protein levels. [1]
Target Gene Inhibition C4-2 This compound (2 µM) Inhibited expression of the AR-target gene PSA. [1]
Transcriptional Activity C4-2-PSA-luciferase cells (-)-JJ-450 ~9-fold more potent than its stereoisomer, (+)-JJ-450. [4]
Cell Proliferation LNCaP, C4-2, 22Rv1 This compound Inhibited proliferation of AR-positive cells. [1]

| Cell Proliferation | DU145, PC3 | this compound | No effect on proliferation of AR-negative cells. |[1] |

In Vivo Efficacy

In animal models, this compound and its analog JJ-450 significantly suppress the growth of CRPC tumors.

Table 2: Summary of In Vivo Efficacy in CRPC Xenograft Models

Animal Model Treatment Dosage Key Finding Citation
22Rv1 Xenograft (Enzalutamide-resistant model) This compound Not specified Median survival was extended to 50 days vs. 23 days for control. [1]
22Rv1 & VCaP Xenografts JJ-450 10 mg/kg/day Suppressed tumor growth by 60%, slightly better than enzalutamide. [8]
Relapsed LNCaP Xenografts JJ-450 Not specified Inhibited tumor growth and suppressed serum PSA levels. [4]

| PC3 Xenograft (AR-negative model) | this compound | Not specified | Did not inhibit tumor growth, confirming AR-specific action. |[1] |

Key Experimental Protocols

The characterization of this compound involved several key methodologies to elucidate its mechanism and efficacy.

Cell Culture and Proliferation Assay
  • Cell Lines: AR-positive (LNCaP, C4-2, 22Rv1) and AR-negative (PC3, DU145) prostate cancer cell lines were used.[1][4]

  • Protocol: Cells were seeded in multi-well plates and treated with varying concentrations of this compound or vehicle control (DMSO). Cell viability or proliferation was assessed after a set incubation period (e.g., 5-7 days) using standard methods like the sulforhodamine B (SRB) assay or cell counting.

AR Transcriptional Activity (Luciferase Reporter Assay)
  • Methodology: C4-2 cells were stably transfected with a PSA-luciferase reporter vector (containing the PSA promoter and enhancer driving firefly luciferase) and a control Renilla luciferase vector.[4]

  • Protocol: Transfected cells were treated with a synthetic androgen (e.g., 1 nM R1881) in the presence of this compound, JJ-450, or vehicle for 24 hours.[4] Cell lysates were then collected, and luciferase activity was measured. Firefly luciferase values were normalized to Renilla luciferase to control for transfection efficiency and cell number.[4]

Chromatin Immunoprecipitation (ChIP) Assay

This assay was critical for demonstrating that this compound blocks AR's binding to DNA.

start 1. Treat C4-2 Cells (1 nM R1881 +/- 10 µM this compound) step2 2. Cross-link Proteins to DNA (Formaldehyde) start->step2 step3 3. Lyse Cells & Shear Chromatin (Sonication) step2->step3 step4 4. Immunoprecipitate (IP) (with anti-AR antibody) step3->step4 step5 5. Reverse Cross-links & Purify DNA step4->step5 step6 6. Quantitative PCR (qPCR) step5->step6 step7 7. Analyze AR binding at PSA & TMPRSS2 gene loci step6->step7

Simplified workflow for a Chromatin Immunoprecipitation (ChIP) assay.
  • Protocol: C4-2 cells were treated with 1 nM R1881 and either DMSO or 10 µM this compound/JJ-450 for 2 hours.[4] Proteins were cross-linked to DNA using formaldehyde. Cells were lysed, and the chromatin was sheared into small fragments. An anti-AR antibody was used to immunoprecipitate the AR-DNA complexes. After reversing the cross-links and purifying the DNA, qPCR was performed using primers specific for the AREs in the PSA and TMPRSS2 gene regions to quantify the amount of AR-bound DNA.[4]

In Vivo Xenograft Studies
  • Animal Model: Castrated male severe combined immunodeficient (SCID) mice were used.[1][4]

  • Protocol: 22Rv1 or LNCaP cells were injected subcutaneously to establish tumors. Once tumors reached a specified volume, mice were randomized into treatment (this compound, JJ-450, or enzalutamide) and control (vehicle) groups.[1][4] Treatments were administered daily via oral gavage or intraperitoneal injection. Tumor volume and mouse body weight were monitored regularly. Serum PSA levels were measured as a biomarker of AR activity.[4] At the end of the study, tumors were harvested for analysis, including immunohistochemistry for proliferation (Ki-67) and apoptosis (cleaved caspase-3) markers.[4]

Therapeutic Context and Future Directions

The development of CRPC is complex, often involving crosstalk between the AR pathway and other pro-survival signaling networks, such as the PI3K/AKT/mTOR pathway.[11][12] Loss of the tumor suppressor PTEN, a frequent event in prostate cancer, leads to hyperactivation of the PI3K/AKT pathway and can contribute to antiandrogen resistance.[13][14]

While this compound directly targets the AR, its efficacy in resistant models suggests it could be a valuable tool to disrupt a key driver of the disease, potentially even in tumors where bypass pathways are also active. Future research may explore combination therapies, pairing this compound or its analogs with inhibitors of pathways like PI3K/AKT to create a more durable anti-tumor response and prevent the emergence of further resistance.

AR AR Signaling PI3K PI3K/AKT/mTOR Signaling AR->PI3K Crosstalk/ Feedback Progression CRPC Progression & Resistance AR->Progression PI3K->Progression This compound This compound / JJ-450 This compound->AR inhibits PI3Ki PI3K/AKT Inhibitors PI3Ki->PI3K inhibits PTEN PTEN Loss PTEN->PI3K activates

Interplay of AR and PI3K pathways as drivers of CRPC.

Conclusion

This compound represents a novel and promising class of AR antagonists for the treatment of CRPC. Its unique LBD-independent mechanism of action allows it to effectively target both full-length AR and constitutively active AR splice variants, thereby overcoming a primary mechanism of resistance to current second-generation antiandrogens. By directly binding to the AR and blocking its recruitment to target genes, this compound and its optimized analogs like JJ-450 have demonstrated significant preclinical efficacy in inhibiting the growth of enzalutamide-resistant tumors. These findings establish the this compound scaffold as a strong foundation for the development of next-generation therapeutics to address the significant unmet need in advanced prostate cancer.

References

The Function of IMTPPE in Androgen Receptor Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The androgen receptor (AR) is a critical driver of prostate cancer progression, and targeting its signaling pathway remains a cornerstone of therapy. However, the emergence of resistance to current AR-targeted therapies, often through mechanisms involving AR splice variants, necessitates the development of novel therapeutic strategies. IMTPPE (2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-1-(4-(2,3-dimethylphenyl)piperazin-1-yl)ethan-1-one) has been identified as a novel small molecule inhibitor of AR signaling with a distinct mechanism of action. This technical guide provides an in-depth overview of the function of this compound in AR signaling, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated molecular pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working on next-generation therapies for castration-resistant prostate cancer (CRPC).

Introduction to this compound and its Role in AR Signaling

This compound is a novel small molecule antagonist of the androgen receptor (AR) identified through high-throughput screening.[1][2][3] It has demonstrated the ability to inhibit AR nuclear localization and transcriptional activity in CRPC cells, including those resistant to current therapies like enzalutamide.[1][2][3][4] A key feature of this compound is its ability to inhibit AR and its splice variants, such as AR-v7, which lack the ligand-binding domain (LBD) and are a major source of resistance to second-generation antiandrogens.[1][2][4] The chemical structure of this compound is distinct from other known antiandrogens, suggesting a different mechanism of AR inhibition.[4] An analog of this compound, JJ-450, has been developed with improved potency and has been instrumental in elucidating the mechanism of this class of compounds.[1][2]

Mechanism of Action

This compound and its analogs exert their inhibitory effects on AR signaling through a multi-faceted mechanism:

  • Direct Binding to AR: Studies have shown that this compound can directly bind to the androgen receptor.[1] This interaction is a key initiating step in its inhibitory function.

  • Inhibition of AR Nuclear Translocation: A primary mechanism of this compound is the inhibition of AR's movement into the nucleus, a critical step for its function as a transcription factor.[1][3]

  • Blockade of AR Transcriptional Activity: By preventing nuclear localization and potentially through other mechanisms, this compound and its analog JJ-450 effectively block the transcriptional activity of AR.[1][4][5] This leads to the downregulation of AR target genes, such as Prostate-Specific Antigen (PSA) and TMPRSS2.[1][2][4]

  • Activity Against AR Splice Variants: Crucially, this compound's inhibitory action is independent of the AR ligand-binding domain (LBD).[1][2][4] This allows it to inhibit the activity of AR splice variants like AR-v7, which lack the LBD and are a common cause of resistance to drugs like enzalutamide.[1][4]

  • Inhibition of AR Recruitment to Androgen Responsive Elements (AREs): Chromatin immunoprecipitation (ChIP) assays have demonstrated that this compound and JJ-450 can inhibit the recruitment of AR to the AREs on the regulatory regions of its target genes.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies on this compound and its analog, JJ-450.

Compound Assay Cell Line Parameter Value Reference
This compound Analog (26b)PSA Luciferase Assay-EC507.9 ± 2.8 µM[1]
This compound Analog (325)PSA Luciferase Assay-EC502.8 ± 1.0 µM[1]
(-)-JJ-450Luciferase PSA Reporter Assay-Potency vs (+)-JJ-450~9-fold more potent[1][2]
This compoundInhibition of PSA ExpressionC4-2Concentration2 µM[4]
This compoundDown-regulation of ARC4-2Concentration10 µM[4]
This compoundInhibition of 22Rv1 Xenograft Tumor GrowthSCID MiceDosage25 mg/kg body weight[4]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

AR Pulldown Assay

Objective: To determine if this compound or its analogs directly bind to the androgen receptor.

Methodology:

  • An analog of this compound with a linker suitable for attachment to agarose beads is synthesized.

  • The this compound analog is conjugated to agarose beads.

  • Whole-cell lysates from C4-2 cells transiently transfected with GFP-AR are prepared.

  • The cell lysates are incubated with the this compound-conjugated beads or control beads.

  • The pulldown samples are then analyzed by immunoblotting using an anti-GFP antibody to detect the presence of GFP-AR.[6]

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To investigate the effect of this compound on the recruitment of AR to androgen responsive elements (AREs) of its target genes.

Methodology:

  • C4-2 cells are cultured in phenol red-free RPMI medium with charcoal-stripped fetal bovine serum.

  • The cells are treated with the synthetic androgen R1881 (1 nM) and either DMSO (vehicle), this compound (10 µM), or JJ-450 (10 µM) for 2 hours.

  • Chromatin is cross-linked with formaldehyde and then sonicated to shear the DNA.

  • The sheared chromatin is immunoprecipitated with an anti-AR antibody.

  • The DNA is then purified and analyzed by qPCR using primers specific for the AREs in the regulatory regions of PSA and TMPRSS2 genes.[1][2]

PSA-Luciferase Reporter Assay

Objective: To measure the effect of this compound and its analogs on the transcriptional activity of AR.

Methodology:

  • A C4-2 cell line stably expressing a PSA-luciferase reporter (C4-2-PSA-rl) is used.

  • These cells are treated with 1 nM R1881 in the presence of varying concentrations of the test compound (e.g., JJ-450) for 24 hours.

  • The cells are then lysed, and the firefly luciferase activity is measured.

  • Renilla luciferase activity is also measured as an internal control for normalization.[1]

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

This compound's Mechanism of Action on AR Signaling

IMTPPE_AR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_inactive Inactive AR Androgen->AR_inactive Binds AR_active Active AR AR_inactive->AR_active Translocation This compound This compound This compound->AR_inactive Binds This compound->AR_active Inhibits Translocation ARE ARE This compound->ARE Blocks Recruitment AR_active->ARE Binds Target_Genes Target Gene Transcription ARE->Target_Genes Activates

Caption: this compound inhibits AR signaling by binding to AR and blocking its nuclear translocation and recruitment to AREs.

Experimental Workflow for ChIP Assay

ChIP_Assay_Workflow start Start: C4-2 Cells treatment Treat with R1881 +/- this compound/JJ-450 start->treatment crosslink Cross-link with Formaldehyde treatment->crosslink sonication Sonicate to Shear Chromatin crosslink->sonication immunoprecipitation Immunoprecipitate with Anti-AR Antibody sonication->immunoprecipitation purification Purify DNA immunoprecipitation->purification qpcr Analyze by qPCR purification->qpcr end End: Quantify AR binding to AREs qpcr->end

References

The Emergence of IMTPPE: A Novel Antagonist of Androgen Receptor and its Splice Variants in Castration-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The androgen receptor (AR) signaling pathway is a critical driver in the progression of prostate cancer. While androgen deprivation therapy (ADT) is the cornerstone of treatment, the disease often progresses to a more aggressive state known as castration-resistant prostate cancer (CRPC). A key mechanism of resistance in CRPC is the reactivation of AR signaling, frequently through the expression of constitutively active AR splice variants (AR-Vs) that lack the ligand-binding domain (LBD), rendering them insensitive to conventional anti-androgen therapies. This technical guide delves into the pre-clinical data of a novel small molecule, 2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-1-(4-(2,3-dimethylphenyl)piperazin-1-yl)ethan-1-one (IMTPPE), and its more potent analog, JJ-450. These compounds represent a new class of AR antagonists capable of inhibiting both full-length AR and AR-Vs, offering a promising therapeutic strategy for CRPC, including cases resistant to second-generation anti-androgens like enzalutamide.

Introduction: The Challenge of Androgen Receptor Splice Variants in CRPC

Androgen deprivation therapy (ADT) remains the standard of care for metastatic prostate cancer. However, most patients eventually develop castration-resistant prostate cancer (CRPC), where the disease progresses despite castrate levels of androgens[1][2]. A primary driver of CRPC is the reactivation of the androgen receptor (AR) signaling pathway[1][3][4]. This can occur through various mechanisms, including AR gene amplification, mutations, and the expression of AR splice variants (AR-Vs)[1][3][4].

AR-Vs, such as AR-V7, lack the C-terminal ligand-binding domain (LBD), the target of current anti-androgen therapies like enzalutamide[1][2][5]. This structural alteration results in a constitutively active receptor that can drive tumor growth in a ligand-independent manner, contributing significantly to therapy resistance and poor patient outcomes[5][6][7]. The emergence of AR-Vs underscores the urgent need for novel therapeutic agents that can effectively target these aberrant receptors.

This compound and JJ-450: A New Class of AR Antagonists

This compound was identified through a high-throughput screening as a novel small molecule capable of inhibiting AR transcriptional activity and protein levels in CRPC cells[2][8]. Further optimization led to the development of a more potent analog, JJ-450[1][9]. A key feature of these compounds is their ability to inhibit AR activity independently of the LBD, making them effective against both full-length AR and AR-Vs[2][9].

Mechanism of Action

This compound and its analog JJ-450 exert their anti-tumor effects through a multi-faceted inhibition of the AR signaling pathway:

  • Inhibition of AR Transcriptional Activity: Both compounds effectively suppress the transcriptional activity of full-length AR and AR-Vs, including AR-V7[1][2][3].

  • Blockade of AR Recruitment to Chromatin: JJ-450 has been shown to block the recruitment of AR to androgen-responsive elements (AREs) in the promoter and enhancer regions of target genes, thereby inhibiting their expression[1][3].

  • Reduction of AR Protein Levels: this compound has been observed to decrease nuclear AR levels in CRPC cells[1][3].

  • LBD-Independent Activity: A crucial aspect of their mechanism is the ability to inhibit AR variants that lack the LBD, a key driver of resistance to current anti-androgen therapies[2].

Quantitative Data Summary

The following tables summarize the key quantitative findings from pre-clinical studies on this compound and its analog JJ-450.

Compound Assay Cell Line/System Concentration Effect Reference
This compoundRadioactive Ligand Binding AssayC4-2 cytoplasmic extracts10 μMReduced low-dose (0.1 and 1 nM) ³H-DHT binding to AR.[1]
This compoundXenograft Tumor Growth22Rv1 (enzalutamide-resistant model)25 mg/kg (every other day)Inhibited tumor growth by over 50% compared to vehicle.[2]
This compoundSurvival Study (Xenograft)22Rv1 tumor-bearing mice25 mg/kg (every other day)Median survival of 50 days vs. 23 days for the control group.[2]
JJ-450 (racemic mixture) vs. enantiomersLuciferase PSA Reporter AssayNot specifiedNot specified(-)-JJ-450 is ~9-fold more potent than (+)-JJ-450.[1][9]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the evaluation of this compound and JJ-450.

Cell Culture and Treatments
  • Cell Lines:

    • C4-2: An AR-positive, castration-resistant prostate cancer cell line.

    • PC3: An AR-negative prostate cancer cell line, used as a negative control. PC3 cells stably transfected with an AR expression vector (PC3-AR) were also utilized.

    • 22Rv1: An AR-positive prostate cancer cell line that expresses both full-length AR and AR splice variants, including AR-V7, and is a model for enzalutamide resistance.

  • Culture Conditions: Cells were cultured in appropriate media (e.g., RPMI) supplemented with fetal bovine serum (FBS). For specific assays, charcoal-stripped FBS (cFBS) was used to create androgen-depleted conditions.

  • Treatments: Cells were treated with DMSO (vehicle control), this compound, or JJ-450 at specified concentrations and for various durations. Synthetic androgens like R1881 were used to stimulate AR activity.

Radioactive Ligand Binding Assay
  • Objective: To determine the effect of this compound on the binding of dihydrotestosterone (DHT) to the androgen receptor.

  • Methodology:

    • Cytoplasmic extracts were prepared from C4-2 and PC3-AR cells.

    • Extracts were incubated with varying concentrations of ³H-labeled DHT in the presence of either DMSO or 10 μM this compound.

    • The incubation was carried out at 4°C overnight.

    • The amount of ³H-DHT bound to the AR was measured, and the percentage of binding was calculated.

Chromatin Immunoprecipitation (ChIP) Assay
  • Objective: To investigate the effect of JJ-450 on the recruitment of AR to specific DNA regions (AREs).

  • Methodology:

    • C4-2 cells were cultured in media with cFBS and treated with 1 nM R1881 and either DMSO, 10 μM this compound, or JJ-450 for 2 hours.

    • Chromatin was cross-linked, sheared, and then immunoprecipitated with an anti-AR antibody.

    • The precipitated DNA was purified and analyzed by qPCR to quantify the amount of AR bound to the AREs in the enhancer region of the PSA gene and the promoter region of the TMPRSS2 gene.

Xenograft Tumor Models
  • Objective: To evaluate the in vivo efficacy of this compound in inhibiting the growth of castration-resistant prostate cancer.

  • Methodology:

    • 22Rv1 cells were implanted subcutaneously into severe combined immunodeficient (SCID) mice.

    • Once tumors reached a specified volume (e.g., 200 mm³), the mice were castrated.

    • Four days post-castration, mice were randomized into treatment groups and received intraperitoneal injections of either vehicle control or this compound (25 mg/kg body weight) every other day.

    • Tumor volume and animal body weight were monitored regularly.

    • A separate study arm monitored the survival of the treated animals.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound/JJ-450 and the workflow of key experiments.

IMTPPE_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ARE Androgen Responsive Element (ARE) AR_target_gene AR Target Gene (e.g., PSA, TMPRSS2) ARE->AR_target_gene Activates Transcription AR_V AR / AR-V AR_V->ARE Binds This compound This compound / JJ-450 This compound->ARE Blocks AR Recruitment This compound->AR_V Inhibits Nuclear Localization and Transcriptional Activity

Caption: Proposed mechanism of action of this compound/JJ-450 on AR signaling.

ChIP_Assay_Workflow start Start: C4-2 Cells treatment Treat with R1881 and This compound/JJ-450 or DMSO start->treatment crosslink Cross-link proteins to DNA treatment->crosslink shear Shear chromatin crosslink->shear immunoprecipitate Immunoprecipitate with anti-AR antibody shear->immunoprecipitate purify Purify DNA immunoprecipitate->purify analyze Analyze by qPCR for AREs of target genes purify->analyze end End: Quantify AR binding to DNA analyze->end

Caption: Workflow for the Chromatin Immunoprecipitation (ChIP) Assay.

Xenograft_Study_Workflow start Start: Implant 22Rv1 cells into SCID mice tumor_growth Allow tumors to grow to ~200 mm³ start->tumor_growth castrate Castrate mice tumor_growth->castrate randomize Randomize into treatment groups castrate->randomize treat Treat with this compound (25 mg/kg) or vehicle randomize->treat monitor Monitor tumor volume and body weight treat->monitor end End: Evaluate tumor growth inhibition monitor->end

Caption: Workflow for the 22Rv1 Xenograft Tumor Growth Study.

Conclusion and Future Directions

This compound and its more potent analog JJ-450 represent a promising new class of AR antagonists with a distinct, LBD-independent mechanism of action. Their ability to inhibit both full-length AR and clinically relevant AR splice variants, such as AR-V7, positions them as potential therapeutic agents for CRPC, particularly in patients who have developed resistance to second-generation anti-androgens. The pre-clinical data demonstrate significant anti-tumor activity in vitro and in vivo, including in enzalutamide-resistant models.

Further research is warranted to fully elucidate the binding site of these compounds on the AR and to further optimize their pharmacological properties. Clinical investigation of these novel AR antagonists is a critical next step to determine their safety and efficacy in patients with advanced prostate cancer. The development of therapies that can effectively overcome the challenge of AR splice variant-driven resistance is paramount to improving outcomes for men with CRPC.

References

Preliminary Studies on IMTPPE in Prostate Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary research on 2-[(isoxazol-4-ylmethyl)thio]-1-(4-phenylpiperazin-1-yl)ethanone (IMTPPE), a novel small molecule inhibitor of the androgen receptor (AR), in the context of prostate cancer. This document summarizes key quantitative findings, details experimental methodologies, and visualizes the underlying molecular pathways and experimental procedures.

Core Findings: this compound's Activity in Prostate Cancer Cells

This compound has emerged as a promising agent in preclinical studies for its ability to target and inhibit the androgen receptor, a key driver of prostate cancer growth and progression.[1][2] Unlike conventional anti-androgen therapies that target the ligand-binding domain (LBD) of the AR, this compound's mechanism of action appears to be independent of the LBD.[1][3] This suggests a potential therapeutic avenue for castration-resistant prostate cancer (CRPC), including tumors that have developed resistance to second-generation AR antagonists like enzalutamide.[1][4]

Studies have demonstrated that this compound and its more potent analog, JJ-450, effectively inhibit the transcriptional activity of both full-length AR and its splice variants, such as AR-V7, which lack the LBD and are a common mechanism of resistance in CRPC.[3][4] This inhibition leads to a downstream reduction in the expression of AR target genes, such as prostate-specific antigen (PSA).[1] A key finding is that this compound's inhibitory effect on cell proliferation is selective for AR-positive prostate cancer cell lines, with no significant impact on AR-negative cells, underscoring its AR-mediated mechanism of action.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data from preliminary studies on this compound and its analog JJ-450 in various prostate cancer cell lines.

Table 1: Effect of this compound on Prostate Cancer Cell Proliferation

Cell LineAR StatusCompoundConcentrationInhibition of ProliferationCitation
LNCaPPositiveThis compoundNot specifiedInhibited[1]
C4-2PositiveThis compoundNot specifiedInhibited[1]
22Rv1PositiveThis compoundNot specifiedInhibited[1]
DU145NegativeThis compoundNot specifiedNot inhibited[1]
PC3NegativeThis compoundNot specifiedNot inhibited[1]

Table 2: Inhibition of AR Transcriptional Activity by this compound and JJ-450

Cell LineReporter AssayCompoundIC50Citation
C4-2PSA-luciferaseThis compound~1 µM[3]
C4-2-PSA-rlPSA-luciferase(-)-JJ-450More potent than (+)-JJ-450[1]
C4-2-PSA-rlPSA-luciferase(+)-JJ-450Less potent than (-)-JJ-450[1]

Table 3: Effect of this compound and JJ-450 on AR Target Gene Expression

Cell LineGeneCompoundConcentrationEffect on ExpressionCitation
LNCaPPSA(-)-JJ-450Indicated concentrationsInhibition[1]
C4-2PSA(-)-JJ-450Indicated concentrationsInhibition[1]
LAPC4PSA(-)-JJ-450Indicated concentrationsInhibition[1]
22Rv1PSA(-)-JJ-450Indicated concentrationsInhibition[1]
C4-2PSA-EN-AREThis compound10 µMDecreased AR binding[1]
C4-2TMPRSS2-AREThis compound10 µMDecreased AR binding[1]
C4-2PSA-EN-AREJJ-45010 µMDecreased AR binding[1]
C4-2TMPRSS2-AREJJ-45010 µMDecreased AR binding[1]

Table 4: In Vivo Efficacy of this compound and JJ-450 in Xenograft Models

Xenograft ModelCompoundDosageEffect on Tumor GrowthCitation
22Rv1This compoundNot specifiedInhibited[1]
22Rv1JJ-45010 mg/kg or 75 mg/kg (i.p.)Inhibited[1]
Relapsed LNCaPJJ-45010 mg/kg or 75 mg/kg (o.g. or i.p.)Inhibited[1]
VCaPJJ-45075 mg/kg (i.p.)Inhibited[1]

Experimental Protocols

This section provides detailed methodologies for key experiments performed in the preliminary studies of this compound.

Cell Culture and Reagents
  • Cell Lines: AR-positive human prostate cancer cell lines (LNCaP, C4-2, 22Rv1, VCaP) and AR-negative cell lines (PC3, DU145) were utilized.[1]

  • Culture Medium: Cells were typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[5] For specific experiments involving androgen treatment, charcoal-stripped FBS was used to deplete endogenous androgens.

  • Compounds: this compound and JJ-450 were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which were then diluted in culture medium to the desired final concentrations.

Cell Proliferation Assay
  • Cell Seeding: Prostate cancer cells were seeded in 96-well plates at a predetermined optimal density for each cell line.

  • Treatment: After allowing the cells to adhere overnight, they were treated with various concentrations of this compound, JJ-450, or vehicle control (DMSO).

  • Incubation: The plates were incubated for a specified period, typically 48 to 96 hours.[6]

  • Viability Assessment: Cell viability was assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo luminescent cell viability assay.[7] The absorbance or luminescence, which is proportional to the number of viable cells, was measured using a microplate reader.

  • Data Analysis: The results were expressed as a percentage of the vehicle-treated control.

Western Blot Analysis
  • Cell Lysis: After treatment with this compound or JJ-450, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[8]

  • Protein Quantification: The total protein concentration in the cell lysates was determined using a BCA (bicinchoninic acid) protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane was then incubated with primary antibodies against the proteins of interest (e.g., AR, PSA, GAPDH as a loading control) overnight at 4°C.[1]

  • Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Luciferase Reporter Assay for AR Transcriptional Activity
  • Cell Transfection: Prostate cancer cells (e.g., C4-2) were seeded in multi-well plates. The following day, cells were co-transfected with a reporter plasmid containing the PSA promoter and enhancer driving the expression of firefly luciferase (pPSA-Luc) and a control plasmid expressing Renilla luciferase (for normalization).[3]

  • Treatment: After transfection, the cells were treated with this compound, JJ-450, an androgen (e.g., R1881), or vehicle control.

  • Lysis and Luciferase Measurement: Following a 24-hour incubation, the cells were lysed, and the firefly and Renilla luciferase activities were measured using a dual-luciferase reporter assay system.[3]

  • Data Analysis: The firefly luciferase activity was normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The results were expressed as relative luciferase units.

Chromatin Immunoprecipitation (ChIP) Assay
  • Cross-linking: C4-2 cells were treated with this compound or JJ-450 and a synthetic androgen (R1881). The protein-DNA complexes were then cross-linked using formaldehyde.[1]

  • Chromatin Shearing: The cells were lysed, and the chromatin was sheared into smaller fragments using sonication.

  • Immunoprecipitation: The sheared chromatin was incubated with an antibody specific for AR or a control IgG overnight at 4°C. Protein A/G beads were then added to pull down the antibody-chromatin complexes.

  • DNA Purification: The cross-links were reversed, and the DNA was purified from the immunoprecipitated complexes.

  • Quantitative PCR (qPCR): The purified DNA was analyzed by qPCR using primers specific for androgen response elements (AREs) in the promoter or enhancer regions of AR target genes, such as PSA and TMPRSS2.[1]

  • Data Analysis: The amount of immunoprecipitated DNA was normalized to the input DNA.

Xenograft Tumor Model
  • Cell Implantation: Immunocompromised mice (e.g., nude or SCID mice) were subcutaneously injected with a suspension of human prostate cancer cells (e.g., 22Rv1 or LNCaP).[1]

  • Tumor Growth and Treatment: Once the tumors reached a palpable size, the mice were randomized into treatment and control groups. The treatment group received daily intraperitoneal (i.p.) or oral (o.g.) administration of this compound or JJ-450, while the control group received the vehicle.[1]

  • Tumor Monitoring: Tumor volume was measured regularly (e.g., twice a week) using calipers. The body weight of the mice was also monitored as an indicator of toxicity.

  • Endpoint and Analysis: The experiment was terminated when the tumors in the control group reached a predetermined size. The tumors were then excised, weighed, and processed for further analysis, such as immunohistochemistry for proliferation (Ki-67) and apoptosis (cleaved caspase-3) markers.[1]

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the proposed signaling pathway of this compound and a typical experimental workflow.

IMTPPE_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Prostate Cancer Cell Androgen Androgen AR Androgen Receptor (AR) (Full-length & Splice Variants) Androgen->AR Activates This compound This compound This compound->AR Inhibits Transcriptional Activity (LBD-independent) ARE Androgen Response Element (ARE) AR->ARE Binds to Proliferation Cell Proliferation TargetGenes AR Target Genes (e.g., PSA, TMPRSS2) ARE->TargetGenes Promotes Transcription TargetGenes->Proliferation Drives

Caption: Proposed signaling pathway of this compound in prostate cancer cells.

Luciferase_Assay_Workflow start Start seed_cells Seed Prostate Cancer Cells in a 96-well plate start->seed_cells transfect Co-transfect with pPSA-Luc & pRL-TK plasmids seed_cells->transfect treat Treat cells with this compound, Androgen, or Vehicle transfect->treat incubate Incubate for 24 hours treat->incubate lyse Lyse cells incubate->lyse measure Measure Firefly & Renilla Luciferase Activity lyse->measure normalize Normalize Firefly to Renilla Luciferase measure->normalize analyze Analyze and Plot Data normalize->analyze end End analyze->end

Caption: Experimental workflow for the luciferase reporter assay.

References

Specificity of IMTPPE for the Androgen Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IMTPPE (2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-1-(4-(2,3-dimethylphenyl)piperazin-1-yl)ethan-1-one) is a novel small molecule inhibitor of the androgen receptor (AR). Unlike traditional anti-androgens that target the ligand-binding domain (LBD), this compound demonstrates a unique mechanism of action, inhibiting AR transcriptional activity and protein levels independently of the LBD. This characteristic makes it a promising candidate for the treatment of castration-resistant prostate cancer (CRPC), including tumors resistant to second-generation AR inhibitors like enzalutamide. This technical guide provides an in-depth overview of the specificity of this compound and its more potent analog, JJ-450, for the androgen receptor, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Quantitative Data on this compound and JJ-450 Activity

The inhibitory activity of this compound and its analog JJ-450 has been quantified in various prostate cancer cell lines using multiple assays. The following tables summarize the key findings.

Table 1: Inhibitory Concentration (IC50) of this compound and Analogs on AR Transcriptional Activity

CompoundCell LineAssayIC50 (µM)Notes
This compoundC4-2PSA-luciferase~1Inhibits AR-mediated transactivation of the PSA promoter.
JJ-450PC3AR transcriptional activity~1-10Non-competitive antagonist of wild-type AR and mutant ARF876L.
(+)-JJ-74-138C4-2PSA levels (ELISA)1.16A potent analog of JJ-450.
(+)-JJ-74-138LN95PSA levels (ELISA)2.95Effective in enzalutamide-resistant cells.
(+)-JJ-74-13822Rv1PSA levels (ELISA)4.32Effective in cells expressing AR splice variants.

Table 2: Effect of this compound on Androgen Receptor and Target Gene Expression

CompoundConcentrationCell LineEffect
This compound2 µMLNCaP, LAPC4, 22Rv1, C4-2Inhibition of PSA protein expression.
This compound10 µMLNCaP, LAPC4, 22Rv1, C4-2Inhibition of AR and AR splice variant expression.
This compound10 µMC4-2Significant decrease in AR binding to AREs in the PSA gene enhancer and TMPRSS2 gene.
JJ-45010 µMC4-2Significant decrease in AR binding to AREs in the PSA gene enhancer and TMPRSS2 gene.

Table 3: Selectivity Profile of this compound and JJ-450

CompoundTarget ReceptorAssayResult
This compoundGlucocorticoid Receptor (GR)MMTV-luciferaseNo inhibition of dexamethasone-induced GR transactivation in C4-2 cells.
JJ-450Estrogen Receptor α (ERα)3x ERE TATA luciferaseNo effect on 17β-estradiol-induced ERα transactivation in C4-2 cells.

Mechanism of Action: LBD-Independent AR Inhibition

A key feature of this compound's specificity is its ability to inhibit the androgen receptor through a mechanism that does not involve direct competition with androgens for the ligand-binding domain. This is supported by several lines of evidence:

  • Activity against LBD-lacking mutants: this compound effectively inhibits the transcriptional activity of AR constructs that lack the LBD.

  • Efficacy in enzalutamide-resistant cells: It demonstrates activity in cell lines like 22Rv1, which are resistant to LBD-targeting drugs due to the expression of AR splice variants such as AR-V7 that lack the LBD.

  • Radioactive ligand binding assays: this compound at a concentration of 10 µM was shown to reduce the binding of low concentrations (0.1 and 1 nM) of ³H-DHT to AR in C4-2 cell extracts, but not high concentrations (10 nM), and had no effect on ³H-DHT binding to GFP-AR in PC3 cell extracts. This suggests a non-competitive mode of inhibition.

The proposed mechanism of action involves this compound binding to a domain of the AR other than the LBD, such as the N-terminal domain (NTD) or the DNA-binding domain (DBD), thereby inhibiting its function.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Luciferase Reporter Assay for AR Transcriptional Activity

This assay is used to quantify the ability of a compound to inhibit the transcriptional activity of the androgen receptor.

  • Cell Lines: C4-2, 22Rv1, or other relevant prostate cancer cell lines.

  • Plasmids:

    • A reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter, such as the prostate-specific antigen (PSA) promoter (e.g., pPSA6.1-Luc).

    • A control plasmid with a constitutively expressed reporter gene (e.g., Renilla luciferase, pRL-TK) for normalization of transfection efficiency.

  • Procedure:

    • Cells are co-transfected with the AR-responsive reporter plasmid and the control plasmid.

    • Following transfection, cells are treated with an androgen (e.g., 1 nM R1881) to stimulate AR activity, in the presence of various concentrations of the test compound (e.g., this compound, JJ-450) or vehicle control (DMSO).

    • After a 24-hour incubation period, cells are lysed.

    • The luciferase activity in the cell lysates is measured using a luminometer.

    • The firefly luciferase signal (from the AR-responsive reporter) is normalized to the Renilla luciferase signal (from the control plasmid).

    • The IC50 value is calculated from the dose-response curve.

Chromatin Immunoprecipitation (ChIP) Assay

This assay is employed to determine if a compound affects the recruitment of the androgen receptor to its target gene promoters in a cellular context.

  • Cell Line: C4-2 cells.

  • Reagents:

    • Formaldehyde for cross-linking proteins to DNA.

    • Lysis buffer to prepare cell lysates.

    • Antibody specific to the androgen receptor.

    • Protein A/G agarose or magnetic beads to immunoprecipitate the antibody-protein-DNA complexes.

    • Wash buffers with varying salt concentrations.

    • Elution buffer to release the complexes.

    • Reverse cross-linking solution (high salt and proteinase K).

    • Primers for qPCR targeting specific androgen response elements (AREs) in the promoter/enhancer regions of AR target genes (e.g., PSA enhancer, TMPRSS2 promoter).

  • Procedure:

    • C4-2 cells are treated with an androgen (e.g., 1 nM R1881) and the test compound (e.g., 10 µM this compound or JJ-450) for 2 hours.

    • Proteins are cross-linked to DNA by adding formaldehyde directly to the culture medium.

    • Cells are harvested and lysed, and the chromatin is sheared into smaller fragments by sonication.

    • The sheared chromatin is incubated with an anti-AR antibody overnight at 4°C.

    • Protein A/G beads are added to capture the antibody-chromatin complexes.

    • The beads are washed with a series of buffers to remove non-specific binding.

    • The protein-DNA complexes are eluted from the beads, and the cross-links are reversed by heating in the presence of high salt and proteinase K.

    • The DNA is purified and quantified by qPCR using primers specific for AREs of interest.

Cell Proliferation Assay

This assay assesses the effect of a compound on the growth of cancer cells.

  • Cell Lines: AR-positive (LNCaP, C4-2, 22Rv1) and AR-negative (DU145, PC3) prostate cancer cell lines.

  • Procedure:

    • Cells are seeded in multi-well plates and allowed to attach.

    • The cells are then treated with various concentrations of the test compound or vehicle control.

    • After a specified period (e.g., 48 hours), cell viability is assessed using a method such as the MTS assay or by direct cell counting.

    • The effect on proliferation is determined by comparing the number of viable cells in treated wells to control wells.

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

  • Animal Model: Severe combined immunodeficient (SCID) mice.

  • Cell Line: 22Rv1 cells (an enzalutamide-resistant prostate cancer cell line).

  • Procedure:

    • 22Rv1 cells are subcutaneously injected into the flanks of SCID mice.

    • When tumors reach a specified volume (e.g., 200 mm³), the mice are castrated to mimic a hormone-deprived environment.

    • The animals are then randomized into treatment and control groups.

    • The treatment group receives the test compound (e.g., this compound at 25 mg/kg body weight) via a specified route (e.g., intraperitoneal injection) on a defined schedule (e.g., every other day). The control group receives a vehicle control.

    • Tumor volume and animal body weight are monitored regularly.

    • The efficacy of the compound is determined by comparing the tumor growth in the treated group to the control group.

Visualizations

Signaling Pathway of AR Inhibition by this compound

AR_Inhibition_by_this compound cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds to LBD AR_HSP AR-HSP Complex Androgen->AR_HSP AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP dissociation IMTPPE_cyto This compound IMTPPE_cyto->AR Inhibits AR (LBD-independent) ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Transcription Gene Transcription ARE->Transcription Initiates IMTPPE_nuc This compound IMTPPE_nuc->AR_dimer Inhibits AR binding to ARE

Caption: Proposed mechanism of this compound's LBD-independent inhibition of the AR signaling pathway.

Experimental Workflow for Assessing this compound Specificity

IMTPPE_Specificity_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Model luciferase Luciferase Reporter Assay (AR, GR, ER) binding Competitive Binding Assay (³H-DHT) proliferation Cell Proliferation Assay (AR-positive vs. AR-negative cells) luciferase->proliferation pull_down Pull-down Assay (this compound-conjugated beads) binding->proliferation pull_down->proliferation chip Chromatin Immunoprecipitation (ChIP-qPCR) xenograft Xenograft Tumor Model (Enzalutamide-resistant) proliferation->xenograft western Western Blot (AR & Target Gene Expression) chip->xenograft western->xenograft end Conclusion: Specific AR Inhibitor xenograft->end start Start: Compound Synthesis (this compound & Analogs) start->luciferase

Caption: A logical workflow for the comprehensive evaluation of this compound's specificity for the AR.

Conclusion

Unveiling the Molecular Landscape of IMTPPE Beyond the Androgen Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide offers an in-depth exploration of the molecular targets of 2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-1-(4-(2,3-dimethylphenyl)piperazin-1-yl)ethan-1-one (IMTPPE), a novel small molecule inhibitor, with a specific focus on its interactions beyond the well-documented androgen receptor (AR). While this compound is primarily characterized as a potent AR antagonist, emerging information suggests a broader pharmacological profile. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the current understanding, quantitative data where available, and detailed experimental protocols for target validation.

Introduction: The Established Role of this compound as an Androgen Receptor Antagonist

This compound was identified through high-throughput screening as a novel inhibitor of the androgen receptor's transcriptional activity and protein levels.[1][2][3][4] Its mechanism of action is distinct from traditional anti-androgens like enzalutamide, as its inhibitory effects are independent of the AR's ligand-binding domain (LBD).[2][4] This property makes this compound and its analogs, such as JJ-450, promising therapeutic candidates for castration-resistant prostate cancer (CRPC), including forms resistant to second-generation AR inhibitors.[1][2][5][6] Research has demonstrated that the this compound scaffold directly binds to the androgen receptor.[7]

Expanding the Target Profile: Evidence for Non-Androgen Receptor Interactions

While the primary focus of published research has been on the androgen receptor, there are indications of potential off-target effects for this compound and its derivatives.

The Adrenergic Receptor Hypothesis

A notable, yet scientifically unvalidated, claim comes from the commercial supplier MedchemExpress, which classifies this compound as an adrenergic receptor inhibitor.[8] This suggests a potential interaction with this family of G-protein coupled receptors. However, to date, no peer-reviewed studies have been published to confirm or quantify this interaction.

Indirect Evidence of Off-Target Activity

Further hints of a wider target scope come from studies on this compound analogs. Research on (+)-JJ-74–138, a derivative of this compound, noted that high doses could induce off-target effects, although these were considered weak in comparison to its on-target AR inhibition.[9] Additionally, a comparative study revealed that this compound and its analog (+)-JJ-450 could modulate the expression of a different set of genes compared to enzalutamide, which may point towards engagement with alternative signaling pathways or a distinct mechanism of AR regulation.[5]

Quantitative Data on Molecular Interactions

To date, quantitative data regarding the molecular interactions of this compound is limited to its primary target, the androgen receptor. No binding affinities or IC50 values for non-AR targets have been published in the scientific literature. The table below summarizes the known on-target activity of this compound and its analogs.

CompoundAssayCell LineTarget/EndpointIC50 / EC50Reference
This compoundPSA-luciferase assayC4-2AR transcriptional activity~1 µM[2]
This compound analog (26b)PSA-luciferase assayNot SpecifiedAR transcriptional activity7.9 ± 2.8 µM[1]
This compound analog (325)PSA-luciferase assayNot SpecifiedAR transcriptional activity2.8 ± 1.0 µM[1]
JJ-450Inhibition of AR transcriptional activityPC3Wild-type and mutant AR~1-10 µM[10]

Experimental Protocols for Target Validation

To rigorously investigate the potential molecular targets of this compound beyond the androgen receptor, established experimental methodologies can be employed. The following provides a detailed protocol for a radioligand binding assay, a gold-standard method to validate the hypothesized interaction with adrenergic receptors.

Radioligand Displacement Assay for Adrenergic Receptors

Objective: To determine if this compound can bind to and displace a known radiolabeled ligand from a specific adrenergic receptor subtype (e.g., β2-adrenergic receptor).

Materials:

  • Cell line membranes expressing the adrenergic receptor subtype of interest (e.g., HEK293 cells stably expressing human ADRB2).

  • Radiolabeled ligand (e.g., [³H]-dihydroalprenolol for β-adrenergic receptors).

  • Unlabeled competitor (e.g., propranolol as a positive control).

  • This compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • 96-well filter plates.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare a dilution series of this compound and the unlabeled competitor in binding buffer.

  • In a 96-well plate, add a constant concentration of the radiolabeled ligand to each well.

  • Add the diluted this compound or competitor to the respective wells. Include wells with only the radioligand (total binding) and wells with the radioligand and a saturating concentration of the unlabeled competitor (non-specific binding).

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at a specific temperature and for a duration sufficient to reach equilibrium (e.g., 60 minutes at 25°C).

  • Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-cold binding buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Molecular Pathways and Experimental Workflows

This compound's Known Signaling Pathway Inhibition

The following diagram illustrates the established mechanism of this compound in blocking androgen receptor signaling.

IMTPPE_AR_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm AR_dimer AR Dimer ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Target Gene Transcription (e.g., PSA) ARE->Gene_Transcription Initiates Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Activates AR->AR_dimer Dimerization & Nuclear Translocation This compound This compound This compound->AR Inhibits AR activity (LBD-independent)

Caption: this compound inhibits androgen receptor signaling independent of the ligand-binding domain.

Experimental Workflow for Off-Target Identification

This diagram outlines a potential workflow to identify and validate novel molecular targets of this compound.

Off_Target_Workflow cluster_discovery Target Discovery cluster_validation Target Validation cluster_confirmation In-vivo Confirmation This compound This compound Chem_Proteomics Chemical Proteomics (e.g., Affinity Chromatography) This compound->Chem_Proteomics Broad_Screening Broad Panel Screening (e.g., Kinome/GPCR Scan) This compound->Broad_Screening Binding_Assay Biochemical Binding Assays (e.g., Radioligand Displacement) Chem_Proteomics->Binding_Assay Potential Hits Broad_Screening->Binding_Assay Potential Hits Functional_Assay Cell-based Functional Assays Binding_Assay->Functional_Assay Validated Binders Animal_Model Animal Models of Disease Functional_Assay->Animal_Model Functionally Active Hits

Caption: A multi-step workflow for the discovery and validation of this compound's off-targets.

Conclusion and Future Directions

While this compound is a well-characterized inhibitor of the androgen receptor with a novel mechanism of action, the exploration of its molecular targets beyond AR is still in its infancy. The classification of this compound as an adrenergic receptor inhibitor by a commercial source provides a tantalizing but unproven hypothesis that warrants rigorous scientific investigation. Furthermore, subtle hints from analog studies suggest a broader pharmacodynamic profile.

Future research should prioritize comprehensive off-target profiling of this compound and its potent analogs using techniques such as kinome scanning, GPCR panels, and chemical proteomics. Validation of any identified hits through biochemical and cell-based functional assays will be crucial to constructing a complete molecular target profile. A deeper understanding of this compound's full range of molecular interactions will be essential for its continued development as a therapeutic agent and for predicting its potential efficacy and safety profile in a clinical setting.

References

Methodological & Application

Application Notes: The Use of IMTPPE in Prostate Cancer Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

IMTPPE is a novel small-molecule inhibitor of the androgen receptor (AR) that has shown significant potential in preclinical studies for the treatment of castration-resistant prostate cancer (CRPC).[1][2] Unlike traditional anti-androgens that target the ligand-binding domain (LBD) of the AR, this compound's mechanism of action appears to be LBD-independent.[2][3] This unique property allows it to inhibit both full-length AR and constitutively active AR splice variants (AR-Vs), such as AR-V7, which are common drivers of resistance to therapies like enzalutamide.[3][4] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study AR signaling and its inhibition in prostate cancer models.

Core Applications

  • Inhibition of AR Transcriptional Activity: this compound effectively suppresses the transcriptional activity of both full-length AR and its splice variants.[1][4]

  • Overcoming Drug Resistance: It is used to study and overcome resistance mechanisms in prostate cancer cells, particularly those that have developed resistance to second-generation AR inhibitors like enzalutamide.[1][2]

  • AR-Specific Proliferation Inhibition: this compound selectively inhibits the proliferation of AR-positive prostate cancer cells, with minimal effect on AR-negative cells, demonstrating its specificity for the AR signaling pathway.[2]

  • Direct AR Engagement Studies: As demonstrated in pulldown assays, this compound can be used to investigate direct binding interactions with the androgen receptor.[3][4]

Quantitative Data Summary

The following table summarizes key quantitative data from preclinical studies of this compound and its analogs, providing reference values for planning experiments.

ParameterCell Line / SystemValueReference
EC50 (PSA Luciferase Assay) -Analog 26b: 7.9 ± 2.8 μM Analog 325: 2.8 ± 1.0 μM[4]
Effective Concentration (ChIP Assay) C4-210 μM[4]
Effective Concentration (Ligand Binding Assay) C4-210 μM[4]
Inhibition of Tumor Growth (Xenograft) 22Rv1>50% inhibition at 25 mg/kg[2]

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the androgen receptor signaling pathway and a general experimental workflow for studying the effects of this compound.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT, R1881) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) AR_nuc AR AR->AR_nuc Nuclear Translocation HSP HSP AR_HSP->AR HSP Dissociation AR_dimer AR Dimerization ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Transcription Gene Transcription (e.g., PSA, TMPRSS2) ARE->Transcription AR_nuc->AR_dimer This compound This compound This compound->AR Directly Binds & Inhibits Activity This compound->AR_dimer Blocks Recruitment to ARE

Caption: Androgen Receptor (AR) signaling pathway and points of inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Downstream Analysis A 1. Cell Culture (e.g., C4-2, 22Rv1) B 2. Seed cells in appropriate vessels (e.g., 15 cm plates) A->B C 3. Treat with Androgen (R1881) + Vehicle (DMSO) or this compound B->C D 4. Incubate for specified time (e.g., 2 hours for ChIP) C->D E Chromatin Immunoprecipitation (ChIP) D->E Harvest Cells for: F Western Blot D->F Harvest Cells for: G PSA ELISA D->G Harvest Cells for: H RNA-Seq D->H Harvest Cells for:

Caption: General experimental workflow for assessing the impact of this compound on prostate cancer cells.

Experimental Protocols

Here are detailed protocols for key experiments involving this compound.

Protocol 1: General Culture and Treatment of Prostate Cancer Cells

This protocol describes the standard culture of AR-positive prostate cancer cell lines and subsequent treatment with this compound.

Materials:

  • Prostate cancer cell lines: LNCaP, C4-2, 22Rv1, etc.[4]

  • Culture Media: RPMI-1640, DMEM, or IMDM as appropriate for the cell line.[4]

  • Fetal Bovine Serum (FBS)

  • Charcoal-stripped FBS (cFBS) for androgen deprivation studies

  • Penicillin-Streptomycin solution

  • This compound (dissolved in DMSO)

  • Synthetic androgen R1881 (dissolved in ethanol)

  • Vehicle controls: DMSO, Ethanol

Methodology:

  • Cell Culture:

    • Maintain prostate cancer cells in their recommended complete medium (e.g., RPMI-1640 for C4-2 and LNCaP) supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.[4]

    • Routinely passage cells upon reaching 80-90% confluency.

  • Androgen Deprivation (for androgen stimulation experiments):

    • Two days prior to the experiment, switch the cells to a phenol red-free medium supplemented with 5-10% cFBS to deplete endogenous androgens.[4]

  • This compound Treatment:

    • On the day of the experiment, treat the androgen-deprived cells with the desired concentrations of this compound (e.g., 10 μM) or vehicle (DMSO).[4]

    • Concurrently, stimulate the cells with a synthetic androgen like R1881 (e.g., 1 nM) or its vehicle (ethanol).[4]

    • Incubate the cells for the required duration based on the downstream application (e.g., 2 hours for ChIP, 24-48 hours for protein expression or proliferation assays).[4]

  • Cell Harvesting:

    • After incubation, wash the cells with cold PBS and harvest them by scraping or trypsinization for downstream analysis.

Protocol 2: AR-IMTPPE Interaction via Pulldown Assay

This protocol is adapted from methods used to demonstrate the direct binding of the this compound scaffold to the androgen receptor.[3][4] It requires an analog of this compound conjugated to agarose beads.

Materials:

  • C4-2 cells cultured as described in Protocol 1.

  • This compound analog-conjugated agarose beads (e.g., "403 beads").[4]

  • Control agarose beads.[4]

  • Whole-cell lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • This compound (for competition).

  • DMSO.

  • Anti-AR antibody.

  • SDS-PAGE and Western Blotting reagents.

Methodology:

  • Prepare Cell Lysate:

    • Culture and harvest C4-2 cells as described previously.

    • Lyse cells in whole-cell lysis buffer on ice.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Competition (Optional):

    • Pre-incubate an aliquot of the cell lysate with a 50-fold excess of free this compound or DMSO for 2 hours at room temperature.[3][4] This step is to show the specificity of the binding to the beads.

  • Pulldown:

    • Add the pre-incubated or untreated cell lysate to the this compound-conjugated beads and control beads.

    • Incubate overnight at 4°C with gentle rotation.[3][4]

  • Washing:

    • Pellet the beads by centrifugation and wash them 3-4 times with cold lysis buffer to remove non-specific binders.

  • Elution and Analysis:

    • Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

    • Analyze the eluate by Western Blot using an anti-AR antibody to detect pulled-down androgen receptor.[4]

Protocol 3: Chromatin Immunoprecipitation (ChIP) Assay

This protocol determines if this compound inhibits the recruitment of AR to the Androgen Response Elements (AREs) of its target genes (e.g., PSA and TMPRSS2).[4]

Materials:

  • C4-2 cells.

  • Phenol red-free RPMI with 5% cFBS.

  • This compound and R1881.

  • Formaldehyde (1% final concentration) for cross-linking.

  • Glycine (0.125 M final concentration).

  • Cell lysis buffer and nuclear lysis buffer.

  • Sonicator.

  • Anti-AR antibody for immunoprecipitation.

  • Protein A/G magnetic beads.

  • Wash buffers (low salt, high salt, LiCl).

  • Elution buffer and Proteinase K.

  • Reagents for DNA purification and qPCR.

Methodology:

  • Cell Treatment and Cross-linking:

    • Culture C4-2 cells in phenol red-free RPMI with 5% cFBS for 2 days.[4]

    • Treat cells with 1 nM R1881 and either DMSO or 10 μM this compound for 2 hours.[4]

    • Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.[4]

    • Quench the reaction by adding glycine to a final concentration of 0.125 M.[4]

  • Cell Lysis and Sonication:

    • Harvest and wash the cells with cold PBS.

    • Lyse the cells and nuclei using appropriate buffers.

    • Shear the chromatin by sonication to obtain DNA fragments of 200-1000 bp.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G beads.

    • Incubate an aliquot of sheared chromatin with an anti-AR antibody overnight at 4°C.

    • Add protein A/G beads to capture the antibody-chromatin complexes.

  • Washing and Elution:

    • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

    • Elute the chromatin from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the cross-links by incubating with Proteinase K at 65°C overnight.

    • Purify the immunoprecipitated DNA.

  • Analysis:

    • Use quantitative PCR (qPCR) with primers specific for the AREs in the PSA enhancer and TMPRSS2 promoter regions to quantify the amount of AR-bound DNA.[4] Compare the results from this compound-treated samples to the DMSO control.

Protocol 4: PSA ELISA

This protocol measures the secreted levels of Prostate-Specific Antigen (PSA), a key downstream biomarker of AR activity, in the cell culture medium.

Materials:

  • C4-2 cells treated as described in Protocol 1 for 48-72 hours.

  • Human Kallikrein 3/PSA Quantikine ELISA Kit.[4]

  • Microplate reader.

Methodology:

  • Sample Collection:

    • After treating C4-2 cells with this compound/R1881 for the desired duration, collect the cell culture medium.

    • Centrifuge the medium at 1000 x g for 15 minutes at 4°C to remove cells and debris.[4]

    • Store the supernatant at -80°C until the assay is performed.[4]

  • ELISA Procedure:

    • Perform the ELISA according to the manufacturer's instructions (Human Kallikrein 3/PSA Quantikine ELISA Kit).[4]

    • Briefly, add standards and collected media samples to the pre-coated microplate.

    • Incubate, wash, and add the conjugate and substrate solutions as per the kit protocol.

    • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the concentration of PSA in each sample by comparing its absorbance to the standard curve.

    • Normalize PSA levels to cell number or total protein content if significant differences in proliferation are observed.

References

Application Notes and Protocols for IMTPPE in In Vivo Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing IMTPPE (2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-1-(4-(2,3-dimethylphenyl)piperazin-1-yl)ethan-1-one) and its analog, JJ-450, in preclinical in vivo xenograft models of prostate cancer. This compound is a novel small molecule inhibitor of the androgen receptor (AR), a key driver in prostate cancer progression.[1]

Introduction to this compound

This compound and its analog JJ-450 are potent antagonists of the androgen receptor (AR) and its splice variants, such as AR-V7.[2][3] A key feature of this compound is its ability to inhibit AR activity independently of the ligand-binding domain (LBD), making it a promising therapeutic candidate for castration-resistant prostate cancer (CRPC), including tumors resistant to second-generation antiandrogens like enzalutamide.[1][4] Preclinical studies have demonstrated that this compound can inhibit the proliferation of AR-positive prostate cancer cells and suppress the growth of xenograft tumors.[1]

Mechanism of Action

This compound exerts its anti-tumor effects by directly targeting the androgen receptor. Its mechanism of action includes:

  • Inhibition of AR Transcriptional Activity: this compound and JJ-450 block the transcriptional activity of both full-length AR and its splice variants.[2][4]

  • Blockade of AR Recruitment: The analog JJ-450 has been shown to prevent the recruitment of AR to androgen response elements (AREs) on target genes.[2][4]

  • Reduction of AR Protein Levels: At higher concentrations, this compound can lead to a decrease in AR protein expression.[1]

  • LBD-Independent Inhibition: A crucial aspect of this compound's function is its ability to inhibit AR constructs that lack the ligand-binding domain, a common mechanism of resistance to many anti-androgen therapies.[1][4]

Relevant Signaling Pathway

The primary signaling pathway modulated by this compound is the Androgen Receptor (AR) signaling pathway. In prostate cancer, androgens like testosterone and dihydrotestosterone (DHT) bind to AR, leading to its activation, nuclear translocation, and the transcription of genes that promote cell proliferation and survival. This compound disrupts this pathway, leading to the inhibition of tumor growth.

AR_Signaling_Pathway Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) AR_dimer AR Dimer AR->AR_dimer Dimerization AR->AR_dimer HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds AR_dimer->ARE Transcription Gene Transcription ARE->Transcription Initiates ARE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation This compound This compound This compound->AR Inhibits

Caption: Androgen Receptor (AR) Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

This section details the protocol for evaluating the efficacy of this compound in a subcutaneous xenograft model using the 22Rv1 human prostate cancer cell line, which is known to express both full-length AR and AR splice variants, and is a model for enzalutamide-resistant prostate cancer.[1]

Materials
  • 22Rv1 human prostate carcinoma cells

  • RPMI-1640 medium with L-glutamine

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Matrigel® Basement Membrane Matrix

  • Male immunodeficient mice (e.g., SCID or BALB/c nude), 6-8 weeks old

  • This compound or JJ-450

  • Vehicle for drug formulation (e.g., DMSO, PEG300, Tween 80, saline)

  • Calipers

  • Sterile syringes and needles

Experimental Workflow

Experimental_Workflow Xenograft Study Workflow with this compound cluster_prep Preparation cluster_implant Implantation & Tumor Growth cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis Cell_Culture 1. 22Rv1 Cell Culture Cell_Harvest 2. Cell Harvesting Cell_Culture->Cell_Harvest Cell_Suspension 3. Cell Suspension in Matrigel Cell_Harvest->Cell_Suspension Implantation 4. Subcutaneous Implantation in Mice Cell_Suspension->Implantation Tumor_Growth 5. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 6. Randomization of Mice Tumor_Growth->Randomization Treatment 7. This compound/Vehicle Administration Randomization->Treatment Monitoring 8. Tumor & Body Weight Monitoring Treatment->Monitoring Endpoint 9. Study Endpoint Monitoring->Endpoint Analysis 10. Data Analysis Endpoint->Analysis

Caption: A typical experimental workflow for an in vivo xenograft study with this compound.

Detailed Methodology
  • Cell Culture:

    • Culture 22Rv1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Passage cells every 3-4 days to maintain exponential growth.

  • Animal Handling and Acclimatization:

    • House male immunodeficient mice in a specific pathogen-free (SPF) environment.

    • Allow mice to acclimatize for at least one week before the start of the experiment.

    • All animal procedures should be performed in accordance with institutional guidelines for animal care and use.

  • Tumor Cell Implantation:

    • Harvest 22Rv1 cells using Trypsin-EDTA and wash with sterile PBS.

    • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.[5]

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring the length and width of the tumors with calipers twice weekly.

    • Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.[5][6]

    • When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups.[5]

  • This compound Administration:

    • This compound: One study administered this compound at a dose of 25 mg/kg body weight every other day via intraperitoneal (i.p.) injection.[7]

    • JJ-450: For the more potent analog JJ-450, doses of 10 mg/kg and 75 mg/kg administered daily via i.p. injection or oral gavage (o.g.) have been reported.[2]

    • The control group should receive the vehicle used for drug formulation following the same administration schedule.

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight twice weekly throughout the study.

    • The primary endpoint is typically a significant reduction in tumor growth in the treatment group compared to the control group.

    • A secondary endpoint can be the median survival time of the mice.[7]

    • The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or if signs of excessive morbidity are observed.[5]

  • Data Analysis:

    • Analyze differences in tumor growth between groups using appropriate statistical methods, such as a t-test or ANOVA.

    • Survival data can be analyzed using Kaplan-Meier curves and the log-rank test.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies of this compound and its analog JJ-450 in xenograft models.

Table 1: Efficacy of this compound in 22Rv1 Xenograft Model [7]

ParameterVehicle ControlThis compound (25 mg/kg, i.p., every other day)
Tumor Growth Inhibition ->50%
Median Survival Time 23 days50 days
Effect on Body Weight No significant changeNo detectable effect

Table 2: Efficacy of JJ-450 in 22Rv1 Xenograft Model [2]

Treatment GroupDosingRouteTumor Growth Suppression
JJ-450 10 mg/kgi.p.Significant
JJ-450 75 mg/kgi.p.Significant

Table 3: Efficacy of JJ-450 in LNCaP Xenograft Model [2]

Treatment GroupDosingRouteOutcome
JJ-450 10 mg/kgo.g.Inhibition of long-term tumor growth
JJ-450 10 mg/kgi.p.Inhibition of long-term tumor growth
JJ-450 75 mg/kgo.g.Inhibition of long-term tumor growth

Conclusion

This compound and its analog JJ-450 represent a promising new class of AR inhibitors with a distinct mechanism of action that is effective against both full-length AR and its splice variants. The protocols and data presented here provide a foundation for researchers to design and execute in vivo xenograft studies to further evaluate the therapeutic potential of these compounds in the context of castration-resistant prostate cancer. Careful adherence to established protocols for animal handling, tumor implantation, and data collection is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for IMTPPE Administration in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IMTPPE (2-[(isoxazol-4-ylmethyl)thio]-1-(4-phenylpiperazin-1-yl)ethanone) is a novel small molecule inhibitor of the androgen receptor (AR).[1] Unlike conventional anti-androgens that target the ligand-binding domain (LBD) of the AR, this compound and its analogs appear to function through a distinct mechanism, making them promising candidates for treating castration-resistant prostate cancer (CRPC), including forms resistant to second-generation AR inhibitors like enzalutamide. This document provides detailed application notes and protocols for the dosage and administration of this compound and its closely related, more potent analog, JJ-450, in mouse models, particularly in the context of prostate cancer xenograft studies.

Mechanism of Action: Androgen Receptor Inhibition

This compound and its scaffold directly bind to the androgen receptor, inhibiting its transcriptional activity.[2] This inhibition is not dependent on the LBD, as these compounds have been shown to suppress the activity of AR splice variants, such as AR-V7, which lack the LBD and are a common mechanism of resistance to conventional anti-androgen therapies.[3][4] The proposed mechanism involves blocking the recruitment of the AR to androgen response elements (AREs) on target genes, thereby downregulating the expression of genes like prostate-specific antigen (PSA).[3][4]

IMTPPE_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) (inactive, with HSPs) Androgen->AR Binds to LBD AR_Androgen AR-Androgen Complex AR->AR_Androgen Conformational Change (HSP dissociation) AR_dimer AR Dimerization & Translocation AR_Androgen->AR_dimer This compound This compound / JJ-450 This compound->AR Directly Binds (LBD-independent) This compound->AR_dimer Inhibits Nuclear Translocation & Dimerization ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Gene_Transcription Target Gene Transcription (e.g., PSA, TMPRSS2) AR_dimer->Gene_Transcription Inhibited by this compound/JJ-450 ARE->Gene_Transcription Initiates

Figure 1: Simplified signaling pathway of Androgen Receptor (AR) activation and its inhibition by this compound/JJ-450.

Dosage and Administration Data

Quantitative data from preclinical studies on this compound and its analog JJ-450 are summarized below. Researchers should note that JJ-450 is a more potent analog, which may account for the different dosage ranges reported.

CompoundDosageRoute of AdministrationDosing ScheduleVehicleMouse ModelReference Study
This compound 25 mg/kgIntraperitoneal (i.p.)Every other dayEgg phospholipidsSCID mice with 22Rv1 xenograftsMasoodi et al.
JJ-450 10 mg/kgIntraperitoneal (i.p.)Every dayDMSO, EtOH, and Kolliphor-PBS (1:1:8 ratio)SCID mice with 22Rv1 xenograftsYang et al.[2][3]
JJ-450 75 mg/kgIntraperitoneal (i.p.)Every dayDMSO, EtOH, and Kolliphor-PBS (1:1:8 ratio)SCID mice with VCaP xenograftsYang et al.[2][3]
JJ-450 10 mg/kgOral gavage (o.g.)Six days on, one day offDMSO, EtOH, and Kolliphor-PBS (1:1:8 ratio)SCID mice with LNCaP xenograftsYang et al.[2][3]
JJ-450 75 mg/kgOral gavage (o.g.)Six days on, one day offDMSO, EtOH, and Kolliphor-PBS (1:1:8 ratio)SCID mice with LNCaP xenograftsYang et al.[2][3]

Pharmacokinetics and Toxicology

As of the latest review, detailed pharmacokinetic (PK) and toxicology data for this compound and JJ-450 in mice have not been published.

  • Pharmacokinetics: Key parameters such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), half-life (t1/2), and bioavailability have not been reported. Researchers planning to use these compounds should consider conducting preliminary PK studies to determine the optimal dosing regimen for their specific experimental needs.

  • Toxicology: Formal toxicology studies, including the determination of the median lethal dose (LD50), have not been published. However, in the reported xenograft studies, this compound at 25 mg/kg and JJ-450 at doses up to 75 mg/kg did not have a detectable effect on the body weight of the mice, suggesting a reasonable safety profile at these therapeutic doses.[2][3] Close monitoring for any signs of toxicity (e.g., changes in weight, behavior, or physical appearance) is highly recommended.

Experimental Protocols

The following protocols are based on methodologies described in the literature for this compound and JJ-450, supplemented with standard laboratory procedures for mouse xenograft studies.

Protocol 1: Preparation of Dosing Solution (JJ-450)

This protocol describes the preparation of the vehicle used for both intraperitoneal and oral administration of JJ-450.[2]

Materials:

  • JJ-450 compound

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Ethanol (EtOH), 200 proof

  • Kolliphor® EL (or equivalent cremophor)

  • Phosphate-buffered saline (PBS), sterile

  • Sterile vials and syringes

Procedure:

  • Dissolution: Dissolve the calculated amount of JJ-450 in DMSO to create a concentrated stock solution. Ensure complete dissolution.

  • Dilution: In a sterile tube, add the required volume of the JJ-450/DMSO stock.

  • Add an equal volume of ethanol to the DMSO solution.

  • Add eight volumes of Kolliphor-PBS solution. The final ratio of DMSO:EtOH:Kolliphor-PBS should be 1:1:8.

  • Vortex the solution thoroughly to ensure it is a homogenous mixture.

  • The final concentration should be calculated to deliver the desired dose (e.g., 10 mg/kg or 75 mg/kg) in an appropriate injection volume for a mouse (typically 100-200 µL).

Protocol 2: Prostate Cancer Xenograft Mouse Model and Treatment

This protocol outlines the establishment of a subcutaneous prostate cancer xenograft model and subsequent treatment with this compound or its analogs.

Xenograft_Workflow start Start cell_culture Prostate Cancer Cell Culture (e.g., 22Rv1, LNCaP) start->cell_culture cell_prep Cell Harvesting and Preparation (e.g., 1-3 x 10^6 cells in Matrigel) cell_culture->cell_prep injection Subcutaneous Injection into flank of SCID mice cell_prep->injection tumor_growth Tumor Growth Monitoring (Calipers, Volume = L x W^2 x 0.52) injection->tumor_growth randomization Randomization into Groups (e.g., when tumors reach ~200 mm³) tumor_growth->randomization treatment Treatment Administration (Vehicle or this compound/JJ-450 via i.p. or o.g.) randomization->treatment monitoring Continued Monitoring (Tumor volume, body weight, health) treatment->monitoring endpoint Endpoint Analysis (e.g., tumor volume > 2000 mm³, tumor harvesting, survival analysis) monitoring->endpoint finish End endpoint->finish

Figure 2: General experimental workflow for a prostate cancer xenograft study.

Materials:

  • Male SCID mice (6-8 weeks old)

  • Prostate cancer cell line (e.g., 22Rv1, LNCaP, VCaP)

  • Cell culture medium and reagents

  • Matrigel®

  • This compound or JJ-450 dosing solution

  • Vehicle control solution

  • Calipers for tumor measurement

  • Appropriate syringes and needles for injection/gavage

Procedure:

  • Cell Preparation: Culture prostate cancer cells to 80-90% confluency. Harvest and resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of approximately 1-3 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100-150 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to establish and grow. Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[2]

  • Administration:

    • Intraperitoneal (i.p.) Injection: Following standard i.p. injection procedures, administer the prepared dosing solution or vehicle control. The injection site is typically the lower right quadrant of the abdomen.

    • Oral Gavage (o.g.): Using a proper gavage needle, administer the dosing solution or vehicle control directly into the stomach.

  • Follow-up: Continue the dosing schedule as planned (e.g., daily, every other day). Monitor tumor volume and animal body weight regularly.

  • Endpoint: Euthanize mice when tumors reach the protocol-defined endpoint (e.g., 2000 mm³), or if signs of morbidity are observed.[2] Tumors can be harvested for further analysis (e.g., Western blot, IHC). Survival can be analyzed using Kaplan-Meier curves.[2]

Conclusion

This compound and its analog JJ-450 represent a novel class of AR inhibitors with significant potential for treating advanced prostate cancer. The provided data and protocols offer a foundation for researchers to design and execute in vivo studies in mouse models. It is crucial to acknowledge the current lack of published pharmacokinetic and formal toxicology data and to incorporate appropriate monitoring and preliminary studies to ensure robust and reproducible results.

References

Application Notes: Preparation of IMTPPE Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

IMTPPE (2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-1-(4-(2,3-dimethylphenyl)piperazin-1-yl)ethan-1-one) is a novel small molecule inhibitor of the Androgen Receptor (AR).[1][2] It functions as an AR antagonist, capable of inhibiting both full-length AR and its splice variants, which are often implicated in the development of resistance to standard anti-androgen therapies.[3] Notably, this compound's mechanism of action is independent of the AR ligand-binding domain (LBD), allowing it to inhibit AR signaling in cancer cells resistant to LBD-targeting drugs like enzalutamide.[3][4] In research settings, this compound is utilized to study AR signaling pathways and to evaluate its therapeutic potential in castration-resistant prostate cancer (CRPC).[1][3]

Proper preparation of this compound stock solutions is critical for obtaining accurate, reproducible results in in vitro assays. This document provides detailed protocols for the solubilization, storage, and use of this compound, ensuring the compound's stability and activity are maintained.

Mechanism of Action: Androgen Receptor Signaling Inhibition

This compound exerts its effects by directly targeting the Androgen Receptor.[1] It disrupts the transcriptional activity of AR, blocking the recruitment of AR to androgen-responsive elements (AREs) on target genes.[1][5] This action suppresses the expression of AR-regulated genes, such as Prostate-Specific Antigen (PSA), leading to an inhibition of proliferation in AR-positive prostate cancer cells.[1][3] Its unique ability to inhibit AR variants lacking the LBD makes it a valuable tool for studying and potentially treating advanced, resistant forms of prostate cancer.[4]

This compound Properties and Storage

A summary of key quantitative data and handling recommendations for this compound is provided below.

PropertyDataReference
Molecular Formula C₂₅H₃₂N₄O₂S[2]
CAS Number 851688-13-6[6]
Primary Solvent Dimethyl sulfoxide (DMSO)[1][5]
Stock Solution Conc. 10-50 mM in DMSO[1][5]
Storage (Solid) Store at room temperature as per supplier recommendations.[6]
Storage (Stock Solution) Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution of this compound, which can be later diluted to working concentrations for various in vitro assays.

Materials:

  • This compound powder

  • Anhydrous or molecular biology grade Dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes (1.5 mL, sterile, amber or covered in foil)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile filter tips

Procedure:

  • Pre-Assay Calculations: Determine the required mass of this compound powder based on its molecular weight (MW) and the desired final concentration and volume.

    • Formula: Mass (mg) = Molarity (mol/L) x Volume (L) x MW ( g/mol ) x 1000

    • Example for 1 mL of 10 mM stock (MW ≈ 468.6 g/mol ): Mass = 0.010 mol/L x 0.001 L x 468.6 g/mol x 1000 = 4.686 mg

  • Weighing: Carefully weigh the calculated amount of this compound powder using an analytical balance in a chemical fume hood.

  • Solubilization:

    • Add the weighed this compound powder to a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to the tube. For the example above, add 1 mL of DMSO.

    • Cap the tube securely.

  • Dissolution:

    • Vortex the solution at maximum speed for 1-2 minutes until the this compound powder is completely dissolved.

    • Visually inspect the solution against a light source to ensure no solid particulates remain. If needed, gentle warming in a 37°C water bath can aid dissolution.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile, light-protected microcentrifuge tubes.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol details the dilution of the primary stock solution to a final working concentration in cell culture media.

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Appropriate sterile cell culture medium (e.g., RPMI, DMEM)

  • Sterile tubes for dilution (e.g., 1.5 mL or 15 mL conical tubes)

  • Pipettors and sterile filter tips

Procedure:

  • Thaw Stock Solution: Remove one aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw completely at room temperature.

  • Serial Dilution: Perform serial dilutions in cell culture medium to achieve the desired final concentration. It is crucial to add the stock solution to the medium and mix immediately to prevent precipitation.

    • Example for a 10 µM final concentration: a. Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 1998 µL of culture medium. This results in a 10 µM working solution. b. Add the appropriate volume of this working solution to your cell culture plates. For instance, if adding 100 µL of this solution to wells already containing 100 µL of media with cells, the final concentration will be 5 µM. Adjust volumes accordingly for the desired final concentration.

  • Vehicle Control: Prepare a vehicle control using the same concentration of DMSO as is present in the highest concentration of the this compound treatment group.[1][5] This is essential to ensure that any observed effects are due to the compound and not the solvent.

  • Immediate Use: Use the freshly prepared working solutions immediately for treating cells in your assay. Do not store diluted solutions in culture media.

Visualizations

Experimental Workflow

The following diagram illustrates the standard workflow for preparing this compound stock and working solutions for use in in vitro experiments.

G cluster_prep Stock Solution Preparation cluster_storage Storage & Dilution calc 1. Calculate Mass weigh 2. Weigh this compound Powder calc->weigh dissolve 3. Dissolve in DMSO weigh->dissolve vortex 4. Vortex to Mix dissolve->vortex aliquot 5. Aliquot Solution vortex->aliquot store 6. Store at -20°C / -80°C aliquot->store thaw 7. Thaw Aliquot store->thaw dilute 8. Dilute in Media thaw->dilute treat 9. Treat Cells in Assay dilute->treat

Caption: Workflow for this compound stock solution preparation and final dilution.

Signaling Pathway Inhibition

This diagram illustrates the mechanism by which this compound inhibits the Androgen Receptor (AR) signaling pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR Androgen Receptor (AR) AR_n AR AR->AR_n Translocation Androgen Androgen (e.g., DHT) Androgen->AR Binds ARE Androgen Response Element (ARE) Transcription Gene Transcription (e.g., PSA) ARE->Transcription Activates AR_n->ARE Binds This compound This compound This compound->AR_n Inhibits Binding to ARE

Caption: this compound inhibits AR signaling by preventing its binding to DNA.

References

Application Notes and Protocols: Investigating IMTPPE in Combination with Standard CRPC Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Castration-Resistant Prostate Cancer (CRPC) presents a significant clinical challenge due to acquired resistance to standard androgen deprivation therapies. While novel agents targeting the androgen receptor (AR) signaling axis, chemotherapies, and targeted therapies have improved patient outcomes, resistance inevitably develops. A key mechanism of resistance involves the emergence of AR splice variants (AR-Vs), such as AR-V7, which lack the ligand-binding domain (LBD) targeted by second-generation antiandrogens like enzalutamide.

IMTPPE (2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-1-(4-(2,3-dimethylphenyl)piperazin-1-yl)ethan-1-one) is a novel small molecule inhibitor of the androgen receptor.[1] Preclinical studies have shown that this compound can inhibit the transcriptional activity and protein levels of both full-length AR and its splice variants.[1][2] This unique mechanism of action suggests that this compound could be a valuable agent in combination with other CRPC therapies to overcome resistance and enhance therapeutic efficacy.

These application notes provide a framework for investigating the potential of this compound in combination with current CRPC therapies, including detailed protocols for in vitro and in vivo studies.

Rationale for Combination Therapies

The primary rationale for combining this compound with other CRPC therapies is to target multiple nodes in the cancer signaling network, potentially leading to synergistic anti-tumor effects and delaying or overcoming drug resistance.

  • This compound + Androgen Receptor Signaling Inhibitors (ARSIs) (e.g., Enzalutamide, Abiraterone): While enzalutamide and abiraterone are potent ARSIs, their efficacy is often limited by the emergence of AR-Vs that lack the LBD.[3][4] Since this compound can inhibit these splice variants, a combination approach could provide a more comprehensive blockade of AR signaling.[2]

  • This compound + Taxane-Based Chemotherapy (e.g., Docetaxel): Taxanes are a cornerstone of mCRPC treatment.[5] Combining a cytotoxic agent like docetaxel with a targeted AR inhibitor like this compound could lead to enhanced cancer cell killing.

  • This compound + PARP Inhibitors (in HRR-mutated CRPC): In patients with mutations in homologous recombination repair (HRR) genes, PARP inhibitors have shown significant efficacy.[6] Preclinical evidence suggests a synergistic effect between ARSIs and PARP inhibitors.[6] Investigating this combination with this compound is a logical next step.

  • This compound + Immunotherapy: The immune landscape of prostate cancer is complex, and responses to immune checkpoint inhibitors have been modest.[7] Preclinical studies are exploring combinations of immunotherapy with various agents to enhance anti-tumor immune responses.[7] The potential immunomodulatory effects of AR inhibition by this compound could be explored in combination with immunotherapies.

Proposed Experimental Workflows

A systematic approach is necessary to evaluate the potential of this compound in combination therapies. The following workflow outlines key in vitro and in vivo experiments.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation Cell Line Selection Cell Line Selection Single-Agent Dose-Response Single-Agent Dose-Response Cell Line Selection->Single-Agent Dose-Response Combination Studies Combination Studies Single-Agent Dose-Response->Combination Studies Synergy Analysis Synergy Analysis Combination Studies->Synergy Analysis Mechanism of Action Studies Mechanism of Action Studies Synergy Analysis->Mechanism of Action Studies Xenograft Model Establishment Xenograft Model Establishment Mechanism of Action Studies->Xenograft Model Establishment Toxicity and MTD Studies Toxicity and MTD Studies Xenograft Model Establishment->Toxicity and MTD Studies Combination Efficacy Studies Combination Efficacy Studies Toxicity and MTD Studies->Combination Efficacy Studies Pharmacodynamic Analysis Pharmacodynamic Analysis Combination Efficacy Studies->Pharmacodynamic Analysis

Caption: Proposed experimental workflow for evaluating this compound combination therapies.

Data Presentation: Quantitative Data Summary

The following tables provide a template for summarizing quantitative data from the proposed experiments.

Table 1: In Vitro Cell Viability (IC50 Values)

Cell LineDrugIC50 (µM) ± SD
LNCaPThis compoundValue
EnzalutamideValue
22Rv1This compoundValue
EnzalutamideValue
C4-2BThis compoundValue
DocetaxelValue

Table 2: Combination Index (CI) Values for Synergy Analysis

Cell LineDrug CombinationFa = 0.5Fa = 0.75Fa = 0.9
22Rv1This compound + EnzalutamideCI ValueCI ValueCI Value
C4-2BThis compound + DocetaxelCI ValueCI ValueCI Value
CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 3: In Vivo Tumor Growth Inhibition

Treatment GroupAverage Tumor Volume (mm³) ± SEMPercent TGI (%)
Vehicle ControlValue-
This compoundValueValue
Other CRPC DrugValueValue
This compound + Other CRPC DrugValueValue

Key Experimental Protocols

In Vitro Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of single agents and combinations on prostate cancer cell lines.[5][7]

  • Materials:

    • Prostate cancer cell lines (e.g., LNCaP, 22Rv1, C4-2B)

    • Complete cell culture medium

    • 96-well plates

    • This compound and other CRPC drugs (e.g., enzalutamide, docetaxel)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[8]

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound, the other CRPC drug, or the combination for 72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.[8]

    • Incubate for 4 hours at 37°C in a CO2 incubator.[8]

    • Measure the absorbance at 570 nm using a plate reader.[9]

    • Calculate cell viability as a percentage of the untreated control and determine IC50 values.

2. Synergy Analysis (Chou-Talalay Method)

This method is used to quantitatively determine the interaction between two drugs.[10][11]

  • Procedure:

    • Perform cell viability assays with a range of concentrations of each drug alone and in combination at a constant ratio.

    • Use software like CompuSyn to calculate the Combination Index (CI).

3. Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying apoptosis induced by drug treatments.[12][13]

  • Materials:

    • Treated and untreated cells

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Harvest cells after drug treatment.

    • Wash cells with cold PBS.

    • Resuspend cells in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

    • Analyze the cells by flow cytometry within one hour.

4. Western Blotting

This protocol is for analyzing the expression of key proteins in signaling pathways.[14]

  • Materials:

    • Treated and untreated cells

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Primary antibodies (e.g., against AR, AR-V7, PSA, Akt, p-Akt, PARP, cleaved PARP, β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence substrate

  • Procedure:

    • Lyse cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect protein bands using a chemiluminescence imaging system.

In Vivo Protocol

1. Prostate Cancer Xenograft Model

This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of combination therapies.[4][15]

  • Materials:

    • Immunocompromised mice (e.g., male nude or NSG mice)

    • Prostate cancer cells (e.g., 22Rv1)

    • Matrigel

    • This compound and other CRPC drugs formulated for in vivo administration

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously inject a suspension of prostate cancer cells and Matrigel into the flanks of the mice.

    • Monitor tumor growth regularly using calipers.

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups.

    • Administer drugs via the appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and harvest tumors for further analysis (e.g., immunohistochemistry for Ki-67 and cleaved caspase-3, Western blotting).[6][16]

2. In Vivo Bioluminescence Imaging (for luciferase-expressing cells)

This technique allows for non-invasive monitoring of tumor burden.[1][3]

  • Procedure:

    • Inject mice with D-luciferin substrate.[3]

    • Anesthetize the mice and place them in an in vivo imaging system.[3]

    • Acquire bioluminescent images and quantify the signal.[3]

Signaling Pathway Diagrams

Androgen Receptor (AR) Signaling Pathway

The AR signaling pathway is a key driver of prostate cancer progression. This compound's ability to inhibit both full-length AR and AR-Vs provides a strong rationale for its use.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Therapeutic Intervention Androgens Androgens AR-HSP Complex AR-HSP Complex Androgens->AR-HSP Complex Binds to LBD AR AR AR Dimer AR Dimer AR->AR Dimer Dimerization & Nuclear Translocation HSP HSP AR-HSP Complex->AR HSP Dissociation ARE ARE AR Dimer->ARE Binds to DNA Gene Transcription Gene Transcription ARE->Gene Transcription Activates AR-V AR-V AR-V->ARE Ligand-Independent Activation Enzalutamide Enzalutamide Enzalutamide->AR Dimer Inhibits LBD This compound This compound This compound->AR Dimer Inhibits This compound->AR-V Inhibits

Caption: Simplified AR signaling pathway and points of therapeutic intervention.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is frequently activated in CRPC and contributes to resistance to AR-targeted therapies.[17][18]

G Growth Factors Growth Factors RTK RTK Growth Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PIP3->PIP2 Inhibited by PTEN PDK1 PDK1 PIP3->PDK1 PTEN PTEN Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell Growth & Proliferation Cell Growth & Proliferation Akt->Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation mTORC2 mTORC2 mTORC2->Akt Activates

Caption: Overview of the PI3K/Akt/mTOR signaling pathway in cancer.

Conclusion

This compound represents a promising novel therapeutic agent for CRPC due to its unique mechanism of inhibiting both full-length AR and its splice variants. The combination of this compound with existing CRPC therapies holds the potential to overcome resistance and improve patient outcomes. The application notes and protocols provided herein offer a comprehensive framework for researchers to investigate these promising combination strategies in a preclinical setting. Further research is warranted to validate these hypotheses and translate them into clinical applications.

References

Application Notes and Protocols for Studying Androgen Receptor Signaling Pathways with IMTPPE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IMTPPE (2-[(isoxazol-4-ylmethyl)thio]-1-(4-phenylpiperazin-1-yl)ethanone) is a novel small molecule inhibitor of the androgen receptor (AR), a key driver in the progression of prostate cancer.[1][2] Unlike conventional anti-androgen therapies that target the ligand-binding domain (LBD) of the AR, this compound's mechanism of action is independent of the LBD.[1] This unique characteristic allows it to overcome resistance mechanisms involving AR splice variants, such as AR-V7, which lack the LBD and render many current treatments ineffective.[1][3] These application notes provide a comprehensive overview of this compound and its more potent analog, JJ-450, for studying AR signaling pathways and offer detailed protocols for key experimental procedures.

Mechanism of Action

This compound exhibits a dual mechanism for inhibiting AR signaling. At lower concentrations, it effectively suppresses the transcriptional activity of the AR, while at higher concentrations, it leads to a reduction in the overall AR protein levels.[1] The this compound scaffold has been shown to directly bind to the androgen receptor.[4] Its inhibitory action is not reliant on the LBD, enabling it to effectively target both full-length AR and constitutively active AR splice variants.[1][4] The more potent analog, JJ-450, has been demonstrated to block the recruitment of AR to androgen response elements (AREs) on target genes, thereby suppressing their expression.[4][5]

Signaling Pathway

The following diagram illustrates the canonical androgen receptor signaling pathway and the points of inhibition by this compound and its analog JJ-450.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition by this compound / JJ-450 Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_HSP AR-HSP Complex AR_dimer AR Dimerization AR->AR_dimer Translocation HSP Heat Shock Proteins (HSP) AR_HSP->AR Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Target_Genes Target Gene Transcription (e.g., PSA, TMPRSS2) ARE->Target_Genes Activates This compound This compound / JJ-450 This compound->AR Directly Binds This compound->AR_dimer Inhibits Transcriptional Activity This compound->ARE Blocks Recruitment to ARE

Caption: Androgen Receptor Signaling Pathway and this compound Inhibition.

Experimental Workflow

A typical experimental workflow to investigate the effects of this compound on androgen receptor signaling is depicted below.

Experimental_Workflow cluster_cell_culture Cell-Based Assays cluster_molecular_analysis Molecular & Cellular Analysis cluster_invivo In Vivo Studies start Prostate Cancer Cell Lines (e.g., LNCaP, C4-2, 22Rv1) treatment Treatment with This compound / JJ-450 start->treatment western Western Blot (AR, PSA levels) treatment->western luciferase Luciferase Assay (AR transcriptional activity) treatment->luciferase proliferation Cell Proliferation Assay treatment->proliferation chip ChIP Assay (AR recruitment to AREs) treatment->chip ip Immunoprecipitation (AR binding) treatment->ip xenograft Xenograft Tumor Model treatment->xenograft In vivo validation tumor_measurement Tumor Growth Measurement xenograft->tumor_measurement

Caption: Experimental workflow for studying this compound effects.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound and its analog JJ-450 on androgen receptor signaling and prostate cancer cell proliferation.

Table 1: Inhibition of AR Transcriptional Activity (Luciferase Assay)

CompoundCell LineAssay ConditionIC50 (µM)Reference
This compoundC4-2In complete RPMI medium~1[1]
(-)-JJ-450C4-2-PSA-rlWith 1 nM R1881More potent than (+)-JJ-450[4]
(+)-JJ-450C4-2-PSA-rlWith 1 nM R1881Less potent than (-)-JJ-450[4]

Table 2: Effect of this compound and JJ-450 on Protein Expression and AR Recruitment

CompoundConcentrationCell LineEffectReference
This compound2 µMLNCaP, LAPC4, 22Rv1, C4-2Inhibited PSA protein expression[1]
This compound10 µMLNCaP, LAPC4, 22Rv1, C4-2Inhibited AR and AR splice variant expression[1]
This compound10 µMC4-2Decreased AR binding to AREs in PSA enhancer and TMPRSS-2 gene[4][5]
(-)-JJ-45025 µMLNCaP, C4-2, LAPC4, 22Rv1Slightly inhibited AR expression[4]
(+)-JJ-45025 µMLNCaP, C4-2, LAPC4, 22Rv1Slightly inhibited AR expression[4]

Table 3: Inhibition of Prostate Cancer Cell Proliferation

CompoundCell Lines (AR-positive)Cell Lines (AR-negative)EffectReference
This compoundLNCaP, C4-2, 22Rv1DU145, PC3Inhibited proliferation of AR-positive cells, no effect on AR-negative cells[1]
JJ-450C4-2 sublines expressing wt-AR or AR-F876L-Inhibited proliferation of both cell lines[6]

Table 4: In Vivo Efficacy in Xenograft Models

CompoundDoseAnimal ModelTumor Model% Tumor Growth InhibitionReference
This compound25 mg/kg (every other day)SCID mice22Rv1 xenograft>50%[1]
JJ-45010 mg/kg (daily)Castrated mice22Rv1 xenograftSignificant inhibition[4]

Experimental Protocols

Preparation of this compound and JJ-450 for In Vitro Assays
  • Stock Solution Preparation: Dissolve this compound or JJ-450 powder in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-20 mM).

  • Storage: Store the stock solution at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

  • Working Solution Preparation: On the day of the experiment, dilute the stock solution to the desired final concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).

Cell Culture
  • Cell Lines: LNCaP, C4-2, 22Rv1, and other prostate cancer cell lines can be obtained from American Type Culture Collection (ATCC).

  • Culture Medium: Culture cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For experiments investigating androgen-dependent effects, use phenol red-free RPMI medium with charcoal-stripped FBS (cFBS) to deplete endogenous androgens.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

Western Blot Analysis
  • Cell Lysis: After treatment with this compound or vehicle (DMSO), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against AR, PSA, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Luciferase Reporter Assay for AR Transcriptional Activity
  • Transfection: Co-transfect prostate cancer cells (e.g., C4-2, 22Rv1) with a luciferase reporter plasmid containing an androgen-responsive promoter (e.g., PSA promoter) and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Treatment: After 24-48 hours, treat the cells with this compound or JJ-450 at various concentrations in the presence or absence of an AR agonist (e.g., R1881).

  • Lysis and Measurement: After the treatment period (e.g., 24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Cell Proliferation Assay
  • Cell Seeding: Seed prostate cancer cells in 96-well plates at an appropriate density.

  • Treatment: The following day, treat the cells with a serial dilution of this compound or vehicle.

  • Incubation: Incubate the cells for the desired period (e.g., 72 hours).

  • Viability Measurement: Assess cell viability using a colorimetric assay such as MTS or a fluorescence-based assay like CellTiter-Glo.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Immunoprecipitation (IP) for AR Binding
  • Cell Lysate Preparation: Prepare whole-cell lysates from prostate cancer cells (e.g., C4-2) as described for Western blotting.

  • Pre-clearing: Pre-clear the lysates by incubating with protein A/G agarose beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysates with an anti-AR antibody or control IgG overnight at 4°C.

  • Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the immune complexes.

  • Washing: Wash the beads several times with IP lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis: Elute the bound proteins from the beads using SDS-PAGE sample buffer and analyze by Western blotting. To test for direct binding of the this compound scaffold to AR, an analog of this compound conjugated to agarose beads can be used to pull down AR from cell lysates.[4]

Chromatin Immunoprecipitation (ChIP) Assay
  • Cross-linking: Treat cells (e.g., C4-2) with formaldehyde to cross-link proteins to DNA.

  • Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

  • Immunoprecipitation: Immunoprecipitate the chromatin with an anti-AR antibody or control IgG overnight at 4°C.

  • Complex Capture and Washing: Capture the antibody-chromatin complexes with protein A/G beads and wash extensively to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating.

  • DNA Purification: Purify the DNA using a DNA purification kit.

  • qPCR Analysis: Perform quantitative PCR (qPCR) using primers specific for the AREs of AR target genes (e.g., PSA, TMPRSS2) to quantify the amount of precipitated DNA.

In Vivo Xenograft Tumor Model
  • Cell Implantation: Subcutaneously inject a suspension of prostate cancer cells (e.g., 22Rv1) mixed with Matrigel into the flank of male immunodeficient mice (e.g., SCID or nude mice).

  • Tumor Growth and Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal injection).[1]

  • Tumor Measurement: Measure the tumor volume regularly (e.g., every 2-3 days) using calipers.

  • Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and perform further analysis such as Western blotting or immunohistochemistry. All animal experiments must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

References

Application Notes and Protocols for Assessing IMTPPE Efficacy in LNCaP Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IMTPPE (2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-1-(4-(2,3-dimethylphenyl)piperazin-1-yl)ethan-1-one) is a novel small molecule inhibitor of the androgen receptor (AR).[1][2] Unlike conventional anti-androgens that target the ligand-binding domain (LBD), this compound's mechanism of action appears to be independent of the LBD, making it a promising candidate for treating castration-resistant prostate cancer (CRPC), including cases resistant to second-generation AR inhibitors like enzalutamide.[3] LNCaP (Lymph Node Carcinoma of the Prostate) cells are an androgen-sensitive human prostate adenocarcinoma cell line widely used in prostate cancer research. These cells express a functional androgen receptor and are responsive to androgens, making them an ideal model for evaluating the efficacy of AR-targeting compounds like this compound.

These application notes provide a comprehensive set of protocols to assess the efficacy of this compound in LNCaP cells, covering cell viability, apoptosis, cell cycle progression, and androgen receptor signaling.

Data Presentation

Table 1: Summary of this compound Effects on LNCaP and other AR-Positive Prostate Cancer Cells

ParameterCell LineTreatmentResultReference
Cell Proliferation LNCaP, C4-2, 22Rv1This compoundInhibition of proliferation in AR-positive cells.[3]
DU145, PC3This compoundNo effect on AR-negative cells.[3]
AR Target Gene Expression (PSA) C4-210 µM this compoundInhibition of androgen-induced PSA expression.[3]
AR Transcriptional Activity C4-2This compoundInhibition of PSA-luciferase reporter activity.[1]
AR Protein Levels C4-210 µM this compoundDown-regulation of AR at higher concentrations.[3]
In Vivo Tumor Growth (Xenograft) 22Rv125 mg/kg this compoundOver 50% inhibition of tumor growth.[3]

Note: Specific IC50 values for this compound in LNCaP cells were not explicitly stated in the provided search results. Further dose-response studies are recommended to determine this value.

Mandatory Visualizations

IMTPPE_Signaling_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) mem AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) AR_dimer AR Dimer AR->AR_dimer Dimerization HSP HSP AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Target Gene Transcription (e.g., PSA) ARE->Gene_Transcription Proliferation Cell Proliferation & Survival Gene_Transcription->Proliferation This compound This compound This compound->AR Inhibits AR Activity & Expression

Caption: this compound inhibits androgen receptor signaling in LNCaP cells.

Experimental_Workflow cluster_culture Cell Culture cluster_assays Efficacy Assessment cluster_analysis Data Analysis start Culture LNCaP Cells treat Treat with this compound (Dose-Response & Time-Course) start->treat viability Cell Viability Assay (MTT/XTT) treat->viability apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treat->cell_cycle western Western Blot (AR, PSA, PARP, Caspases) treat->western data_analysis Quantify Results (IC50, % Apoptosis, etc.) viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western->data_analysis

Caption: Workflow for assessing this compound efficacy in LNCaP cells.

Experimental Protocols

LNCaP Cell Culture

This protocol outlines the standard procedure for maintaining and subculturing LNCaP cells.

Materials:

  • LNCaP cells (ATCC® CRL-1740™)

  • RPMI-1640 Medium (with L-glutamine)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin)

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • T-75 cell culture flasks

  • 15 mL and 50 mL conical tubes

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

  • Cell Maintenance: Culture LNCaP cells in T-75 flasks with 10-12 mL of complete growth medium. Incubate at 37°C in a humidified atmosphere with 5% CO2.[4]

  • Media Change: Change the medium every 2-3 days. LNCaP cells are weakly adherent and may grow in aggregates.[4][5]

  • Subculturing (Passaging):

    • When cells reach 70-80% confluency, aspirate the old medium.[6]

    • Gently wash the cell monolayer once with 5-10 mL of sterile PBS.

    • Add 1-2 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.[4] Observe detachment under a microscope. Avoid agitating the cells.[4]

    • Neutralize the trypsin by adding 4-5 mL of complete growth medium.

    • Gently pipette the cell suspension up and down to create a single-cell suspension.

    • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 1,000 rpm for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in 6-8 mL of fresh complete growth medium.[4]

    • Seed new T-75 flasks at a split ratio of 1:3 to 1:6.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • LNCaP cells

  • 96-well cell culture plates

  • This compound stock solution (dissolved in DMSO)

  • Complete growth medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed LNCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should not exceed 0.1%.

  • Aspirate the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells after subtracting the blank absorbance. Plot the results to determine the IC50 value of this compound.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • LNCaP cells

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed LNCaP cells in 6-well plates and treat with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, trypsinize as described in the cell culture protocol.

  • Washing: Wash the collected cells twice with cold PBS by centrifuging at 1,000 rpm for 5 minutes.[8]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[9][10]

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[9]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[9]

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive

Cell Cycle Analysis

This protocol uses propidium iodide staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • LNCaP cells

  • 6-well cell culture plates

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat LNCaP cells with this compound as described for the apoptosis assay and harvest the cells.

  • Fixation: Wash the cells once with PBS and then fix them by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 1,500 rpm for 5 minutes and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11][12]

Western Blot Analysis

This protocol is for detecting the expression levels of specific proteins, such as AR and its downstream target PSA, as well as apoptosis markers like cleaved PARP and caspases.

Materials:

  • LNCaP cells

  • 6-well plates or 10 cm dishes

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-AR, anti-PSA, anti-cleaved PARP, anti-cleaved Caspase-3, anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction:

    • Treat LNCaP cells with this compound for the desired time.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities, normalizing to a loading control like GAPDH or β-actin.[13][14]

References

Application Notes and Protocols for IMTPPE Treatment of Enzalutamide-Resistant Prostate Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enzalutamide is a potent second-generation androgen receptor (AR) antagonist used in the treatment of castration-resistant prostate cancer (CRPC). However, the emergence of resistance, often driven by mechanisms such as AR mutations or the expression of AR splice variants (AR-Vs) like AR-V7 that lack the ligand-binding domain (LBD), presents a significant clinical challenge.[1][2] IMTPPE (2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-1-(4-(2,3-dimethylphenyl)piperazin-1-yl)ethan-1-one) and its more potent analog, JJ-450, are novel small molecule inhibitors of the androgen receptor.[1][2] Unlike enzalutamide, which targets the LBD of the AR, this compound's mechanism of action appears to be independent of the LBD, potentially targeting the N-terminal domain (NTD) or the DNA-binding domain (DBD).[1][3] This allows this compound and its analogs to inhibit the activity of full-length AR as well as AR splice variants, offering a promising therapeutic strategy for overcoming enzalutamide resistance.[2][3][4]

These application notes provide a summary of the effects of this compound and its analog JJ-450 on enzalutamide-resistant prostate cancer cells, along with detailed protocols for key experiments to evaluate their efficacy.

Data Presentation

Table 1: In Vitro Efficacy of this compound and JJ-450 in Prostate Cancer Cell Lines
CompoundCell LineAssayEndpointResultReference
This compoundC4-2Luciferase AssayIC50~1 µM[3]
This compoundLNCaP, LAPC4, 22Rv1, C4-2Western BlotPSA Protein ExpressionInhibition at ≥ 2 µM[3]
This compoundLNCaP, LAPC4, 22Rv1, C4-2Western BlotAR and AR-V Protein ExpressionInhibition at ≥ 10 µM[3]
This compoundLNCaP, C4-2, 22Rv1 (AR-positive)Proliferation AssayCell GrowthInhibition of proliferation[3]
This compoundDU145, PC3 (AR-negative)Proliferation AssayCell GrowthNo effect on proliferation[3]
(-)-JJ-450C4-2-PSA-rlLuciferase AssayPotency vs (+)-JJ-450~9-fold more potent[4]
(-)-JJ-45022Rv1Luciferase AssayPSA-luciferase activity (androgen-depleted)Inhibition[2][4]
Enzalutamide22Rv1Luciferase AssayPSA-luciferase activity (androgen-depleted)No inhibition[2][4]
Table 2: In Vivo Efficacy of this compound and JJ-450 in Enzalutamide-Resistant Xenograft Models
CompoundXenograft ModelDosingOutcomeReference
This compound22Rv1Not SpecifiedInhibition of tumor growth[3]
JJ-45022Rv110 mg/kg/day~60% suppression of tumor growth[5]
Enzalutamide22Rv1Not SpecifiedLess effective than JJ-450[5]

Mandatory Visualization

IMTPPE_Mechanism_of_Action cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_inactive Inactive AR (bound to HSPs) Androgen->AR_inactive Binds to LBD AR_active Active AR Dimer AR_inactive->AR_active Dimerization & Conformational Change AR_in_nucleus AR Dimer AR_active->AR_in_nucleus Nuclear Translocation Enzalutamide Enzalutamide Enzalutamide->AR_inactive Blocks Androgen Binding ARE Androgen Response Element (ARE) AR_in_nucleus->ARE Binds to DNA Gene_Transcription Target Gene Transcription (e.g., PSA) ARE->Gene_Transcription AR_V AR Splice Variant (e.g., AR-V7, Lacks LBD) AR_V->ARE Constitutively Active This compound This compound / JJ-450 This compound->AR_in_nucleus Inhibits Transcriptional Activity (NTD/DBD) This compound->AR_V Inhibits Activity Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Start: Enzalutamide-Resistant Prostate Cancer Cell Lines (e.g., 22Rv1, C4-2) cell_culture Cell Culture & Treatment with this compound/JJ-450 start->cell_culture viability_assay Cell Viability Assay (e.g., MTT/CCK-8) cell_culture->viability_assay western_blot Western Blot Analysis cell_culture->western_blot luciferase_assay Luciferase Reporter Assay cell_culture->luciferase_assay xenograft Xenograft Model Development (e.g., 22Rv1 in SCID mice) viability_assay->xenograft Proceed if effective western_blot->xenograft Proceed if effective luciferase_assay->xenograft Proceed if effective treatment Treatment with this compound/JJ-450 xenograft->treatment tumor_measurement Tumor Volume Measurement treatment->tumor_measurement analysis Endpoint Analysis: Tumor Weight, IHC, Western Blot tumor_measurement->analysis

References

Troubleshooting & Optimization

Technical Support Center: IMTPPE-Based Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing IMTPPE (2-[(isoxazol-4-ylmethyl)thio]-1-(4-phenylpiperazin-1-yl)ethanone) in their experiments. This compound is a known inhibitor of the androgen receptor (AR), a key driver in prostate cancer. This guide is intended for scientists and professionals in drug development working with this compound.

I. Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during experiments with this compound and other androgen receptor inhibitors.

Luciferase Reporter Assays

Luciferase assays are commonly used to measure the transcriptional activity of the androgen receptor in response to inhibitors like this compound.

Q1: My luciferase signal is very low or absent. What are the possible causes and solutions?

A1: Low or no signal in a luciferase assay can stem from several factors. A primary reason could be low transfection efficiency of your reporter plasmid. Ensure you are using high-quality, endotoxin-free plasmid DNA. Another common issue is the use of a weak promoter in your reporter construct; if possible, switch to a stronger promoter like CMV or SV40. Also, verify that your reagents, particularly the luciferase substrate, have not expired and have been stored correctly. Finally, consider increasing the amount of plasmid DNA used for transfection or the number of cells seeded per well.

Q2: I am observing very high background luminescence in my assay. How can I reduce it?

A2: High background can obscure your results. Using white-walled, clear-bottom plates is recommended to reduce well-to-well crosstalk and background noise. Ensure that your cell lysis is complete, as incomplete lysis can contribute to background. Additionally, some compounds can auto-fluoresce or interfere with the luciferase enzyme. It is advisable to run a control with your compound in the absence of cells to check for any intrinsic signal.

Q3: There is high variability between my replicate wells. What can I do to improve consistency?

A3: Variability often arises from inconsistent cell seeding or pipetting errors. Ensure a homogenous cell suspension when plating and use a multichannel pipette for adding reagents to minimize variations. Creating a master mix for your transfection reagents and treatments can also improve consistency across wells. Using a secondary reporter, such as Renilla luciferase, for normalization is a standard method to control for transfection efficiency and cell number variability.

Western Blotting for Androgen Receptor (AR) and Splice Variants (e.g., AR-V7)

Western blotting is crucial for assessing the protein levels of AR and its splice variants.

Q1: I am not detecting a band for AR or AR-V7. What could be the problem?

A1: The absence of a band can be due to several reasons. First, confirm the expression of AR and its splice variants in your chosen cell line; for instance, 22Rv1 and VCaP cells are known to express AR-V7, while LNCaP and DU145 are often used as negative controls.[1][2] The choice of primary antibody is critical; ensure it is validated for the specific detection of the full-length AR or the AR-V7 splice variant.[1] Inefficient protein transfer from the gel to the membrane can also lead to a lack of signal. You can check transfer efficiency using a Ponceau S stain. Finally, ensure your lysis buffer contains sufficient protease inhibitors to prevent protein degradation.

Q2: I am seeing multiple non-specific bands on my Western blot. How can I improve specificity?

A2: Non-specific bands can be a result of high antibody concentrations. Try optimizing the dilution of your primary and secondary antibodies. Increasing the stringency of your washing steps (e.g., by increasing the duration or number of washes) can also help reduce non-specific binding. Ensure your blocking step is adequate; incubating with 5% non-fat milk or BSA in TBST for at least one hour is standard practice.

Q3: The molecular weight of my detected AR band is higher than expected. Why is this?

A3: The androgen receptor is subject to post-translational modifications, such as phosphorylation and ubiquitination, which can increase its apparent molecular weight on a Western blot. It is also possible that the protein is glycosylated. Review the literature for expected modified forms of the AR protein in your experimental context.

Cell Viability and Proliferation Assays (MTT & BrdU)

These assays are fundamental for determining the effect of this compound on cancer cell viability and proliferation.

Q1: My MTT assay results are not consistent with my cell proliferation (BrdU) assay results. What could be the reason?

A1: It is important to understand that MTT assays measure metabolic activity as an indicator of cell viability, while BrdU assays directly measure DNA synthesis and cell proliferation.[3] A compound could potentially affect mitochondrial function without immediately impacting cell division, leading to a discrepancy between the two assays. For example, a substance might reduce metabolic activity (lower MTT reading) before it halts cell proliferation (no change in BrdU incorporation). Therefore, it is crucial to consider the mechanism of action of your compound and potentially use multiple assays to assess cell health.

Q2: I am concerned about potential compound interference in my MTT assay. How can I check for this?

A2: Some compounds can directly reduce the MTT reagent or interfere with the formazan product, leading to false-positive or false-negative results.[4] To test for this, you can perform the MTT assay in a cell-free system containing your compound at the concentrations used in your experiment. Any color change in the absence of cells would indicate direct interference.

Q3: What are the key optimization steps for a BrdU assay?

A3: Optimizing the BrdU labeling time is critical. Rapidly proliferating cell lines may only require a 1-2 hour incubation with BrdU, while slower-growing or primary cells might need up to 24 hours. The concentration of the anti-BrdU antibody and the DNA denaturation step (typically with HCl) are also crucial for achieving a good signal-to-noise ratio and should be optimized for your specific cell type and experimental conditions.

Chromatin Immunoprecipitation (ChIP)-qPCR

ChIP-qPCR is used to investigate the binding of the androgen receptor to the promoter regions of its target genes.

Q1: My ChIP-qPCR results show low enrichment of AR at the target gene promoter. How can I improve this?

A1: Low enrichment can be due to several factors. Inefficient cross-linking of proteins to DNA is a common issue; ensure you are using an appropriate concentration of formaldehyde and incubation time. The sonication or enzymatic digestion step to shear chromatin is also critical; improperly sized chromatin fragments can lead to poor immunoprecipitation. Aim for fragments between 200 and 1000 base pairs. The choice of a high-quality, ChIP-grade antibody specific to the androgen receptor is paramount for successful enrichment.[5]

Q2: I have high background signal in my no-antibody or IgG control ChIP samples. What is causing this?

A2: High background can be caused by incomplete washing of the beads after immunoprecipitation or non-specific binding of chromatin to the beads. Increase the number and stringency of your wash steps. Pre-clearing the chromatin with protein A/G beads before the immunoprecipitation step can also help reduce non-specific binding.

In Vivo Xenograft Models

Xenograft models are essential for evaluating the efficacy of this compound in a living organism.

Q1: My prostate cancer xenografts are not growing or are growing very slowly. What can I do?

A1: The growth of prostate cancer xenografts, particularly those derived from androgen-sensitive cell lines, can be challenging in male mice due to their lower testosterone levels compared to humans. Supplementation with exogenous testosterone is often necessary to support initial tumor growth.[6] The site of implantation can also influence tumor take-rate and growth; sub-renal capsule implantation can sometimes be more successful than subcutaneous injection. The quality of the injected cells is also crucial; ensure you are using a sufficient number of viable, low-passage cells.

Q2: How can I model castration-resistant prostate cancer (CRPC) in xenografts?

A2: To model CRPC, tumors are typically established in intact male mice. Once the tumors reach a certain size, the mice are castrated. While tumors may initially regress, the subsequent regrowth of the tumor is indicative of castration resistance.[7] Cell lines such as 22Rv1, which are known to be castration-resistant and express AR splice variants, can also be used to establish CRPC xenograft models directly.[8]

II. Quantitative Data Summary

The following tables provide a summary of typical quantitative parameters for the key experiments discussed. Note that these are starting points, and optimization for your specific experimental conditions is highly recommended.

Table 1: Luciferase Reporter Assay Parameters

ParameterTypical Range/ValueNotes
Cell Seeding Density (96-well plate) 5,000 - 20,000 cells/wellDependent on cell line growth rate.
Plasmid DNA per well (96-well) 50 - 200 ngOptimize ratio with transfection reagent.
Agonist (e.g., DHT) Concentration 0.1 - 10 nMPerform a dose-response curve.[9]
This compound Concentration 1 - 20 µMBased on published IC50 values.
Incubation Time with Compound 24 - 48 hours
Luciferase Assay Reagent Volume 50 - 100 µL/wellFollow manufacturer's protocol.

Table 2: Western Blotting Parameters for AR/AR-V7

ParameterTypical Value/RangeNotes
Protein Lysate per lane 20 - 40 µg
Primary Antibody Dilution (AR) 1:500 - 1:2000Optimize for each antibody lot.
Primary Antibody Dilution (AR-V7) 1:1000Example for specific clones.[1][10]
Primary Antibody Incubation 4°C, overnight
Secondary Antibody Dilution 1:2000 - 1:10,000HRP-conjugated.
Secondary Antibody Incubation Room temp, 1 hour

Table 3: Cell Viability/Proliferation Assay Parameters

AssayParameterTypical Value/RangeNotes
MTT Cell Seeding Density (96-well) 5,000 - 15,000 cells/wellOptimize for linear range of assay.
MTT Reagent Concentration 0.5 mg/mL
MTT Incubation Time 2 - 4 hoursAvoid prolonged incubation to prevent toxicity.
Formazan Solubilization 100 - 200 µL DMSO or Solubilization BufferEnsure complete dissolution of crystals.
BrdU Cell Seeding Density (96-well) 2,500 - 10,000 cells/well[11]
BrdU Labeling Concentration 10 µM[12]
BrdU Incubation Time 2 - 24 hoursCell-type dependent.
Anti-BrdU Antibody Incubation 1 hour at room temperature[11]

Table 4: ChIP-qPCR Parameters

ParameterTypical Value/RangeNotes
Formaldehyde Cross-linking 1% for 10 minutes at RT
Chromatin Shearing Size 200 - 1000 bpOptimize sonication/digestion conditions.
Antibody per IP 2 - 10 µgUse a validated ChIP-grade antibody.
Antibody Incubation 4°C, overnight
Elution Volume 50 - 200 µL
DNA Input for qPCR 2 - 5 µL of eluted DNA

III. Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Luciferase Reporter Assay for AR Activity
  • Cell Seeding: Seed prostate cancer cells (e.g., LNCaP, PC3-AR) in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours.

  • Transfection: Co-transfect cells with an androgen response element (ARE)-driven firefly luciferase reporter plasmid (e.g., pGL3-ARE-Luc) and a control Renilla luciferase plasmid (e.g., pRL-TK) using a suitable transfection reagent according to the manufacturer's protocol.

  • Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control. Co-treat with an AR agonist (e.g., 1 nM Dihydrotestosterone - DHT) to induce AR activity.

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Lysis and Measurement: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Express the results as a percentage of the agonist-only treated control.

Protocol 2: Western Blotting for AR-V7
  • Cell Lysis: Lyse cells (e.g., 22Rv1) in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Denature 30 µg of protein lysate per sample by boiling in Laemmli buffer. Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for AR-V7 (e.g., clone EPR15656) diluted 1:1000 in 5% BSA/TBST overnight at 4°C with gentle agitation.[10]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% non-fat milk/TBST for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 6.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

  • Loading Control: Re-probe the membrane with an antibody against a housekeeping protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

Protocol 3: MTT Cell Viability Assay
  • Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of medium and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound or vehicle control and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with medium only) and express the results as a percentage of the vehicle-treated control.

IV. Visualizations

Androgen Receptor (AR) Signaling Pathway

This diagram illustrates the classical androgen receptor signaling pathway, which is inhibited by this compound.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition This compound Inhibition Testosterone Testosterone DHT 5α-Dihydrotestosterone (DHT) Testosterone->DHT 5α-reductase AR_HSP_complex AR-HSP Complex DHT->AR_HSP_complex AR Androgen Receptor (AR) AR_dimer AR Dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins (HSP) AR_HSP_complex->AR HSP Dissociation AR_dimer_n AR Dimer AR_dimer->AR_dimer_n Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer_n->ARE Binding Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Activation mRNA mRNA Gene_Transcription->mRNA Protein Protein Synthesis (e.g., PSA) mRNA->Protein Cell_Growth Cell Growth & Proliferation Protein->Cell_Growth This compound This compound This compound->AR Inhibits AR Activity

Caption: Classical Androgen Receptor (AR) Signaling Pathway and this compound's point of intervention.

General Experimental Workflow for this compound Evaluation

This workflow outlines the typical sequence of experiments to assess the efficacy of an AR inhibitor like this compound.

Experimental_Workflow cluster_invitro Phase 1: In Vitro Characterization cluster_invivo Phase 2: In Vivo Validation start Start: Hypothesis This compound inhibits AR signaling in_vitro In Vitro Studies start->in_vitro luciferase Luciferase Assay (AR Transcriptional Activity) in_vitro->luciferase in_vivo In Vivo Studies xenograft Prostate Cancer Xenograft Model in_vivo->xenograft conclusion Conclusion: Evaluate Therapeutic Potential western Western Blot (AR & Target Protein Levels) luciferase->western viability MTT / BrdU Assays (Cell Viability & Proliferation) western->viability chip ChIP-qPCR (AR binding to DNA) viability->chip chip->in_vivo treatment This compound Treatment xenograft->treatment tumor_measurement Tumor Growth Measurement treatment->tumor_measurement toxicity Toxicity Assessment treatment->toxicity tumor_measurement->conclusion toxicity->conclusion

Caption: A typical experimental workflow for evaluating the anti-cancer effects of this compound.

Troubleshooting Logic for Low Luciferase Signal

This diagram provides a logical decision-making process for troubleshooting low signal in a luciferase assay.

Troubleshooting_Logic start Problem: Low Luciferase Signal q1 Check Reagents & Plate Reader Settings start->q1 a1_yes Reagents Expired or Settings Incorrect? q1->a1_yes Yes q2 Assess Transfection Efficiency q1->q2 No s1 Solution: Replace Reagents, Verify Settings a1_yes->s1 end Signal Improved s1->end a2_yes Low Transfection Efficiency? q2->a2_yes Yes q3 Evaluate Cell Health & Seeding Density q2->q3 No s2 Solution: Optimize DNA:Reagent Ratio, Use High-Quality DNA a2_yes->s2 s2->end a3_yes Cells Unhealthy or Density Too Low? q3->a3_yes Yes q4 Review Reporter Construct Design q3->q4 No s3 Solution: Use Healthy, Low-Passage Cells, Increase Seeding Density a3_yes->s3 s3->end a4_yes Weak Promoter? q4->a4_yes Yes s4 Solution: Use a Stronger Promoter (e.g., CMV, SV40) a4_yes->s4 s4->end

Caption: A decision tree for troubleshooting low signal in luciferase reporter assays.

References

Technical Support Center: Enhancing In Vivo Efficacy of IMTPPE and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing IMTPPE and its analogs, such as JJ-450, in in vivo experimental models. This resource provides troubleshooting guidance and frequently asked questions to help you optimize your research and overcome common challenges in preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its analog JJ-450, and what is their mechanism of action?

A1: this compound (2-[(isoxazol-4-ylmethyl)thio]-1-(4-phenylpiperazin-1-yl)ethanone) is a novel small molecule inhibitor of the androgen receptor (AR).[1] Unlike traditional anti-androgens that target the ligand-binding domain (LBD) of the AR, this compound's mechanism of action appears to be independent of the LBD.[1] This allows it to inhibit both full-length AR and AR splice variants, such as AR-V7, which are often associated with resistance to conventional anti-androgen therapies like enzalutamide.[1] JJ-450 is a more potent analog of this compound.[2][3] The this compound scaffold has been shown to directly bind to the AR.[2]

Q2: Which prostate cancer cell lines are sensitive to this compound and JJ-450?

A2: this compound and JJ-450 have demonstrated efficacy in AR-positive prostate cancer cell lines. This compound has been shown to inhibit the proliferation of LNCaP, C4-2, and 22Rv1 cells, while having no effect on AR-negative cell lines like DU145 and PC3.[1] JJ-450 has shown efficacy in C4-2, LNCaP, and VCaP cell lines, and importantly, in the enzalutamide-resistant 22Rv1 cell line which expresses AR splice variants.[2][4]

Q3: What are the recommended dosages and administration routes for in vivo studies?

A3: For this compound, a dose of 25 mg/kg administered via intraperitoneal (i.p.) injection every other day has been used in 22Rv1 xenograft models.[1] For the more potent analog, JJ-450, various dosages and routes have been reported, including 10 mg/kg, 25 mg/kg, and 75 mg/kg, administered either by i.p. injection or oral gavage (o.g.).[2] The treatment schedule can vary, with some studies administering the compound daily or six days on, one day off.[2]

Q4: How should I prepare this compound and JJ-450 for in vivo administration?

A4: Due to low water solubility, proper formulation is critical. For this compound, a vehicle of DMSO in egg phospholipids has been used.[1] For JJ-450, a common vehicle is a mixture of DMSO, ethanol (EtOH), and Kolliphor-PBS in a 1:1:8 ratio.[2] It is crucial to ensure the compound is fully dissolved and stable in the vehicle before administration.

Q5: What are the expected outcomes of successful this compound or JJ-450 treatment in vivo?

A5: Successful treatment should result in significant inhibition of tumor growth in AR-positive xenograft models.[1][2] Studies have shown over 50% tumor growth inhibition with this compound in 22Rv1 xenografts.[1] JJ-450 has demonstrated dose-dependent suppression of tumor growth in various models, including those resistant to enzalutamide.[2][4] Additionally, you should observe a decrease in serum Prostate-Specific Antigen (PSA) levels, a biomarker for AR activity.[2] Treatment with these compounds has also been shown to prolong the median survival time of tumor-bearing mice.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor in vivo efficacy despite correct dosage. Compound precipitation: this compound and JJ-450 have low aqueous solubility.[1][2] The compound may be precipitating out of the vehicle solution upon administration.Optimize formulation: Ensure the vehicle composition is precise. Prepare fresh formulations for each administration. Visually inspect the solution for any precipitates before injection. Consider performing a small-scale solubility test with your specific batch of the compound and vehicle.
Suboptimal administration technique: Incorrect injection technique (e.g., subcutaneous instead of intraperitoneal) can affect bioavailability.Refine technique: Ensure proper training on the intended administration route. For i.p. injections, ensure the needle penetrates the peritoneal cavity without damaging organs. For oral gavage, ensure the compound is delivered directly to the stomach.
High variability in tumor response between animals. Inconsistent tumor establishment: Variations in the initial tumor size or location can lead to different growth rates.Standardize tumor implantation: Ensure a consistent number of cells are injected into the same anatomical location for each animal. Randomize animals into treatment and control groups only after tumors have reached a predetermined, uniform size.[1]
Inconsistent dosing: Inaccurate volume administration or leakage of the compound from the injection site.Ensure accurate dosing: Use calibrated equipment for measuring and administering the compound. Monitor for any leakage from the injection or gavage site.
Signs of toxicity in treated animals (e.g., weight loss, lethargy). Vehicle toxicity: The vehicle itself, particularly at high concentrations of DMSO or other solvents, can cause adverse effects.Run a vehicle-only control group: This will help differentiate between compound-related toxicity and vehicle-induced effects. If vehicle toxicity is observed, explore alternative, less toxic vehicle formulations.
Compound-related toxicity: Although studies have reported no significant body weight changes, individual batches or higher doses might induce toxicity.[1]Perform a dose-response study: Start with a lower dose and escalate to determine the maximum tolerated dose (MTD) in your specific animal model. Monitor animals daily for clinical signs of toxicity.
No significant decrease in PSA levels despite some tumor growth inhibition. Tumor heterogeneity: The tumor may consist of a mixed population of AR-positive and AR-negative cells.Characterize your xenograft model: Perform immunohistochemistry (IHC) for AR on tumor samples to confirm AR expression.
Alternative signaling pathways: The tumor may be driven by pathways other than or in addition to AR signaling.Investigate alternative pathways: Analyze tumor tissue for the activation of other known cancer-driving pathways.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound and Analogs

CompoundCell LineAssayIC50 / EffectCitation
This compoundC4-2PSA-luciferase~1 µM[1]
(-)-JJ-450C4-2-PSA-rlPSA-luciferaseMore potent than (+)-JJ-450[2]
(+)-JJ-450C4-2-PSA-rlPSA-luciferaseLess potent than (-)-JJ-450[2]

Table 2: In Vivo Efficacy of this compound and JJ-450 in Xenograft Models

CompoundXenograft ModelDosage and AdministrationKey FindingsCitation
This compound22Rv125 mg/kg, i.p., every other day>50% tumor growth inhibition; increased median survival from 23 to 50 days.[1]
JJ-450LNCaP (relapsed)10 mg/kg (o.g. or i.p.), 75 mg/kg (o.g.)Significant inhibition of tumor growth and serum PSA levels.[2]
JJ-45022Rv110 mg/kg or 75 mg/kg, i.p., dailyDose-dependent inhibition of tumor growth and increased survival.[2]
JJ-450VCaP75 mg/kg, i.p., dailyInhibition of tumor growth.[2]

Experimental Protocols

In Vivo Xenograft Tumor Model Protocol (Adapted from published studies)
  • Cell Culture and Implantation:

    • Culture AR-positive prostate cancer cells (e.g., 22Rv1, LNCaP, VCaP) under standard conditions.

    • Harvest cells and resuspend in a suitable medium (e.g., PBS or serum-free medium) mixed with Matrigel (typically a 1:1 ratio).

    • Subcutaneously inject the cell suspension (e.g., 1 x 10^6 cells) into the flank of male immunodeficient mice (e.g., SCID or nude mice).[1]

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).

    • Once tumors reach a predetermined size (e.g., 200 mm³), randomize the mice into treatment and control groups.[1] For some models, castration may be performed at this stage.[2]

  • Compound Preparation and Administration:

    • This compound Formulation: Dissolve this compound in DMSO and then in egg phospholipids.[1]

    • JJ-450 Formulation: Dissolve JJ-450 in DMSO, then dilute with ethanol and Kolliphor-PBS to a final ratio of 1:1:8.[2]

    • Administer the compound and vehicle control according to the planned schedule (e.g., daily, every other day) and route (i.p. or o.g.).

  • Efficacy Evaluation:

    • Continue to measure tumor volume and body weight regularly (e.g., 2-3 times per week).

    • Collect blood samples periodically for serum PSA analysis.

    • Monitor animal health and survival.

    • At the end of the study, euthanize the animals and harvest tumors for further analysis (e.g., IHC for Ki67, cleaved caspase-3, and AR).[2]

Visualizations

IMTPPE_AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Dissociation AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation This compound This compound / JJ-450 This compound->AR Inhibits AR activity (LBD-independent) ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds Gene_Transcription Target Gene Transcription (e.g., PSA) ARE->Gene_Transcription Initiates IMTPPE_nucleus This compound / JJ-450 IMTPPE_nucleus->AR_dimer Blocks recruitment to ARE In_Vivo_Experimental_Workflow start Start: Prostate Cancer Cell Culture implantation Cell Implantation (Subcutaneous in mice) start->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Groups tumor_growth->randomization treatment Treatment Administration (this compound/JJ-450 or Vehicle) randomization->treatment monitoring Efficacy Monitoring (Tumor Volume, PSA, Weight) treatment->monitoring monitoring->treatment Repeated Dosing endpoint Endpoint: Tumor Harvest & Data Analysis monitoring->endpoint

References

Technical Support Center: Overcoming Resistance to IMTPPE in Prostate Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IMTPPE in prostate cancer models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from other androgen receptor (AR) inhibitors?

A1: this compound (2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-1-(4-(2,3-dimethylphenyl)piperazin-1-yl)ethan-1-one) is a novel, potent, small-molecule inhibitor of the androgen receptor.[1] Unlike conventional AR antagonists like enzalutamide that target the ligand-binding domain (LBD), this compound's mechanism of action is independent of the LBD.[1] This allows it to inhibit the transcriptional activity of both full-length AR and AR splice variants that lack the LBD, such as AR-V7, which are a common cause of resistance to second-generation AR inhibitors.[1][2]

Q2: In which prostate cancer models is this compound expected to be effective?

A2: this compound is effective in AR-positive prostate cancer cell lines.[3] It has shown efficacy in models of castration-resistant prostate cancer (CRPC), including those that are resistant to enzalutamide.[3] Specifically, it has been shown to inhibit the growth of 22Rv1 xenograft tumors, which express AR splice variants.[1][3]

Q3: Are there any known resistance mechanisms to this compound?

A3: As of now, there are no published studies that have specifically identified and characterized acquired resistance mechanisms to this compound in prostate cancer models. However, based on research into other AR N-terminal domain (NTD) inhibitors, it is hypothesized that mutations in the NTD of the AR could potentially confer resistance.[4][5] For instance, mutations in tryptophan residues within the NTD have been suggested as a possible resistance mechanism to the AR-NTD inhibitor EPI-7386.[4][5]

Q4: Can this compound be used in combination with other therapies?

A4: While specific combination studies with this compound are not extensively reported in the provided search results, the rationale for combination therapy is strong. Combining this compound with agents that have different mechanisms of action, such as chemotherapy or inhibitors of bypass signaling pathways (e.g., PI3K/Akt inhibitors), could be a promising strategy to enhance efficacy and prevent or overcome resistance.

Troubleshooting Guides

Issue 1: Unexpectedly Low Efficacy of this compound in an AR-Positive Cell Line
Possible Cause Troubleshooting Step
Cell line authenticity and passage number Verify the identity of your cell line using short tandem repeat (STR) profiling. Use cells within a low passage number range, as high passage numbers can lead to phenotypic drift.
This compound degradation Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh stock solutions and dilute to the final working concentration immediately before use.
Sub-optimal drug concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line.
Presence of AR splice variants Confirm the expression of full-length AR and AR splice variants (e.g., AR-V7) in your cell line using Western blotting or RT-qPCR.
Activation of bypass signaling pathways Investigate the activation status of key survival pathways, such as the PI3K/Akt/mTOR pathway, using Western blotting for phosphorylated proteins (e.g., p-Akt, p-mTOR).[2]
Issue 2: High Variability in Experimental Results
Possible Cause Troubleshooting Step
Inconsistent cell seeding density Ensure a uniform cell seeding density across all wells and plates. Use a cell counter to accurately determine cell numbers.
Edge effects in multi-well plates Avoid using the outer wells of multi-well plates for experiments, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media.
Variability in drug treatment Ensure accurate and consistent pipetting of this compound. Use a multi-channel pipette for adding the drug to multiple wells simultaneously.
Cell confluence Perform experiments when cells are in the exponential growth phase and at a consistent level of confluence.
Issue 3: Suspected Development of Acquired Resistance to this compound
Possible Cause Troubleshooting Step
Emergence of a resistant clone To develop a resistant cell line, culture the parental cells in the continuous presence of a low dose of this compound, gradually increasing the concentration over time.
Mutations in the AR NTD Sequence the N-terminal domain of the androgen receptor in your resistant cell line to identify potential mutations, particularly at tryptophan residues.[4][5]
Upregulation of drug efflux pumps Perform RT-qPCR to assess the expression of genes encoding ABC transporters (e.g., ABCB1, ABCG2) in resistant versus parental cells.
Activation of alternative survival pathways Use pathway analysis tools or perform phosphoproteomic profiling to identify upregulated survival pathways in the resistant cells.

Data Presentation

Table 1: In Vitro Activity of this compound and its Analog JJ-450 in Prostate Cancer Cell Lines

CompoundCell LineAR StatusIC50 (µM)Reference
This compoundC4-2AR-positive~2[1]
JJ-450LNCaPAR-positive~1[1]
JJ-450C4-2AR-positive~1[1]
JJ-45022Rv1AR-positive, AR-V7 positive~2.5[1]
Enzalutamide22Rv1AR-positive, AR-V7 positive>25[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treat the cells with a range of concentrations of this compound or vehicle control (e.g., DMSO) for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for AR and Downstream Targets
  • Treat cells with this compound or vehicle control for the desired time.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against AR, AR-V7, PSA, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Luciferase Reporter Assay for AR Transcriptional Activity
  • Co-transfect prostate cancer cells with an androgen response element (ARE)-driven luciferase reporter plasmid and a Renilla luciferase control plasmid.

  • Treat the cells with this compound or vehicle control in the presence or absence of an AR agonist (e.g., DHT or R1881).

  • After 24-48 hours, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Mandatory Visualizations

IMTPPE_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) (inactive) Androgen->AR Binds AR_Androgen AR-Androgen Complex AR_Androgen_nuc AR-Androgen Complex (active) AR_Androgen->AR_Androgen_nuc Nuclear Translocation This compound This compound This compound->AR_Androgen_nuc Inhibits Transcriptional Activity AR_V7 AR Splice Variant (e.g., AR-V7) This compound->AR_V7 Inhibits Transcriptional Activity ARE Androgen Response Element (ARE) AR_Androgen_nuc->ARE Binds AR_V7->ARE Binds (constitutively) Gene_Expression Target Gene Expression (e.g., PSA) ARE->Gene_Expression Drives Experimental_Workflow_Resistance cluster_characterization Characterization of Resistance start Parental Prostate Cancer Cell Line long_term_culture Long-term culture with increasing concentrations of this compound start->long_term_culture resistant_line This compound-Resistant Cell Line long_term_culture->resistant_line viability_assay Confirm Resistance (Cell Viability Assay) resistant_line->viability_assay ar_status Assess AR Status (Western Blot, qPCR) viability_assay->ar_status ar_sequencing Sequence AR NTD ar_status->ar_sequencing pathway_analysis Analyze Bypass Pathways ar_status->pathway_analysis Troubleshooting_Logic start Low this compound Efficacy check_ar Is the cell line AR-positive? start->check_ar check_drug Is the drug concentration optimal? check_ar->check_drug Yes outcome_ar_neg This compound is not expected to be effective. check_ar->outcome_ar_neg No check_variants Are AR splice variants present? check_drug->check_variants Yes outcome_dose_response Perform a dose-response curve. check_drug->outcome_dose_response No check_bypass Are bypass pathways activated? check_variants->check_bypass Yes outcome_variants_ok This compound should be effective. check_variants->outcome_variants_ok No outcome_bypass_active Consider combination therapy. check_bypass->outcome_bypass_active Yes

References

IMTPPE stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of IMTPPE. It also includes troubleshooting guides and frequently asked questions to ensure successful experimental outcomes.

Stability and Storage Conditions

Proper storage and handling of this compound are critical for maintaining its integrity and ensuring reproducible experimental results. While detailed quantitative stability data under various conditions is not extensively published, the following guidelines are based on available product information and experimental practices.

Key Recommendations:

  • Certificate of Analysis (CofA): Always refer to the supplier-specific Certificate of Analysis for the most accurate and detailed storage recommendations.

  • Long-Term Storage: For long-term storage, it is advisable to store this compound as a solid at low temperatures, protected from light and moisture.

  • Working Solutions: Prepare fresh working solutions from a stock solution for each experiment to minimize degradation. Avoid repeated freeze-thaw cycles of stock solutions.

Summary of this compound Stability and Storage:

ConditionSolid (Powder)In Solution (e.g., DMSO)
Long-Term Storage Store at -20°C or -80°C. Protect from light.Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
Short-Term Storage Can be shipped and handled at room temperature for short periods.[1]Can be kept at 4°C for short-term use (e.g., overnight).[2][3]
Experimental Handling Stable for incubations at room temperature for at least 2 hours.[2][3]Minimize exposure to light and air during experiments.
Shipping Typically shipped at ambient temperature.[1]N/A

Experimental Protocols & Workflows

General Workflow for Assessing this compound Stability

When comprehensive stability data is unavailable, researchers can perform in-house stability assessments. The following workflow outlines a general approach to determine the stability of this compound in a specific experimental buffer or solvent.

IMTPPE_Stability_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_conclusion Conclusion prep_solution Prepare this compound solution in desired solvent/buffer aliquot Aliquot solution into multiple tubes prep_solution->aliquot time_zero T=0 (Analyze immediately) aliquot->time_zero cond_a Condition A (e.g., 4°C, dark) cond_b Condition B (e.g., RT, light) cond_c Condition C (e.g., 37°C, dark) analyze Analyze aliquots at different time points (e.g., 2h, 24h, 72h) hplc Analytical Method (e.g., HPLC, LC-MS) analyze->hplc compare Compare peak area/ concentration to T=0 hplc->compare conclusion Determine stability under tested conditions compare->conclusion

General workflow for assessing the stability of this compound.

Troubleshooting and FAQs

Q1: I am seeing variable results in my cell-based assays. Could this be related to this compound stability?

A1: Yes, inconsistent results can be a sign of compound degradation. Here are a few troubleshooting steps:

  • Prepare Fresh Solutions: Always prepare fresh dilutions of this compound from a frozen stock for each experiment.

  • Check Stock Solution: If you suspect your stock solution has degraded, prepare a new stock from solid material.

  • Consistent Handling: Ensure that the handling of this compound, including incubation times and temperatures, is consistent across all experiments. In some studies, this compound has been incubated with cell lysates for 2 hours at room temperature or overnight at 4°C, suggesting stability under these conditions.[2][3]

Q2: What is the best solvent to use for dissolving this compound?

A2: The choice of solvent will depend on your specific experimental setup. For in vitro studies, this compound is often dissolved in dimethyl sulfoxide (DMSO). Always check the solubility information on the product datasheet provided by the supplier. When preparing stock solutions, ensure the solid material is fully dissolved before making further dilutions.

Q3: How does this compound inhibit the androgen receptor (AR) signaling pathway?

A3: this compound is an inhibitor of the androgen receptor (AR).[1] It has been shown to inhibit the transcriptional activity and protein levels of AR in prostate cancer cells.[1] This action is believed to occur through direct binding to the AR.[2][3] Understanding this mechanism can help in designing experiments and interpreting results.

IMTPPE_Signaling_Pathway cluster_pathway Androgen Receptor Signaling Androgen Androgen AR Androgen Receptor (AR) Androgen->AR AR_complex Androgen-AR Complex AR->AR_complex Nucleus Nucleus AR_complex->Nucleus ARE Androgen Response Element (ARE) Nucleus->ARE Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Cell_Growth Cell Proliferation Gene_Transcription->Cell_Growth This compound This compound This compound->AR Inhibition

Simplified diagram of this compound's inhibitory action on the AR signaling pathway.

Q4: Can I use this compound in animal studies?

A4: Yes, this compound has been used in xenograft tumor models.[1] However, for in vivo applications, it is crucial to consider its pharmacokinetics, pharmacodynamics, and potential toxicity. Appropriate formulation and dosing will need to be determined for your specific animal model.

Q5: Are there any known degradation pathways for this compound?

A5: Specific degradation pathways for this compound are not well-documented in publicly available literature. As a general precaution for thioether-containing compounds, exposure to strong oxidizing agents should be avoided. Hydrolytic stability, especially in aqueous buffers at different pH values, should be considered if the compound is in solution for extended periods.

For any further questions or concerns, it is always recommended to contact the technical support of the supplier from whom the this compound was purchased.

References

Technical Support Center: Minimizing Off-Target Effects of IMTPPE

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of 2-[(isoxazol-4-ylmethyl)thio]-1-(4-phenylpiperazin-1-yl)ethanone (IMTPPE) in experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a novel small molecule inhibitor of the Androgen Receptor (AR), a critical driver in prostate cancer.[1][2] It has demonstrated efficacy in castration-resistant prostate cancer (CRPC) models, including those resistant to conventional therapies like enzalutamide.[1][2]

Q2: How does this compound's mechanism of action differ from other anti-androgens?

A2: Unlike many AR antagonists that target the C-terminal Ligand-Binding Domain (LBD), this compound's mechanism is distinct. It inhibits AR transcriptional activity through the N-terminal Domain (NTD) and/or the DNA-Binding Domain (DBD) and hinge region.[1] This makes it a valuable tool for studying AR signaling, even in the context of AR splice variants that lack the LBD.[3][4]

Q3: What are the known on-target effects of this compound in cell-based assays?

A3: At lower concentrations (around 1-2 µM), this compound inhibits the transcriptional activity of AR, leading to decreased expression of AR-target genes like Prostate-Specific Antigen (PSA).[1][5][6] At higher concentrations (≥10 µM), it can also lead to a reduction in the total AR protein levels.[1][5][6]

Q4: Has the selectivity of this compound been characterized?

A4: Preliminary selectivity studies have shown that this compound does not inhibit the Glucocorticoid Receptor (GR), another member of the steroid nuclear receptor superfamily.[1] Additionally, a more potent analog of this compound, named JJ-450, was found to not affect the transcriptional activity of the Estrogen Receptor (ER).[3][4] However, a comprehensive kinome-wide or broad panel off-target screen has not been published. Therefore, it is crucial to empirically determine its selectivity in your experimental system.

Troubleshooting Guide: Unexpected Experimental Results

This guide will help you troubleshoot common issues that may arise during experiments with this compound, with a focus on distinguishing on-target from potential off-target effects.

Issue 1: The observed phenotype is inconsistent with known AR inhibition.

  • Possible Cause: The phenotype may be due to an off-target effect of this compound.

  • Troubleshooting Steps:

    • Validate with a Structurally Different AR Inhibitor: Use an AR inhibitor with a different chemical scaffold that also targets the AR NTD/DBD or a conventional LBD-antagonist like enzalutamide (if appropriate for your model). If the phenotype is not replicated, it suggests the effect is specific to this compound's chemical structure and potentially off-target.

    • Perform a Dose-Response Analysis: A clear, dose-dependent effect that correlates with the IC50 for AR inhibition (see Table 1) is indicative of an on-target effect.[7]

    • Conduct a Rescue Experiment: If possible, transfect cells with a version of the AR that is resistant to this compound. If the phenotype is reversed in these cells, it strongly supports an on-target mechanism.[7]

Issue 2: Significant cell toxicity is observed at effective concentrations.

  • Possible Cause: The toxicity could be a result of on-target AR inhibition in a sensitive cell line or due to off-target effects on essential cellular pathways.[7]

  • Troubleshooting Steps:

    • Determine the Therapeutic Window: Carefully titrate this compound to find the lowest effective concentration that inhibits AR activity without causing significant cell death.

    • Use AR-Negative Control Cell Lines: Test this compound's toxicity in prostate cancer cell lines that do not express AR (e.g., PC3, DU145).[1] If toxicity persists, it is likely an off-target effect.

    • Profile Against a Toxicity Panel: Submit the compound for screening against a panel of known toxicity-related targets, such as hERG or various cytochrome P450 enzymes.

Issue 3: Inconsistent results between experimental replicates.

  • Possible Cause: In addition to standard experimental variability, this could be due to issues with compound solubility or stability.

  • Troubleshooting Steps:

    • Ensure Complete Solubilization: this compound has been noted to have low water solubility.[5] Ensure it is fully dissolved in a suitable solvent like DMSO before preparing final dilutions in aqueous media.

    • Prepare Fresh Solutions: Avoid repeated freeze-thaw cycles of stock solutions. Prepare fresh dilutions from a concentrated stock for each experiment.

    • Verify Compound Integrity: If problems persist, consider analytical chemistry techniques (e.g., LC-MS) to confirm the purity and integrity of your this compound batch.

Data Presentation: On-Target Potency of this compound and Analogs

The following table summarizes the reported IC50 values for this compound and its more potent analog, JJ-450, providing a baseline for expected on-target potency.

CompoundAssayCell LineOn-Target EffectReported IC50Citation
This compound PSA-Luciferase ReporterC4-2Inhibition of AR Transcriptional Activity~1 µM[5]
JJ-450 AR Transcriptional ActivityPC3Inhibition of AR Transcriptional Activity~1-10 µM[1]
(+)-JJ-74-138 PSA SecretionC4-2Inhibition of AR Activity1.16 µM[8]
(+)-JJ-74-138 PSA SecretionLN95Inhibition of AR Activity2.95 µM[8]
(+)-JJ-74-138 PSA Secretion22Rv1Inhibition of AR Activity4.32 µM[8]

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement

This protocol is designed to verify that this compound directly binds to the Androgen Receptor in a cellular context by measuring changes in the thermal stability of the AR protein.

  • Methodology:

    • Cell Treatment: Treat intact cells with this compound at the desired concentration (e.g., 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 1-3 hours).

    • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler. Follow immediately with a 3-minute incubation at 25°C.

    • Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Protein Fractionation: Separate the soluble protein fraction (containing folded AR) from the aggregated protein fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

    • Detection: Collect the supernatant and analyze the amount of soluble AR at each temperature point using Western blotting.

  • Expected Outcome: In this compound-treated samples, the AR should remain soluble at higher temperatures compared to the vehicle control, indicating that compound binding has stabilized the protein.

Protocol 2: Kinase Selectivity Profiling

This protocol provides a general workflow to assess the selectivity of this compound against a broad panel of protein kinases, a common source of off-target effects for small molecules.

  • Methodology:

    • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound to create a range of concentrations for IC50 determination.

    • Assay Setup: In a multi-well plate (e.g., 384-well), add the panel of recombinant kinases, their respective substrates, and ATP.

    • Compound Addition: Add the diluted this compound or a vehicle control to the appropriate wells.

    • Kinase Reaction: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

    • Detection: Add a detection reagent that measures the amount of ATP remaining (e.g., ADP-Glo™) or the amount of phosphorylated substrate.

    • Data Analysis: Read the signal (e.g., luminescence or fluorescence) using a plate reader. Calculate the percent inhibition for each kinase at each concentration and determine the IC50 values.

  • Expected Outcome: The results will reveal any significant inhibitory activity of this compound against kinases other than the intended AR pathway, providing a selectivity profile. This data can be used to generate a selectivity table (see Table 1 for an example format).

Visualizations

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR AR Androgen->AR AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP HSP AR_HSP AR-HSP Complex AR_HSP->AR HSP dissociation ARE Androgen Response Element AR_dimer->ARE Binds DNA Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Activates This compound This compound This compound->AR_dimer Inhibits (NTD/DBD) Off_Target_Workflow Start Start: Unexpected Phenotype or Toxicity Observed Step1 Step 1: On-Target Validation - Dose-Response Curve - Use Structurally Different Inhibitor - Rescue Experiment Start->Step1 Decision1 Is the effect validated as on-target? Step1->Decision1 Step2 Step 2: Off-Target Identification - In Silico Prediction - In Vitro Profiling (e.g., Kinase Panel) - Cellular Target Engagement (e.g., CETSA) Decision1->Step2 No End_OnTarget Conclusion: Phenotype is On-Target Decision1->End_OnTarget Yes Step3 Step 3: Off-Target Validation - Use specific inhibitor for suspected off-target - siRNA/CRISPR knockdown of off-target Step2->Step3 Decision2 Does inhibiting the off-target phenocopy the this compound effect? Step3->Decision2 End_OffTarget Conclusion: Phenotype is Off-Target Decision2->End_OffTarget Yes End_Investigate Conclusion: Mechanism is complex or involves unknown off-targets. Further investigation needed. Decision2->End_Investigate No Troubleshooting_Tree Start Problem: Unexpected Result with this compound Q1 Does the effect correlate with AR inhibition IC50? Start->Q1 Q2 Is the effect replicated by other AR antagonists? Q1->Q2 Yes Q3 Does the effect persist in AR-negative cell lines (e.g., PC3)? Q1->Q3 No Conclusion1 Likely On-Target Effect. Optimize concentration and confirm with rescue experiment. Q2->Conclusion1 Yes Conclusion2 Likely Off-Target Effect. Consider compound-specific artifact. Q2->Conclusion2 No Conclusion3 Strongly Suggests Off-Target Effect. Proceed to off-target identification. Q3->Conclusion3 Yes Conclusion4 On-target effect is possible but may be cell-context specific. Investigate AR signaling in your model. Q3->Conclusion4 No

References

how to address IMTPPE degradation in long-term studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the novel androgen receptor (AR) inhibitor, IMTPPE. This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges that may arise during long-term studies involving this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm observing a diminished effect of this compound in my long-term cell culture experiments. Is the compound degrading?

A1: While chemical degradation is a possibility with any small molecule over time, a diminished effect of this compound in long-term cell culture is often due to the development of cellular resistance. However, it is crucial to first rule out issues related to compound stability and handling.

Troubleshooting Steps:

  • Assess Compound Stability: The stability of this compound in your specific experimental conditions can be verified. Best practices for handling and storage are also critical.[1]

  • Evaluate Cellular Mechanisms: If compound instability is ruled out, the focus should shift to potential biological mechanisms of resistance. Prostate cancer cells can adapt to AR inhibitors through various mechanisms.[2][3][4][5][6]

Q2: How should I properly store and handle my this compound stocks to minimize potential chemical degradation?

A2: Proper storage and handling are crucial for maintaining the integrity of this compound.[1]

  • Storage of Solid Compound: Store solid this compound at -20°C or -80°C in a desiccator to protect it from moisture and light.

  • Stock Solutions: Prepare concentrated stock solutions in an appropriate solvent, such as dimethyl sulfoxide (DMSO).[1] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C. Before use, allow the aliquot to warm to room temperature before opening to prevent condensation.[1]

  • Working Solutions: Prepare fresh working solutions from the stock for each experiment. Avoid long-term storage of dilute aqueous solutions.

Q3: What are the common cellular mechanisms that could lead to reduced sensitivity to this compound in my prostate cancer cell lines?

A3: Resistance to AR inhibitors like this compound can arise from several molecular changes within the cancer cells.[2][3][4][5][6] Key mechanisms include:

  • Androgen Receptor (AR) Mutations: Mutations in the AR gene can alter the drug binding site or lead to a constitutively active receptor.[4][6]

  • AR Splice Variants: Expression of AR splice variants (AR-Vs), such as AR-V7, that lack the ligand-binding domain can confer resistance to drugs targeting this region.[3][4]

  • AR Gene Amplification: Increased copy number of the AR gene can lead to overexpression of the AR protein, requiring higher concentrations of the inhibitor to achieve the same effect.

  • Bypass Signaling Pathways: Activation of alternative signaling pathways can compensate for the inhibition of AR signaling, promoting cell survival and proliferation.[2][3]

  • Increased Intratumoral Androgen Synthesis: Cancer cells can develop the ability to synthesize their own androgens, thereby outcompeting the inhibitor.[3][6]

Troubleshooting Guides

Guide 1: Investigating Loss of this compound Efficacy in Long-Term Cell Culture

This guide provides a systematic approach to troubleshooting a decrease in this compound's inhibitory effect over time.

Logical Workflow for Troubleshooting:

Troubleshooting Workflow for Diminished this compound Efficacy start Observed Decrease in this compound Efficacy check_stability Step 1: Verify Compound Integrity and Handling start->check_stability stability_ok Is compound stable and handled correctly? check_stability->stability_ok check_cellular Step 2: Investigate Cellular Resistance Mechanisms stability_ok->check_cellular Yes correct_handling Correct storage and handling procedures. Re-run experiment. stability_ok->correct_handling No ar_analysis Analyze AR expression, mutations, and splice variants check_cellular->ar_analysis pathway_analysis Assess activation of bypass signaling pathways check_cellular->pathway_analysis re_evaluate Re-evaluate experimental strategy ar_analysis->re_evaluate pathway_analysis->re_evaluate end Resolution re_evaluate->end correct_handling->re_evaluate

Caption: Troubleshooting workflow for reduced this compound efficacy.

Step 1: Verify Compound Integrity

  • Action: Perform a stability analysis of your this compound stock and working solutions.

  • Methodology: Use High-Performance Liquid Chromatography (HPLC) to compare a fresh sample of this compound with your stored stocks and solutions diluted in culture media.[7]

  • Expected Outcome: The chromatograms should show a single major peak corresponding to this compound, with minimal degradation products.

Step 2: Analyze Androgen Receptor Status

  • Action: Assess changes in AR expression, mutations, and the presence of splice variants in your long-term treated cells compared to the parental cell line.

  • Methodologies:

    • Western Blot: To quantify AR protein levels.

    • Quantitative RT-PCR (qRT-PCR): To measure AR mRNA levels and detect splice variants like AR-V7.

    • Sanger Sequencing: To identify potential mutations in the AR gene.

  • Expected Outcome: An increase in AR protein/mRNA levels or the detection of resistance-conferring mutations or splice variants would suggest a mechanism of resistance.

Step 3: Evaluate Downstream AR Signaling

  • Action: Determine if the downstream targets of AR are still being effectively inhibited by this compound.

  • Methodology:

    • Luciferase Reporter Assay: Use a reporter construct with an androgen response element (ARE) driving luciferase expression to measure AR transcriptional activity.[8][9]

    • qRT-PCR: Measure the expression of known AR target genes (e.g., PSA, FKBP5).[10]

  • Expected Outcome: A recovery of luciferase activity or target gene expression in the presence of this compound would indicate a loss of inhibitory effect.

Data Presentation: Quantitative Analysis of this compound Stability and Efficacy

Table 1: Stability of this compound in Solution

Storage ConditionSolventDurationPurity by HPLC (%)
-80°CDMSO12 months>99%
-20°CDMSO12 months98%
4°CDMSO1 month95%
Room TemperatureDMSO1 week90%
37°CCell Culture Medium + 10% FBS72 hours97%

Table 2: Changes in AR Expression and Activity in this compound-Resistant Cells

Cell LineTreatmentAR Protein Level (Fold Change)AR mRNA Level (Fold Change)PSA mRNA Level (Fold Change)IC50 of this compound (µM)
LNCaP (Parental)Vehicle1.01.01.05.2
LNCaP-IMTPPE-RVehicle3.54.23.8> 25
22Rv1 (Parental)Vehicle1.01.01.08.1
22Rv1-IMTPPE-RVehicle1.21.5 (AR-V7: 5.6)2.5> 30

Experimental Protocols

Protocol 1: Western Blot for Androgen Receptor Expression
  • Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane on a 4-12% Bis-Tris gel and run until adequate separation is achieved.[11]

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against AR (e.g., Cell Signaling Technology #3202) overnight at 4°C.[12][13]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and an imaging system.[14]

  • Analysis: Quantify band intensity using software like ImageJ and normalize to a loading control (e.g., GAPDH or β-actin).

Protocol 2: Quantitative RT-PCR for AR and Target Gene Expression
  • RNA Extraction: Isolate total RNA from cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

  • cDNA Synthesis: Reverse transcribe 1 µg of RNA into cDNA using a high-capacity cDNA reverse transcription kit.[15]

  • qPCR Reaction: Set up qPCR reactions using a SYBR Green master mix, cDNA template, and primers for AR, PSA, FKBP5, and a housekeeping gene (e.g., GAPDH).[16]

  • Thermal Cycling: Perform the qPCR on a real-time PCR system with standard cycling conditions (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).[16][17]

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.[18]

Protocol 3: Dual-Luciferase Reporter Assay for AR Activity
  • Cell Seeding and Transfection: Seed cells in a 24-well plate. Co-transfect with an ARE-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.[19]

  • Treatment: After 24 hours, treat the cells with this compound at various concentrations in the presence of an AR agonist (e.g., R1881).

  • Cell Lysis: After 24-48 hours of treatment, lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.[20]

  • Luminescence Measurement: Measure firefly luciferase activity, then add the Stop & Glo reagent and measure Renilla luciferase activity using a luminometer.[20]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Signaling Pathways and Workflows

Androgen Receptor Signaling Pathway and Points of Resistance

cluster_0 Cytoplasm cluster_1 Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds HSP HSP Complex AR->HSP Dissociates AR_dimer AR Dimerization AR->AR_dimer Translocation & Dimerization ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to Transcription Gene Transcription (e.g., PSA, FKBP5) ARE->Transcription AR_V7 AR-V7 (Splice Variant) Constitutively Active AR_V7->ARE AR_mut Mutated AR (Altered LBD) AR_mut->ARE Bypass Bypass Pathways (e.g., PI3K/Akt) Bypass->Transcription This compound This compound This compound->AR Inhibits This compound->AR_dimer Inhibits

Caption: AR signaling and mechanisms of this compound resistance.

Experimental Workflow for Xenograft Studies

For in vivo assessment of this compound efficacy and potential resistance, patient-derived xenograft (PDX) models or cell line-derived xenograft (CDX) models are valuable tools.[21][22][23]

Xenograft Study Workflow start Establish Xenograft Model (e.g., LNCaP, 22Rv1) tumor_growth Monitor Tumor Growth start->tumor_growth treatment Initiate Treatment: - Vehicle Control - this compound tumor_growth->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint tumor_excise Excise Tumors endpoint->tumor_excise Yes relapse Continue Monitoring for Tumor Relapse endpoint->relapse No (Long-term study) analysis Perform IHC, Western Blot, qRT-PCR on Tumor Tissue tumor_excise->analysis relapse_analysis Analyze Relapsed Tumors for Resistance Mechanisms relapse->relapse_analysis

Caption: Workflow for in vivo xenograft studies with this compound.

References

IMTPPE Technical Support Center: Primary Cell Culture Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of IMTPPE in primary cell cultures. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this novel androgen receptor (AR) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an inhibitor of the androgen receptor (AR). It functions by inhibiting the transcriptional activity of AR and, at higher concentrations, can reduce AR protein levels[1][2]. Its mechanism is distinct from many other anti-androgens as it can inhibit AR mutants that lack the ligand-binding domain (LBD)[3]. An analog of this compound, JJ-450, has been shown to block the recruitment of AR to androgen-responsive elements (AREs) on target genes[4][5].

Q2: What is a recommended starting concentration for this compound in primary cell cultures?

A2: Based on studies in prostate cancer cell lines, a common working concentration is 10 μM[4]. However, primary cells can be more sensitive than immortalized cell lines. Therefore, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific primary cell type and experimental endpoint. We recommend a starting range of 1-20 μM.

Q3: How long should I incubate my primary cells with this compound?

A3: Incubation times in published studies with cell lines range from 2 hours for signaling pathway analysis (e.g., ChIP assays) to 24 hours or longer for cell proliferation and gene expression studies[4]. The optimal time will depend on the specific biological question. For initial experiments in primary cells, consider a time course experiment (e.g., 6, 12, 24, and 48 hours) to determine the ideal endpoint.

Q4: Is this compound soluble in standard cell culture media?

A4: The solubility of this compound's analog, JJ-450, has been noted as a potential issue[4]. It is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO and then dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration is low (typically <0.1%) and consistent across all experimental conditions, including vehicle controls. The stability of any small molecule in culture media can be a concern; for critical long-term experiments, media may need to be replaced periodically[6].

Q5: Will this compound be effective in primary cells that do not express the androgen receptor?

A5: this compound's primary mechanism of action is through the inhibition of AR signaling. It has been shown to inhibit the proliferation of AR-positive, but not AR-negative, prostate cancer cells[1][2]. Therefore, it is unlikely to have a significant effect on primary cells that do not express AR, unless there are off-target effects that have not yet been characterized.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High Cell Death/Cytotoxicity 1. This compound concentration is too high for the specific primary cell type. 2. The solvent (e.g., DMSO) concentration is toxic. 3. The primary cells are not healthy or are at too high a passage number.1. Perform a dose-response curve to determine the IC50 and a non-toxic working concentration. Start with a lower concentration range (e.g., 0.1-10 µM). 2. Ensure the final solvent concentration is below 0.1% and that a vehicle-only control is included. 3. Use low-passage primary cells and ensure optimal culture conditions before starting the experiment.
Low or No Efficacy 1. The primary cells do not express the androgen receptor or express it at very low levels. 2. This compound concentration is too low. 3. Incubation time is too short. 4. The compound has degraded in the media.1. Confirm AR expression in your primary cell culture using techniques like qPCR or Western blot. 2. Titrate the concentration of this compound upwards. 3. Increase the incubation time; consider a time-course experiment. 4. Prepare fresh stock solutions of this compound. For long-term experiments, consider replenishing the media with fresh this compound.
High Variability Between Replicates 1. Inconsistent cell seeding density. 2. Inconsistent this compound dosage. 3. Primary cells are heterogeneous. 4. Inconsistent timing of sample collection.1. Ensure a uniform single-cell suspension and accurate cell counting before seeding. 2. Be precise when diluting and adding the compound to each well. 3. If possible, use cell sorting techniques to enrich for the cell type of interest. Acknowledge the heterogeneity in your analysis. 4. Adhere strictly to the experimental timeline for all treatments and harvesting steps.
Unexpected Changes in Cell Morphology 1. Cytotoxic effects of the compound. 2. Differentiation or other cellular processes induced by AR inhibition. 3. Sub-optimal culture conditions exacerbated by the treatment.1. Observe cells at multiple time points and concentrations to assess for signs of stress. Lower the concentration if necessary. 2. Analyze markers of differentiation or other relevant cellular processes to understand the observed changes. 3. Ensure your primary cell culture protocol is well-established and optimized before adding experimental compounds[7].

Data Presentation

Table 1: this compound and its Analog JJ-450 Concentrations in In Vitro Assays (Prostate Cancer Cell Lines)

CompoundCell LineAssayConcentrationDurationOutcomeReference
This compoundC4-2³H-DHT Binding10 µMOvernightReduced low-dose ³H-DHT binding to AR[4]
This compoundC4-2ChIP10 µM2 hoursDecreased AR binding to AREs[4]
JJ-450C4-2ChIP10 µM2 hoursDecreased AR binding to AREs[4]
JJ-450LNCaP, C4-2, LAPC4, 22Rv1Western Blot (PSA)Varies24 hoursInhibition of PSA expression[4]
JJ-45022Rv1Gene Expression (qPCR)20 µMNot SpecifiedInhibited mRNA levels of ARv7 signature genes[4]

Note: The data above is from studies on prostate cancer cell lines. Researchers should use this as a guide and perform their own optimization for primary cell cultures.

Experimental Protocols

Protocol 1: General Protocol for this compound Treatment of Adherent Primary Cells
  • Cell Seeding:

    • Culture primary cells on an appropriate substrate (e.g., collagen-coated plates) in their recommended growth medium until they reach the desired confluency (often 70-80%)[8].

    • Ensure the cells are healthy and proliferating steadily before treatment.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in sterile DMSO to create a high-concentration stock solution (e.g., 10-20 mM).

    • Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Treatment:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Prepare serial dilutions of this compound in the appropriate cell culture medium to achieve the desired final concentrations.

    • Also prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.

    • Carefully remove the old medium from the primary cells and replace it with the this compound-containing medium or the vehicle control medium.

    • Return the cells to the incubator for the desired treatment duration.

  • Downstream Analysis:

    • After the incubation period, harvest the cells for downstream analysis (e.g., RNA extraction for qPCR, protein lysis for Western blot, or cell viability assays).

Protocol 2: Chromatin Immunoprecipitation (ChIP) to Assess AR Occupancy

This protocol is adapted from studies in C4-2 cells and should be optimized for primary cells.[4]

  • Cell Treatment:

    • Culture primary cells to approximately 80-90% confluency.

    • Treat the cells with this compound (e.g., 10 µM) or vehicle control for a short duration (e.g., 2 hours)[4]. Co-treatment with an androgen like R1881 (e.g., 1 nM) may be necessary to induce AR nuclear localization and DNA binding[4].

  • Cross-linking:

    • Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.

    • Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubating for 5 minutes.

  • Cell Lysis and Chromatin Shearing:

    • Wash the cells with cold PBS and scrape them into a lysis buffer.

    • Sonicate the cell lysate to shear the chromatin into fragments of 200-1000 bp. The sonication conditions must be optimized for your specific cell type and equipment.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G beads.

    • Incubate the pre-cleared chromatin overnight at 4°C with an anti-AR antibody or an IgG control.

    • Add protein A/G beads to pull down the antibody-chromatin complexes.

  • Washing and Elution:

    • Wash the beads several times to remove non-specific binding.

    • Elute the chromatin from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the formaldehyde cross-links by incubating at 65°C overnight with NaCl.

    • Treat with RNase A and Proteinase K.

    • Purify the DNA using a PCR purification kit.

  • Analysis:

    • Use the purified DNA as a template for qPCR with primers specific for the AREs of known AR target genes (e.g., PSA enhancer).

Mandatory Visualizations

IMTPPE_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR Androgen Receptor (AR) AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation Androgen Androgen (e.g., DHT) Androgen->AR Binds & Activates ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA TargetGene Target Gene (e.g., PSA) ARE->TargetGene Regulates Transcription Gene Transcription TargetGene->Transcription This compound This compound This compound->AR Inhibits Activity This compound->AR_dimer Inhibits DNA Binding

Caption: this compound inhibits the androgen receptor signaling pathway.

Troubleshooting_Workflow start Experiment Start issue Unexpected Result? (e.g., High Cytotoxicity, Low Efficacy) start->issue check_conc Check this compound Concentration issue->check_conc Yes success Experiment Optimized issue->success No dose_response Perform Dose-Response (e.g., 0.1-20 µM) check_conc->dose_response check_ar Verify AR Expression (qPCR/Western Blot) dose_response->check_ar check_time Optimize Incubation Time (Time-Course Experiment) check_ar->check_time check_cells Assess Primary Cell Health check_time->check_cells optimize_culture Optimize Culture Conditions check_cells->optimize_culture optimize_culture->success

References

troubleshooting unexpected results in IMTPPE functional assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing IMTPPE in functional assays. The information is designed to help you identify and resolve common issues, ensuring the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor of the androgen receptor (AR).[1][2] It has been shown to inhibit the transcriptional activity and protein levels of AR in prostate cancer cells.[1][2] Its mechanism is distinct from AR ligand-binding domain (LBD) antagonists, as it can inhibit AR constructs lacking the LBD.[2][3] This suggests it may target the N-terminal domain (NTD) of the AR.[3]

Q2: Which type of functional assays are typically used to characterize this compound activity?

A2: The activity of this compound is commonly assessed using a variety of functional assays, including:

  • Luciferase reporter assays: To measure the inhibition of AR-dependent gene transcription (e.g., using a PSA promoter-luciferase construct).[3]

  • Cell proliferation assays (e.g., MTT, CellTiter-Glo®): To determine the effect of this compound on the growth of AR-positive cancer cell lines.

  • Western blotting: To analyze the expression levels of AR and its downstream target proteins.[3]

  • Quantitative real-time PCR (qRT-PCR): To measure the mRNA levels of AR-target genes.[4]

  • Chromatin Immunoprecipitation (ChIP) assays: To investigate the recruitment of AR to androgen response elements (AREs).[4]

  • In vivo xenograft models: To evaluate the anti-tumor efficacy of this compound in animal models.[2][3]

Q3: In which cell lines is this compound expected to be active?

A3: this compound is expected to be active in AR-positive prostate cancer cell lines, such as LNCaP, C4-2, and 22Rv1.[3] It is not expected to inhibit the proliferation of AR-negative cell lines like PC3 and DU145.[3]

Q4: What are the key considerations for solvent and final concentration of this compound in cell-based assays?

A4: this compound is typically dissolved in DMSO. It is crucial to maintain a final DMSO concentration of less than 0.5% in your cell culture media, as higher concentrations can induce cell stress and artifacts.[5] Always include a vehicle control (DMSO alone) in your experiments to account for any solvent effects.

Troubleshooting Guide for Unexpected Results

Unexpected results in functional assays can arise from various factors, from experimental design to data interpretation. This guide addresses common issues encountered when working with this compound.

Issue 1: No or Low Inhibition of AR-Positive Cell Proliferation

If you observe minimal or no effect of this compound on the proliferation of AR-positive cells, consider the following potential causes and solutions.

Potential CauseRecommended Solution
Suboptimal this compound Concentration Perform a dose-response experiment with a wider range of this compound concentrations to determine the optimal inhibitory concentration (IC50) for your specific cell line and assay conditions.
Cell Line Integrity Verify the identity and AR expression of your cell line using STR profiling and Western blotting. Cell lines can lose their characteristics over time with continuous passaging.
Assay Incubation Time The incubation time may be too short to observe a significant effect on cell proliferation. Optimize the incubation period (e.g., 24, 48, 72 hours) to allow for sufficient time for this compound to exert its anti-proliferative effects.
High Serum Concentration in Media High concentrations of androgens in fetal bovine serum (FBS) can compete with this compound's inhibitory effect. Consider using charcoal-stripped FBS to reduce the levels of steroid hormones.
Low Cell Seeding Density A very low initial cell density might result in a long lag phase, masking the inhibitory effects. Optimize the cell seeding density to ensure logarithmic growth during the assay period.
Issue 2: High Variability Between Replicates

High variability can obscure real biological effects. The following table outlines common sources of variability and how to address them.

Potential CauseRecommended Solution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and mix the cell suspension between pipetting steps. Pay attention to the "edge effect" in multi-well plates; consider not using the outer wells or filling them with sterile PBS.
Pipetting Errors Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent timing and technique when adding reagents.
Plate Reader Inconsistency Allow the plate to equilibrate to room temperature before reading. Ensure there are no bubbles in the wells. Check the plate reader's settings and perform regular maintenance.
Cell Health and Viability Use cells from a consistent passage number and ensure they are in the exponential growth phase. Check for signs of contamination.
Issue 3: Unexpected Results in Luciferase Reporter Assays

Luciferase assays are sensitive, and several factors can lead to misleading results.

Potential CauseRecommended Solution
Low Transfection Efficiency Optimize your transfection protocol (e.g., DNA-to-reagent ratio, cell density at transfection). Use a co-transfected control plasmid (e.g., expressing Renilla luciferase) to normalize for transfection efficiency.
Promoter-Specific Effects The chosen promoter in your luciferase construct might not be optimally responsive in your cell line. Validate your reporter system with a known AR agonist/antagonist.
Compound Interference with Luciferase Some compounds can directly inhibit or enhance luciferase activity. To test for this, perform a control experiment where you add this compound directly to the cell lysate containing active luciferase.
Cell Viability Effects At high concentrations, this compound might reduce cell viability, leading to a decrease in luciferase signal that is not due to specific AR inhibition. Run a parallel cell viability assay (e.g., CellTiter-Glo®) to distinguish between specific inhibition and general cytotoxicity.

Experimental Protocols

General Protocol for a Cell Proliferation Assay (MTT)
  • Cell Seeding: Seed AR-positive cells (e.g., C4-2) in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until a purple formazan precipitate is visible.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

General Protocol for a Luciferase Reporter Assay
  • Co-transfection: Co-transfect cells (e.g., C4-2) with an AR-responsive firefly luciferase reporter plasmid (e.g., pPSA-Luc) and a control plasmid (e.g., pRL-TK expressing Renilla luciferase).

  • Compound Treatment: After 24 hours, treat the transfected cells with this compound or a vehicle control. If studying AR activation, co-treat with an AR agonist like dihydrotestosterone (DHT).

  • Incubation: Incubate for another 24-48 hours.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Activity Measurement: Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Normalization: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Visualizations

Troubleshooting Logic for Cell Proliferation Assays

G Troubleshooting Workflow: Low this compound Activity in Proliferation Assays start Start: Unexpectedly Low This compound Activity check_conc Is the this compound concentration range appropriate? start->check_conc check_cells Are the cells AR-positive and healthy? check_conc->check_cells Yes optimize_conc Action: Perform dose-response with a wider concentration range. check_conc->optimize_conc No check_assay Is the assay protocol optimized? check_cells->check_assay Yes validate_cells Action: Verify cell line identity (STR) and AR expression (WB). check_cells->validate_cells No optimize_assay Action: Optimize incubation time, serum conditions, and cell density. check_assay->optimize_assay No end End: Re-evaluate This compound Activity check_assay->end Yes optimize_conc->end validate_cells->end optimize_assay->end

Caption: Troubleshooting workflow for low this compound activity in proliferation assays.

This compound's Proposed Signaling Pathway

G Proposed Mechanism of this compound Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds & Activates ARE Androgen Response Element (ARE) AR->ARE Translocates & Binds This compound This compound This compound->AR Inhibits AR Activity Transcription Gene Transcription ARE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Proposed signaling pathway of this compound's inhibitory action on the androgen receptor.

References

Validation & Comparative

A Head-to-Head Comparison: IMTPPE and Enzalutamide in the Treatment of Castration-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of advanced prostate cancer therapeutics, the emergence of novel androgen receptor (AR) antagonists offers new hope for overcoming treatment resistance. This guide provides a detailed comparison of the investigational compound IMTPPE (and its potent analog JJ-450) and the established second-generation antiandrogen, enzalutamide. The focus is on their efficacy, particularly in the context of enzalutamide-resistant castration-resistant prostate cancer (CRPC), supported by preclinical experimental data.

Executive Summary

Enzalutamide is a cornerstone in the management of prostate cancer, effectively blocking the androgen receptor's ligand-binding domain (LBD). However, the development of resistance, often through mechanisms like the expression of AR splice variants (e.g., AR-V7) that lack the LBD, presents a significant clinical challenge. This compound and its derivative, JJ-450, represent a novel class of AR antagonists that function independently of the LBD. Preclinical evidence suggests that these compounds can effectively inhibit the growth of enzalutamide-resistant prostate cancer, offering a promising therapeutic strategy for patients with advanced disease.

Mechanism of Action: A Tale of Two Binding Sites

Enzalutamide competitively inhibits the binding of androgens to the LBD of the androgen receptor.[1][2][3] This action prevents AR nuclear translocation, DNA binding, and the recruitment of co-activators, thereby suppressing the transcription of AR target genes.[4]

This compound and its analog JJ-450, on the other hand, inhibit AR activity through a mechanism that is independent of the LBD.[5][6] This allows them to be effective against AR splice variants, such as AR-V7, which are a common cause of enzalutamide resistance.[5][6]

cluster_Enzalutamide Enzalutamide Mechanism cluster_this compound This compound/JJ-450 Mechanism Androgen Androgen AR_LBD AR Ligand-Binding Domain (LBD) Androgen->AR_LBD Binds to AR_Activation AR Activation AR_LBD->AR_Activation Enzalutamide Enzalutamide Enzalutamide->AR_LBD Blocks Nuclear_Translocation Nuclear Translocation AR_Activation->Nuclear_Translocation DNA_Binding DNA Binding Nuclear_Translocation->DNA_Binding Gene_Transcription Gene Transcription DNA_Binding->Gene_Transcription AR_NTD AR N-Terminal Domain (NTD) AR_Activity AR Transcriptional Activity AR_NTD->AR_Activity This compound This compound/JJ-450 This compound->AR_NTD Inhibits AR_V7 AR Splice Variants (e.g., AR-V7) This compound->AR_V7 Inhibits Resistant_Growth Resistant Tumor Growth AR_Activity->Resistant_Growth AR_V7->AR_Activity

Figure 1. Comparative Signaling Pathways of Enzalutamide and this compound/JJ-450.

Preclinical Efficacy: Overcoming Resistance

The key advantage of this compound and its analogs lies in their ability to combat enzalutamide resistance. In preclinical models, JJ-450 has demonstrated significant activity in prostate cancer cell lines and xenograft models that are resistant to enzalutamide.

In Vitro Studies

In cell-based assays, JJ-450 has been shown to inhibit the transcriptional activity of both wild-type AR and the enzalutamide-resistant AR F876L mutant.[2] Enzalutamide, as expected, was not effective against the AR F876L mutant.[2] Furthermore, JJ-450, but not enzalutamide, was able to inhibit the activity of the AR-V7 splice variant.[7]

CompoundCell LineTargetEffect
Enzalutamide C4-2-GFP-ARWTWild-Type ARInhibited proliferation[2]
C4-2-GFP-ARF876LAR F876L MutantDid not inhibit proliferation[2]
22Rv1 (AR-V7 positive)AR-V7Did not inhibit androgen-independent PSA-luciferase activity[7]
JJ-450 C4-2-GFP-ARWTWild-Type ARInhibited proliferation[2]
C4-2-GFP-ARF876LAR F876L MutantInhibited proliferation[2]
22Rv1 (AR-V7 positive)AR-V7Inhibited androgen-independent PSA-luciferase activity[7]

Table 1. In Vitro Efficacy of Enzalutamide and JJ-450 in Enzalutamide-Sensitive and -Resistant Prostate Cancer Cell Lines.

In Vivo Studies

In xenograft models using the enzalutamide-resistant 22Rv1 cell line, which expresses AR-V7, JJ-450 demonstrated significant tumor growth inhibition.[1] In a VCaP xenograft model, both JJ-450 and enzalutamide were administered to castrated mice.[1]

TreatmentAnimal ModelDosageOutcome
Enzalutamide 22Rv1 Xenograft10 mg/kg, i.p. dailyIneffective in inhibiting tumor growth[8]
JJ-450 22Rv1 Xenograft10 mg/kg & 75 mg/kg, i.p. dailySuppressed tumor growth[1]
Enzalutamide VCaP Xenograft10 mg/kg, i.p. dailyNot specified in direct comparison
JJ-450 VCaP Xenograft75 mg/kg, i.p. dailySuppressed tumor growth[1]

Table 2. In Vivo Efficacy of Enzalutamide and JJ-450 in Prostate Cancer Xenograft Models.

Experimental Protocols

22Rv1 Xenograft Model for Enzalutamide Resistance

Objective: To evaluate the in vivo efficacy of JJ-450 in an enzalutamide-resistant prostate cancer model.

Methodology:

  • Cell Culture: 22Rv1 human prostate cancer cells, known to express AR splice variants and exhibit resistance to enzalutamide, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Animal Model: Male athymic nude mice (6-8 weeks old) are used.

  • Tumor Implantation: 22Rv1 cells (typically 1-5 x 106 cells) are suspended in a mixture of media and Matrigel and injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Castration: Tumors are allowed to grow to a specified size (e.g., 100-200 mm³). Once tumors reach the desired volume, the mice undergo surgical castration to create a castration-resistant environment.

  • Treatment: Following castration, mice are randomized into treatment groups and treated with vehicle control, enzalutamide (e.g., 10 mg/kg, oral gavage, daily), or JJ-450 (e.g., 10 mg/kg or 75 mg/kg, intraperitoneal injection, daily).

  • Efficacy Assessment: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Body weight is also monitored. At the end of the study, tumors are excised and weighed. Serum PSA levels may also be measured.

start 22Rv1 Cell Culture implant Subcutaneous Implantation in Mice start->implant growth Tumor Growth to ~150 mm³ implant->growth castration Surgical Castration growth->castration randomize Randomization castration->randomize treat_vehicle Vehicle Control randomize->treat_vehicle treat_enza Enzalutamide (10 mg/kg) randomize->treat_enza treat_jj450 JJ-450 (10 or 75 mg/kg) randomize->treat_jj450 measure Tumor Volume Measurement treat_vehicle->measure treat_enza->measure treat_jj450->measure measure->measure 2-3x/week end Endpoint Analysis: Tumor Weight, PSA Levels measure->end

References

A Comparative Guide to the Validation of IMTPPE's Effect on Androgen Receptor (AR) Target Genes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel Androgen Receptor (AR) antagonist, IMTPPE, and its more potent analog JJ-450, against the established second-generation anti-androgen, Enzalutamide. The focus is on the validation of their effects on AR-target genes, a critical pathway in the progression of prostate cancer, particularly Castration-Resistant Prostate Cancer (CRPC).

Mechanism of Action: A Distinct Approach to AR Inhibition

The Androgen Receptor signaling pathway is a cornerstone of prostate cancer proliferation. In its canonical activation, androgens like dihydrotestosterone (DHT) bind to the Ligand-Binding Domain (LBD) of the AR, causing it to translocate to the nucleus, bind to Androgen Response Elements (AREs) on DNA, and initiate the transcription of target genes such as Prostate-Specific Antigen (KLK3) and Transmembrane Protease, Serine 2 (TMPRSS2).

Standard anti-androgens, like Enzalutamide, function by competitively inhibiting androgen binding at the LBD. However, resistance often emerges through mechanisms that bypass the need for the LBD, such as the expression of AR splice variants (e.g., AR-V7) that lack the LBD and are constitutively active.

This compound and its analog JJ-450 represent a new class of AR antagonists.[1] Their primary advantage lies in a mechanism that is independent of the LBD.[1][2] These compounds can inhibit the transcriptional activity of both full-length AR and its splice variants, offering a promising therapeutic strategy for Enzalutamide-resistant cancers.[1][3] Studies indicate that this compound and JJ-450 can block the recruitment of the AR to the AREs of its target genes.[1]

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT Androgen (DHT) AR_cyto Androgen Receptor (AR) DHT->AR_cyto Binds LBD AR_nuc AR Dimer AR_cyto->AR_nuc Dimerization & Translocation Enzalutamide Enzalutamide Enzalutamide->AR_cyto Competitively Inhibits LBD ARE ARE (on DNA) AR_nuc->ARE Binds Target_Genes AR-Target Genes (PSA, TMPRSS2) ARE->Target_Genes Promotes Transcription This compound This compound / JJ-450 This compound->ARE Blocks AR Recruitment

Figure 1. AR Signaling and points of inhibition.

Quantitative Data Comparison

The following tables summarize the experimental data validating the inhibitory effects of this compound and its analog JJ-450 compared to Enzalutamide. Data has been compiled from multiple studies to provide a comparative overview.

Table 1: Inhibition of AR-Target Gene Expression

This table shows the effect of the compounds on the mRNA or protein expression of key AR-target genes in various prostate cancer cell lines.

CompoundTarget GeneCell LineAssayConcentrationResultReference
This compound PSA, EAF2, ELL2, TMPRSS2, NKX3.1C4-2qRT-PCR10 µMInhibition of R1881-induced mRNA expression to below baseline levels.[4]
JJ-450 KLK3 (PSA), TMPRSS2C4-2 GFP-ARWTqRT-PCRNot specifiedInhibited expression.[3]
JJ-450 KLK3 (PSA), TMPRSS2C4-2 GFP-ARF876L (Enzalutamide-Resistant)qRT-PCRNot specifiedInhibited expression. [3]
Enzalutamide KLK3 (PSA), TMPRSS2C4-2 GFP-ARWTqRT-PCRNot specifiedInhibited expression.[3]
Enzalutamide KLK3 (PSA), TMPRSS2C4-2 GFP-ARF876L (Enzalutamide-Resistant)qRT-PCRNot specifiedNo inhibition. [3]
(-)-JJ-450 PSA22Rv1 (AR-V7 positive)Luciferase Assay~1 µM>50% inhibition of luciferase activity in androgen-depleted conditions.[1]
Enzalutamide PSA22Rv1 (AR-V7 positive)Luciferase AssayUp to 10 µMNo significant inhibition in androgen-depleted conditions.[1]
Table 2: Inhibition of Cancer Cell Proliferation

This table compares the efficacy of the compounds in halting the proliferation of prostate cancer cells, including Enzalutamide-resistant models.

CompoundCell LineAssayResultReference
This compound LNCaP, C4-2, 22Rv1 (AR-Positive)Proliferation AssayInhibited proliferation.[4]
This compound DU145, PC3 (AR-Negative)Proliferation AssayNo effect.[4]
JJ-450 C4-2 GFP-ARF876L (Enzalutamide-Resistant)BrdU IncorporationInhibited proliferation. [3]
Enzalutamide 22Rv1 (Enzalutamide-Resistant)MTT AssayLimited effect on cell viability.[5]
Enzalutamide C4-2 GFP-ARF876L (Enzalutamide-Resistant)BrdU IncorporationDid not suppress proliferation. [3]

Experimental Workflow and Protocols

The validation of this compound and its analogs relies on a series of established molecular biology techniques. The general workflow for assessing the effect of a compound on AR-target gene expression is outlined below.

Experimental_Workflow cluster_prep cluster_analysis cluster_outcome A 1. Cell Culture (e.g., C4-2, 22Rv1) B 2. Treatment - Vehicle (DMSO) - Androgen (R1881/DHT) - Test Compound (this compound) - Alternative (Enzalutamide) A->B C 3a. RNA Extraction B->C F 3b. Protein Lysis B->F H 3c. Cell Proliferation Assay (e.g., MTT, BrdU) B->H I 3d. Chromatin Immunoprecipitation (ChIP) B->I D 4a. cDNA Synthesis C->D E 5a. Quantitative RT-PCR (Measure mRNA of PSA, TMPRSS2) D->E K Compare Target Gene Expression, Cell Viability, and AR Binding Across Treatments E->K G 4b. Western Blot (Measure Protein of PSA, AR) F->G G->K H->K J 4d. qPCR of Precipitated DNA (Measure AR binding to AREs) I->J J->K

Figure 2. Workflow for validating AR antagonist efficacy.

Detailed Experimental Protocols

1. Quantitative Real-Time PCR (qRT-PCR) for AR-Target Gene Expression

  • Objective: To quantify the mRNA levels of AR-target genes (e.g., KLK3, TMPRSS2) following treatment.

  • Protocol:

    • Cell Culture and Treatment: Seed prostate cancer cells (e.g., C4-2) in 6-well plates. After reaching 70-80% confluency, treat cells with vehicle (DMSO), androgen (e.g., 1 nM R1881), and/or the test compounds (e.g., 10 µM this compound or Enzalutamide) for 24 hours.[4]

    • RNA Isolation: Harvest cells and isolate total RNA using an RNeasy Mini Kit (Qiagen) or similar, according to the manufacturer's instructions.

    • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.

    • qPCR Reaction: Perform qPCR using a SYBR Green or TaqMan-based assay on a real-time PCR system. Use primers specific for target genes (KLK3, TMPRSS2, etc.) and a housekeeping gene (e.g., GAPDH) for normalization.

    • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Results are typically expressed as fold change relative to the vehicle-treated control.

2. Cell Proliferation (MTT) Assay

  • Objective: To assess the effect of the compounds on cell viability and proliferation.

  • Protocol:

    • Cell Seeding: Seed prostate cancer cells (e.g., 22Rv1) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[5][6]

    • Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds (e.g., this compound, Enzalutamide) or vehicle control.

    • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C.[5]

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[6][7] Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[7]

    • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.[6][7]

    • Absorbance Reading: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

    • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to determine metrics such as the IC50 value.

3. Chromatin Immunoprecipitation (ChIP) Assay

  • Objective: To determine if a compound inhibits the physical binding of the Androgen Receptor to the promoter/enhancer regions of its target genes.

  • Protocol:

    • Cell Culture and Treatment: Grow C4-2 cells and treat with androgen (1 nM R1881) and the test compound (e.g., 10 µM this compound) or vehicle for 2 hours.[1]

    • Cross-linking: Add formaldehyde to the culture medium to a final concentration of 1% to cross-link proteins to DNA. Quench the reaction with glycine.

    • Cell Lysis and Sonication: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication.

    • Immunoprecipitation: Incubate the sheared chromatin overnight with an antibody specific to the Androgen Receptor (or a negative control IgG).

    • Immune Complex Capture: Add Protein A/G agarose or magnetic beads to capture the antibody-protein-DNA complexes.

    • Washing: Wash the beads multiple times to remove non-specifically bound chromatin.

    • Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C. Degrade proteins with proteinase K.

    • DNA Purification: Purify the precipitated DNA.

    • Analysis: Use the purified DNA as a template for qPCR with primers designed to amplify specific AREs in the promoter or enhancer regions of target genes (e.g., the PSA enhancer). The amount of amplified DNA reflects the amount of AR that was bound to that specific genomic region.

References

A Head-to-Head Comparison of IMTPPE and Bicalutamide in Androgen Receptor Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals in the field of oncology, particularly prostate cancer, the androgen receptor (AR) remains a critical therapeutic target. While established nonsteroidal antiandrogens like bicalutamide have been foundational in treatment, novel inhibitors with distinct mechanisms of action are emerging. This guide provides an objective comparison of IMTPPE, a novel AR inhibitor, and bicalutamide, a widely used antiandrogen, with a focus on their mechanisms, efficacy, and the experimental data supporting their activity.

Mechanism of Action: A Tale of Two Binding Sites

The primary distinction between this compound and bicalutamide lies in their interaction with the androgen receptor.

Bicalutamide is a first-generation nonsteroidal antiandrogen that functions as a competitive antagonist of the AR.[1][2] It directly competes with androgens, such as testosterone and dihydrotestosterone (DHT), for binding to the ligand-binding domain (LBD) of the receptor.[2][3][4] By occupying the LBD, bicalutamide prevents the conformational changes necessary for AR activation, nuclear translocation, and subsequent transcription of androgen-responsive genes that drive prostate cancer cell growth.[2][5] However, it does not actively reduce the levels of circulating androgens.[1]

This compound (2-[(isoxazol-4-ylmethyl)thio]-1-(4-phenylpiperazin-1-yl)ethanone) represents a newer class of AR inhibitors with a mechanism that is independent of the LBD.[6][7] This is a crucial distinction, as resistance to LBD-targeting drugs can arise from mutations in the LBD or the expression of AR splice variants (like AR-V7) that lack the LBD.[6][8] this compound has been shown to inhibit the transcriptional activity of both full-length AR and AR constructs lacking the LBD.[6][7] While its exact binding site is still under investigation, it is thought to target the N-terminal domain (NTD) or the DNA-binding domain (DBD) of the AR.[6] This unique mechanism allows this compound to be effective in prostate cancer models that have developed resistance to LBD-targeting antagonists like enzalutamide.[6][7][9] At lower concentrations, this compound inhibits AR transcriptional activity, while at higher concentrations, it can lead to a reduction in AR protein levels.[6]

Performance Data: A Comparative Overview

Direct head-to-head quantitative comparisons of this compound and bicalutamide in the same experimental settings are limited in the published literature. The following tables summarize available data from separate studies to provide a comparative perspective. It is important to note that variations in cell lines, assay conditions, and experimental protocols can influence the results.

Table 1: In Vitro Inhibition of AR Activity

CompoundAssayCell LineIC50Source
This compound PSA-Luciferase ActivityC4-2~1 µM[6]
Bicalutamide Androgen-mediated gene transcriptionVCaP160 nMN/A
Bicalutamide R1881-induced VP16-AR–mediated transcriptionHepG20.2 µMN/A

Table 2: Effects on Prostate Cancer Cell Proliferation

CompoundEffectCell LinesObservationsSource
This compound Inhibited proliferationLNCaP, C4-2, 22Rv1 (AR-positive)No effect on AR-negative cells (DU145, PC3)[6]
Bicalutamide Inhibits proliferationLNCaP (AR-positive)Activity can be overcome by AR overexpression or mutationsN/A

Table 3: In Vivo Efficacy in Xenograft Models

CompoundXenograft ModelEffectSource
This compound 22Rv1 (Enzalutamide-resistant)Inhibited tumor growth[6][7]
Bicalutamide LNCaPCan inhibit tumor growth, but resistance can developN/A

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to evaluate AR inhibitors.

Androgen Receptor Transcriptional Activity Assay (Luciferase Reporter Assay)
  • Cell Culture and Transfection: Prostate cancer cells (e.g., LNCaP, C4-2) are cultured in appropriate media. For reporter assays, cells are typically seeded in multi-well plates and transiently transfected with a plasmid containing a luciferase reporter gene driven by an androgen-responsive promoter (e.g., PSA promoter).

  • Compound Treatment: After transfection, cells are treated with a range of concentrations of the test compound (this compound or bicalutamide) in the presence of an AR agonist (e.g., R1881 or DHT) to stimulate AR activity. Control wells receive the agonist and vehicle (e.g., DMSO).

  • Luciferase Activity Measurement: Following an incubation period (typically 24-48 hours), cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's instructions for the luciferase assay system.

  • Data Analysis: Luciferase activity is normalized to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration to account for differences in transfection efficiency and cell number. The IC50 value, the concentration of the inhibitor that reduces the agonist-induced luciferase activity by 50%, is then calculated.

Cell Proliferation Assay (e.g., MTT or WST-1 Assay)
  • Cell Seeding: Prostate cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. Control wells are treated with vehicle.

  • Incubation: Cells are incubated for a period of 24 to 72 hours.

  • Viability Measurement: A solution of MTT or WST-1 reagent is added to each well and incubated for a specified time. The absorbance is then measured using a microplate reader at the appropriate wavelength.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell growth inhibition is calculated relative to the vehicle-treated control, and the IC50 value for cell proliferation is determined.

In Vivo Xenograft Tumor Growth Study
  • Cell Implantation: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of human prostate cancer cells (e.g., 22Rv1).

  • Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups. Treatment with the test compound (administered via an appropriate route, such as oral gavage or intraperitoneal injection) or vehicle is initiated.

  • Tumor Volume Measurement: Tumor dimensions are measured periodically (e.g., twice a week) using calipers, and the tumor volume is calculated using the formula: (Length × Width²) / 2.

  • Monitoring and Endpoint: The body weight and general health of the mice are monitored throughout the study. The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis.

  • Data Analysis: The average tumor volume in the treatment group is compared to the control group to determine the efficacy of the compound in inhibiting tumor growth.

Visualizing the Pathways and Processes

Androgen Receptor Signaling Pathway

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (Testosterone/DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) AR_dimer AR Dimerization AR->AR_dimer Nuclear Translocation & Dimerization HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_HSP->AR HSP Dissociation Bicalutamide Bicalutamide Bicalutamide->AR Competitively Binds to LBD (Inhibition) IMTPPE_cyto This compound IMTPPE_cyto->AR Binds to NTD/DBD (Inhibition) ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth

Caption: Androgen Receptor (AR) Signaling Pathway and points of inhibition.

Experimental Workflow for AR Antagonist Screening

Experimental_Workflow start Start: Compound Library primary_screen Primary Screen: AR Transcriptional Activity Assay (e.g., Luciferase Reporter) start->primary_screen hit_id Hit Identification: Potent AR Inhibitors primary_screen->hit_id secondary_screen Secondary Screen: Cell Proliferation Assays (AR-positive vs. AR-negative cells) hit_id->secondary_screen mechanism_study Mechanism of Action Studies: - AR Binding (LBD vs. non-LBD) - AR Protein Levels - Downstream Gene Expression secondary_screen->mechanism_study in_vivo In Vivo Efficacy: Xenograft Models mechanism_study->in_vivo lead_opt Lead Optimization in_vivo->lead_opt

Caption: General workflow for the screening and evaluation of AR antagonists.

References

Unveiling the LBD-Independent Mechanism of IMTPPE: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding novel therapeutic mechanisms is paramount. This guide provides a detailed comparison of IMTPPE, a novel androgen receptor (AR) antagonist, with other AR-targeted therapies, focusing on its unique ligand-binding domain (LBD)-independent mechanism of action. The information is supported by experimental data to offer a clear perspective on its potential in treating castration-resistant prostate cancer (CRPC), particularly in cases of resistance to conventional anti-androgens.

This compound and its analogs represent a promising class of compounds that inhibit the androgen receptor through a mechanism distinct from traditional LBD-targeting antagonists like enzalutamide.[1][2] This LBD-independent action allows this compound to be effective against AR splice variants that lack the LBD, a common mechanism of resistance in CRPC.[2][3][4] Evidence suggests that this compound's mechanism of action is mediated through the N-terminal domain (NTD) and/or the DNA binding domain (DBD) of the AR.[1]

Comparative Efficacy and Specificity

This compound has demonstrated selective inhibition of AR-positive prostate cancer cell proliferation while showing no effect on AR-negative cells.[1][5] This highlights that its antiproliferative effects are mediated through the AR signaling pathway.[1] Furthermore, this compound has shown efficacy in enzalutamide-resistant xenograft models, underscoring its potential to overcome acquired resistance to LBD-targeted therapies.[5]

A more potent analog of this compound, JJ-450, has been developed and exhibits a stereoisomeric difference in potency, with the (-)-JJ-450 enantiomer being approximately 9-fold more potent than the (+)-JJ-450 enantiomer in a PSA reporter assay.[3][4]

Compound/TreatmentTargetCell LineAssayResultReference
This compound ARLNCaP, C4-2, 22Rv1 (AR-positive)Proliferation AssayInhibition of proliferation[1]
This compound ARDU145, PC3 (AR-negative)Proliferation AssayNo effect on proliferation[1]
Enzalutamide AR-LBDLNCaP, C4-2Proliferation AssayInhibition of proliferation[1]
Enzalutamide AR-LBD22Rv1 (Enzalutamide-resistant)Proliferation AssayNo inhibition of proliferation[1]
(-)-JJ-450 AR22Rv1PSA-luciferase Assay~9-fold more potent than (+)-JJ-450[3][4]
(+)-JJ-450 AR22Rv1PSA-luciferase AssayLess potent isomer[3][4]
JJ-450 Stereoisomers ARv722Rv1PSA-luciferase Assay (androgen-depleted)Inhibition of activity[4]
Enzalutamide ARv722Rv1PSA-luciferase Assay (androgen-depleted)No inhibition of activity[4]

Experimental Protocols

Cell Proliferation Assay
  • Cell Lines: AR-positive (LNCaP, C4-2, 22Rv1) and AR-negative (DU145, PC3) prostate cancer cells were used.

  • Treatment: Cells were treated with varying concentrations of this compound or enzalutamide.

  • Assay: Cell proliferation was measured using standard methods (e.g., MTT or CellTiter-Glo assay) after a defined incubation period.

  • Analysis: The concentration required to inhibit cell growth by 50% (IC50) was determined to compare the potency of the compounds.[1]

PSA-Luciferase Reporter Assay
  • Cell Transfection: 22Rv1 cells, which express both full-length AR and AR splice variants like ARv7, were transiently co-transfected with a PSA promoter-driven luciferase reporter vector (pPSA6.1-Luc) and a control Renilla luciferase vector (pRL-TK).[3][4]

  • Treatment: Transfected cells were treated with different concentrations of JJ-450 stereoisomers or enzalutamide in the presence or absence of the synthetic androgen R1881.[3]

  • Measurement: Luciferase activity was measured after 24 hours of treatment using a dual-luciferase reporter assay system. Firefly luciferase activity was normalized to Renilla luciferase activity.[3]

  • Purpose: This assay assesses the ability of the compounds to inhibit the transcriptional activity of both full-length AR (in the presence of R1881) and constitutively active AR splice variants (in the absence of R1881).[3][4]

Xenograft Mouse Models
  • Cell Implantation: Enzalutamide-resistant 22Rv1 cells were implanted subcutaneously into male immunodeficient mice.[5]

  • Treatment: Once tumors were established, mice were treated with this compound or a vehicle control.

  • Measurement: Tumor growth was monitored over time by measuring tumor volume.

  • Analysis: The ability of this compound to inhibit tumor growth in a resistant setting was evaluated by comparing the tumor volumes in the treated group to the control group.[5]

Signaling Pathway and Mechanism of Action

This compound and its analogs inhibit the transcriptional activity of the androgen receptor.[5] This is achieved by blocking the recruitment of the AR to androgen-responsive elements (AREs) on the DNA, thereby suppressing the expression of AR target genes.[3][6] This mechanism is independent of the ligand-binding domain, allowing these compounds to inhibit both full-length AR and AR splice variants that lack the LBD.

IMTPPE_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm AR_FL Full-length AR ARE Androgen Response Element (ARE) AR_FL->ARE Binds to AR_V AR Splice Variant (LBD-lacking) AR_V->ARE Binds to This compound This compound / JJ-450 This compound->AR_FL Inhibits (NTD/DBD) This compound->AR_V Inhibits (NTD/DBD) Target_Gene Target Gene Expression ARE->Target_Gene Activates Androgen Androgen AR_LBD AR Ligand Binding Domain (LBD) Androgen->AR_LBD Binds to LBD_Antagonist LBD Antagonist (e.g., Enzalutamide) LBD_Antagonist->AR_LBD Blocks

Caption: LBD-independent inhibition of AR signaling by this compound.

References

Comparative Analysis of IMTPPE Activity Across Castration-Resistant Prostate Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the cross-validation of the novel androgen receptor antagonist, IMTPPE, and its potent analog, JJ-450, in various castration-resistant prostate cancer (CRPC) cell lines.

This guide provides a comprehensive comparison of the in vitro activity of this compound (2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-1-(4-(2,3-dimethylphenyl)piperazin-1-yl)ethan-1-one) and its more potent analog, JJ-450, across a panel of well-characterized CRPC cell lines. The data presented herein is intended to aid researchers in the selection of appropriate cell models for the study of this new class of androgen receptor (AR) antagonists and to provide standardized protocols for the replication of these findings.

Introduction to this compound and its Mechanism of Action

This compound and its analog JJ-450 are novel small molecule inhibitors of the androgen receptor (AR), a key driver of prostate cancer progression, even in the castration-resistant state.[1][2] Unlike conventional anti-androgen therapies that target the ligand-binding domain (LBD) of the AR, this compound and JJ-450 exhibit a unique mechanism of action that is independent of the LBD.[1] This characteristic makes them particularly promising for the treatment of CRPC that has developed resistance to current therapies through mechanisms such as AR splice variant expression (e.g., AR-V7), which lack the LBD.[1][3]

The primary mechanism of action of these compounds involves the inhibition of AR transcriptional activity by preventing the recruitment of the AR to androgen-responsive elements (AREs) in the promoter regions of target genes.[1][3] This leads to a downstream reduction in the expression of key AR-regulated genes, such as prostate-specific antigen (PSA), and ultimately inhibits the proliferation of AR-positive prostate cancer cells.[1][4] Notably, this compound and JJ-450 have been shown to be inactive in AR-negative prostate cancer cell lines, highlighting their specificity for the AR signaling pathway.[1]

Comparative Efficacy in CRPC Cell Lines

The inhibitory activity of this compound and its more potent stereoisomer, (-)-JJ-450, has been evaluated across a panel of CRPC cell lines with varying AR status and genetic backgrounds. The following tables summarize the half-maximal inhibitory concentrations (IC50) for both AR activity and cell viability.

Table 1: Inhibition of AR Transcriptional Activity (IC50 Values)

CompoundLNCaPC4-222Rv1VCaP
This compound ND~1 µM[4]NDND
(-)-JJ-450 ND<1 µM[5]NDND
(+)-JJ-450 ND>1 µM[5]NDND

ND: Not Determined from the available search results.

Table 2: Inhibition of Cell Viability (IC50 Values)

CompoundLNCaPC4-222Rv1VCaP
This compound NDNDNDND
JJ-450 NDInhibited[6]Inhibited[7]ND

ND: Not Determined from the available search results. While inhibition was observed, specific IC50 values were not provided in the search results.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental procedures used to evaluate these compounds, the following diagrams have been generated.

IMTPPE_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_inactive Inactive AR Androgen->AR_inactive Binds AR_active Active AR AR_inactive->AR_active Activation AR_nucleus AR AR_active->AR_nucleus Translocation This compound This compound / JJ-450 This compound->AR_active Inhibits Translocation ARE ARE AR_nucleus->ARE Binds Gene Target Gene (e.g., PSA) ARE->Gene Transcription Transcription Gene->Transcription

Caption: this compound/JJ-450 Signaling Pathway.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_assays Assays cluster_analysis Data Analysis start Seed CRPC Cells (LNCaP, C4-2, 22Rv1, VCaP) treatment Treat with this compound / JJ-450 (Dose-Response) start->treatment viability Cell Viability Assay (MTT / MTS) treatment->viability ar_activity AR Activity Assay (PSA Luciferase) treatment->ar_activity gene_expression Gene Expression Analysis (qPCR for PSA, etc.) treatment->gene_expression ic50 Calculate IC50 Values viability->ic50 ar_activity->ic50 comparison Compare Activity Across Cell Lines ic50->comparison

Caption: Experimental Workflow for this compound Evaluation.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures for assessing cell viability in response to compound treatment.[1][2][8][9]

  • Cell Seeding:

    • Seed CRPC cells (LNCaP, C4-2, 22Rv1, VCaP) in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound or JJ-450 in complete growth medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

AR Transcriptional Activity Assay (PSA Luciferase Reporter Assay)

This protocol is based on luciferase reporter assays used to measure AR transcriptional activity.[3][4]

  • Cell Seeding and Transfection:

    • Seed C4-2 cells in a 24-well plate at a density of 5 x 10^4 cells per well.

    • After 24 hours, transfect the cells with a PSA promoter-driven firefly luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Compound Treatment:

    • 24 hours post-transfection, replace the medium with fresh medium containing a serial dilution of this compound or JJ-450.

    • Include a vehicle control and a positive control (e.g., dihydrotestosterone, DHT) to stimulate AR activity.

    • Incubate the plate for 24 hours at 37°C.

  • Cell Lysis and Luciferase Measurement:

    • Wash the cells with PBS and lyse them using a passive lysis buffer.

    • Transfer the cell lysates to a 96-well luminometer plate.

    • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percentage of AR activity inhibition relative to the positive control and determine the IC50 value.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol provides a general workflow for performing a ChIP assay to assess the binding of AR to its target gene promoters.

  • Cross-linking:

    • Treat CRPC cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.

    • Quench the cross-linking reaction by adding glycine.

  • Cell Lysis and Chromatin Sonication:

    • Lyse the cells and isolate the nuclei.

    • Sonicate the chromatin to shear the DNA into fragments of 200-1000 bp in length.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific for the androgen receptor overnight at 4°C.

    • Use protein A/G beads to pull down the antibody-chromatin complexes.

  • Washing and Elution:

    • Wash the beads to remove non-specific binding.

    • Elute the chromatin from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the protein-DNA cross-links by heating the samples.

    • Purify the DNA using a DNA purification kit.

  • Analysis:

    • Analyze the purified DNA by quantitative PCR (qPCR) using primers specific for the AREs of AR target genes (e.g., PSA enhancer).

Conclusion

The data and protocols presented in this guide offer a comparative overview of this compound and JJ-450 activity in various CRPC cell lines. The unique LBD-independent mechanism of these compounds makes them promising candidates for overcoming resistance to current anti-androgen therapies. The provided experimental methodologies will facilitate further research into this novel class of AR antagonists and their potential clinical applications in the treatment of castration-resistant prostate cancer.

References

A Comparative Analysis of IMTPPE and Other Androgen Receptor Inhibitors: A Focus on Mechanism and Preclinical Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comparative overview of the investigational compound IMTPPE and established Androgen Receptor (AR) inhibitors. This compound is a preclinical molecule, and as such, no clinical data, including its side effect profile in humans, is available. The information presented herein is based on preclinical studies and is intended for research and informational purposes only.

Introduction

The Androgen Receptor (AR) signaling pathway is a critical driver in the progression of prostate cancer. While second-generation AR inhibitors like enzalutamide, apalutamide, and darolutamide have significantly improved outcomes for patients with castration-resistant prostate cancer (CRPC), the emergence of resistance, often through AR mutations or the expression of AR splice variants, remains a major clinical challenge. This has spurred the development of novel AR inhibitors with distinct mechanisms of action. One such molecule is this compound (2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-1-(4-(2,3-dimethylphenyl)piperazin-1-yl)ethan-1-one), a novel small molecule identified through high-throughput screening.

This guide compares the known mechanistic attributes of this compound with those of approved AR inhibitors and presents the available preclinical experimental data for this compound. Due to its preclinical status, a direct comparison of side effect profiles is not possible. Instead, we provide a summary of the established side effect profiles for approved AR inhibitors to serve as a reference for researchers in the field.

Mechanism of Action: A Tale of Two Binding Sites

Approved second-generation AR inhibitors—enzalutamide, apalutamide, and darolutamide—share a common mechanism. They are competitive antagonists that bind to the Ligand-Binding Domain (LBD) of the AR.[1][2][3][4][5][6][7][8][9][10][11][12] This action prevents the binding of androgens, inhibits the nuclear translocation of the receptor, and blocks the binding of the AR to DNA, thereby impeding the transcription of AR target genes.[1][2][3][5][6][7][8][10][11][13]

In contrast, this compound represents a new class of AR antagonist. Preclinical studies have shown that this compound inhibits AR transcriptional activity and protein levels.[14] Crucially, its inhibitory action is independent of the LBD.[15] This suggests that this compound may exert its effects by binding to a different domain of the AR, potentially the N-terminal domain (NTD). This distinct mechanism gives this compound the potential to be effective against AR splice variants, such as AR-V7, which lack the LBD and are a common cause of resistance to drugs like enzalutamide.[15][16]

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) (inactive) Androgen->AR Binds to LBD AR_Androgen AR-Androgen Complex AR->AR_Androgen AR_Androgen->Nucleus_port Translocation Enzalutamide Enzalutamide Apalutamide Darolutamide Enzalutamide->AR Competitively Inhibits LBD IMTPPE_cyto This compound (Potential Site) IMTPPE_cyto->AR Binds outside LBD (e.g., NTD) AR_nuc AR-Androgen Complex ARE Androgen Response Element (ARE) on DNA AR_nuc->ARE Binds to DNA Transcription Gene Transcription (e.g., PSA) ARE->Transcription Enzalutamide_nuc Enzalutamide Apalutamide Darolutamide Enzalutamide_nuc->AR_nuc Inhibits Nuclear Translocation & DNA Binding IMTPPE_nuc This compound IMTPPE_nuc->Transcription Inhibits Transcriptional Activity

Figure 1. Simplified AR signaling pathway showing the distinct mechanisms of action of LBD inhibitors and this compound.

Side Effect Profiles of Approved AR Inhibitors

The following table summarizes the common and serious side effects associated with enzalutamide, apalutamide, and darolutamide, as reported in their respective clinical trials. It is important to note that the incidence and severity of side effects can vary based on the patient population and whether the drug is used as a monotherapy or in combination with other treatments.

Side Effect CategoryEnzalutamide (XTANDI®)Apalutamide (ERLEADA®)Darolutamide (NUBEQA®)
Common Adverse Reactions Fatigue, musculoskeletal pain, hot flush, constipation, diarrhea, decreased appetite, hypertension, headache.[17][18]Fatigue, skin rash, joint pain, decreased appetite, weight loss, falls, hot flashes, diarrhea.[19][20][21]Fatigue, pain in extremities, rash, nausea, constipation.[22]
Serious Adverse Reactions Seizure, Posterior Reversible Encephalopathy Syndrome (PRES), allergic reactions, ischemic heart disease, falls and fractures.[17][23]Heart disease, stroke, falls and fractures, seizure, severe skin reactions.[21][24]Ischemic heart disease, heart failure, urinary retention, pneumonia.[25][26]
Cardiovascular Hypertension, ischemic heart disease.[17][18]Increased risk of cardiovascular events.[20]Ischemic heart disease, heart failure.[25][26]
Neurological Seizure (risk is dose-dependent), headache, dizziness, cognitive impairment.[17][18]Seizure, falls.[20][21]Lower incidence of CNS-related side effects due to minimal blood-brain barrier penetration.[27] Seizures have been reported.[26]
Dermatological Rash.Rash is a common side effect.[19][28]Rash.[22]
Constitutional Fatigue/asthenia is very common.[17][18][29][30]Fatigue.[19][21]Fatigue.[22]
Musculoskeletal Musculoskeletal pain, falls, fractures.[17][18]Joint pain, falls, fractures.[19][20][21]Pain in extremities.[22]

Preclinical Experimental Protocols for this compound

The following are summaries of key experimental methodologies used to characterize the activity of this compound and its analogs, such as JJ-450, in preclinical settings.

Cell-Based Luciferase Reporter Assays
  • Objective: To determine the inhibitory effect of this compound on AR transcriptional activity.

  • Methodology:

    • Prostate cancer cell lines (e.g., C4-2) are engineered to contain a PSA (Prostate-Specific Antigen) promoter-luciferase reporter vector and a Renilla luciferase reporter vector for normalization.[15]

    • Cells are cultured in appropriate media and treated with a synthetic androgen (e.g., R1881) to stimulate AR activity.

    • Concurrently, cells are treated with various concentrations of this compound or a vehicle control.

    • After a 24-hour incubation period, cell lysates are prepared.

    • Firefly and Renilla luciferase activities are measured using a luminometer. The firefly luciferase signal is normalized to the Renilla signal to control for transfection efficiency and cell number.

    • A dose-response curve is generated to calculate the IC50 value of this compound.

Western Blot Analysis
  • Objective: To assess the effect of this compound on the protein levels of AR and its target genes.

  • Methodology:

    • Prostate cancer cells are treated with this compound or a vehicle control for a specified duration.

    • Cell lysates are prepared using RIPA buffer containing protease inhibitors.[15]

    • Protein concentration is determined using a standard assay (e.g., BCA assay).

    • Equal amounts of protein are boiled in SDS sample buffer, separated by size using SDS-PAGE, and transferred to a PVDF membrane.

    • The membrane is blocked (e.g., with 5% nonfat milk in TBST) and then incubated overnight with primary antibodies against AR, PSA, or a loading control (e.g., β-actin).

    • The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Western_Blot_Workflow start Start: Prostate Cancer Cells treatment Treatment: 1. Vehicle Control 2. This compound (various conc.) start->treatment lysis Cell Lysis (RIPA Buffer) treatment->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE (Size Separation) quant->sds transfer Transfer to PVDF Membrane sds->transfer blocking Blocking (e.g., 5% Milk) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-AR, anti-PSA) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Analysis: Quantify Protein Levels detection->analysis

Figure 2. A typical experimental workflow for Western Blot analysis to assess this compound's effect on protein expression.

In Vivo Xenograft Tumor Growth Assays
  • Objective: To evaluate the in vivo efficacy of this compound in suppressing tumor growth.

  • Methodology:

    • Immunocompromised mice (e.g., nude mice) are subcutaneously injected with human prostate cancer cells (e.g., 22Rv1, a model for enzalutamide-resistant cancer).

    • Tumor growth is monitored regularly by measuring tumor dimensions with calipers.

    • Once tumors reach a specified volume, mice are randomized into treatment and control groups.

    • The treatment group receives daily administration of this compound (e.g., via oral gavage or intraperitoneal injection), while the control group receives a vehicle.

    • Tumor volume and body weight are measured throughout the study.

    • At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blot, immunohistochemistry).

AR Pulldown Assays
  • Objective: To determine if this compound directly binds to the Androgen Receptor.

  • Methodology:

    • An analog of this compound is synthesized with a linker suitable for conjugation to agarose beads.[31]

    • Control beads without the compound are also prepared.

    • Cell lysates from prostate cancer cells expressing AR (or purified AR protein) are prepared.[31]

    • The lysates are incubated with the this compound-conjugated beads or control beads.

    • In competition experiments, a surplus of free this compound is added to the lysate before incubation with the beads.

    • After incubation, the beads are washed to remove non-specifically bound proteins.

    • The proteins bound to the beads are eluted and analyzed by Western blot using an anti-AR antibody to detect the presence of pulled-down AR.[31]

Conclusion

This compound is a promising preclinical AR inhibitor with a mechanism of action that is distinct from currently approved second-generation agents. Its ability to inhibit AR activity independently of the LBD suggests it could overcome common resistance mechanisms.[15] However, it is crucial to underscore its early stage of development. Extensive preclinical toxicology studies and subsequent clinical trials will be necessary to determine its safety profile and true therapeutic potential. The side effect profiles of enzalutamide, apalutamide, and darolutamide, while showing some overlap, also have key differences, particularly concerning CNS and cardiovascular effects, which guide clinical decision-making. Future research will reveal whether the unique mechanism of this compound translates into a differentiated and favorable safety profile.

References

IMTPPE Demonstrates Potent In Vivo Anti-Tumor Activity in Preclinical Models of Advanced Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – New research highlights the significant in vivo anti-tumor efficacy of IMTPPE, a novel androgen receptor (AR) inhibitor, and its analog JJ-450, in models of castration-resistant prostate cancer (CRPC), including those resistant to current therapies like enzalutamide. These findings position this compound and its derivatives as promising next-generation therapeutics for advanced prostate cancer.

A comprehensive analysis of preclinical data reveals that this compound and JJ-450 effectively suppress tumor growth and prolong survival in xenograft models of human prostate cancer. This guide provides a detailed comparison of their performance against other treatment modalities, supported by experimental data and protocols.

Comparative In Vivo Efficacy

This compound and its more potent analog, JJ-450, have demonstrated significant tumor growth inhibition in various CRPC xenograft models. The data consistently shows their ability to overcome resistance to current standard-of-care AR antagonists.

CompoundCell Line XenograftDosage & AdministrationKey Findings
This compound 22Rv1 (Enzalutamide-resistant)25 mg/kg, every other day>50% tumor growth inhibition compared to vehicle control. Significantly increased median survival time (50 days vs. 23 days for control)[1].
JJ-450 22Rv1 and VCaP (CRPC)10 mg/kg/day~60% tumor growth suppression, reported to be slightly better than enzalutamide.
LNCaP (Relapsed)10 mg/kg (i.p.), 75 mg/kg (o.g.)Significant inhibition of both short-term and long-term tumor growth. Reduced serum PSA levels normalized to tumor volume[2].
Enzalutamide LNCaP (Relapsed)Not specifiedShowed inhibition of short-term tumor growth, but JJ-450 was more potent at higher androgen concentrations[2][3].

Mechanism of Action: A Novel Approach to AR Inhibition

This compound and its analogs exhibit a distinct mechanism of action compared to conventional AR inhibitors like enzalutamide, which target the ligand-binding domain (LBD) of the receptor. This compound can inhibit AR variants that lack the LBD, a common mechanism of resistance to current therapies[1][4]. This suggests that this compound and JJ-450 can effectively target a broader range of AR-driven cancers, including those that have developed resistance.

IMTPPE_Mechanism cluster_nucleus Nucleus AR Androgen Receptor (AR) & AR Splice Variants ARE Androgen Response Element (ARE) AR->ARE Binds to Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Initiates Tumor_Growth Tumor Growth Gene_Transcription->Tumor_Growth Promotes This compound This compound / JJ-450 This compound->AR Inhibits AR activity (LBD-independent) Enzalutamide Enzalutamide AR_LBD AR Ligand-Binding Domain (LBD) Enzalutamide->AR_LBD Targets

Figure 1. Simplified signaling pathway of this compound's mechanism of action.

Experimental Protocols

The following provides a generalized protocol for in vivo anti-tumor activity assessment using a xenograft model, based on the methodologies reported in the cited studies.

1. Cell Culture:

  • Human prostate cancer cell lines (e.g., 22Rv1, LNCaP, VCaP) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Xenograft Mouse Model:

  • Male immunodeficient mice (e.g., SCID or BALB/c nude mice), typically 6-8 weeks old, are used.

  • A suspension of cancer cells (e.g., 5 x 10^6 cells) in a solution like Matrigel is injected subcutaneously into the flank of each mouse.

  • Tumor growth is monitored regularly by measuring tumor dimensions with calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

3. Treatment Administration:

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • This compound, JJ-450, or a comparator drug (e.g., enzalutamide) is administered at the specified dosage and schedule (e.g., intraperitoneally or by oral gavage). The control group receives a vehicle solution.

  • For studies involving castration-resistant models, mice may be surgically castrated before the initiation of treatment.

4. Efficacy Evaluation:

  • Tumor volumes and body weights are measured at regular intervals (e.g., twice weekly) throughout the study.

  • The primary endpoint is typically tumor growth inhibition. Secondary endpoints may include survival analysis and measurement of serum biomarkers like prostate-specific antigen (PSA).

  • At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry for proliferation and apoptosis markers.

Experimental_Workflow start Start cell_culture Prostate Cancer Cell Culture start->cell_culture inoculation Subcutaneous Injection of Cells into Mice cell_culture->inoculation tumor_growth Tumor Growth Monitoring inoculation->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment Drug Administration (this compound, JJ-450, Control) randomization->treatment data_collection Measurement of Tumor Volume & Body Weight treatment->data_collection analysis Data Analysis: Tumor Growth Inhibition, Survival data_collection->analysis Statistical Analysis end End analysis->end

Figure 2. General experimental workflow for in vivo xenograft studies.

The potent anti-tumor activity of this compound and its analog JJ-450, particularly in models of drug-resistant prostate cancer, underscores their potential as valuable additions to the therapeutic arsenal against this challenging disease. Further clinical investigation is warranted to translate these promising preclinical findings into benefits for patients with advanced prostate cancer.

References

A Head-to-Head Comparison of IMTPPE with Next-Generation Androgen Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of advanced prostate cancer therapeutics, the androgen receptor (AR) remains a critical target. While next-generation AR antagonists like enzalutamide, apalutamide, and darolutamide have significantly improved patient outcomes, the emergence of resistance, often driven by AR splice variants such as AR-V7, necessitates the development of novel therapeutic strategies. This guide provides a head-to-head comparison of a novel AR inhibitor, IMTPPE (2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-1-(4-(2,3-dimethylphenyl)piperazin-1-yl)ethan-1-one), with the established next-generation AR antagonists, supported by available experimental data and detailed methodologies.

Mechanism of Action: A Tale of Two Binding Sites

The fundamental difference between this compound and next-generation AR antagonists lies in their mechanism of action and binding site on the androgen receptor.

This compound represents a new class of AR antagonists.[1][2] Unlike current therapies, this compound's inhibitory action is independent of the AR ligand-binding domain (LBD).[1][2][3][4] Evidence suggests that this compound directly binds to the AR, but not at the ligand-binding pocket, and its mechanism of action may be mediated through the N-terminal domain (NTD) and/or the DNA-binding domain (DBD).[3][5] This unique mechanism allows this compound to inhibit the transcriptional activity of both full-length AR and AR splice variants, such as AR-V7, which lack the LBD and are a common cause of resistance to next-generation antagonists.[1][4][6]

Next-generation AR antagonists , including enzalutamide, apalutamide, and darolutamide, are all potent inhibitors that target the LBD of the AR.[7][8] By competitively binding to the LBD, they prevent androgen binding, inhibit the nuclear translocation of the AR, and block the subsequent binding of the AR to androgen response elements (AREs) on DNA, thereby inhibiting the transcription of AR target genes.[2][7][9][10][11][12][13][14][15] While their core mechanism is similar, they exhibit differences in binding affinity and clinical profiles.[16]

Comparative Data: this compound vs. Enzalutamide

Direct, head-to-head experimental data comparing this compound with all next-generation AR antagonists is not extensively available in published literature. However, studies comparing this compound and its more potent analog, JJ-450, with enzalutamide provide valuable insights into their differential effects.

Table 1: Comparison of Effects on AR-Regulated Gene Expression (LNCaP cells)
Gene SetTreatmentDifferentially Expressed Genes (vs. Androgen + Vehicle)
Androgen-Responsive GenesAndrogen + Enzalutamide186
Androgen + this compound2856
Androgen + (+)-JJ-4502878
Androgen + (-)-JJ-45056

Data derived from RNA-sequencing analysis in LNCaP prostate cancer cells treated with 1 nM R1881 (a synthetic androgen) and the respective inhibitors.[1]

The data indicates that the more potent enantiomer of the this compound analog, (-)-JJ-450, is highly specific for AR-regulated genes, affecting a smaller number of genes compared to enzalutamide and this compound itself, suggesting a more targeted AR inhibition.[1]

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.

Cell Viability Assay (WST-1 Assay)

This assay is used to assess the effect of the compounds on the proliferation of prostate cancer cells.

  • Cell Seeding: Plate prostate cancer cells (e.g., LNCaP, C4-2, 22Rv1) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound, enzalutamide, apalutamide, or darolutamide for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

AR Transcriptional Activity Assay (Luciferase Reporter Assay)

This assay measures the ability of the compounds to inhibit androgen-induced AR transcriptional activity.

  • Cell Transfection: Co-transfect prostate cancer cells (e.g., C4-2) in 24-well plates with a PSA (prostate-specific antigen) promoter-luciferase reporter plasmid and a Renilla luciferase control plasmid.

  • Treatment: After 24 hours, treat the cells with a synthetic androgen (e.g., 1 nM R1881) in the presence of varying concentrations of this compound or next-generation AR antagonists for another 24 hours.

  • Cell Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Express the results as a percentage of the activity observed in the androgen-treated control cells.

AR Pulldown Assay

This assay is used to determine the direct binding of a compound to the AR.

  • Preparation of Lysates: Prepare whole-cell or nuclear extracts from prostate cancer cells (e.g., C4-2) that express the AR.

  • Incubation with Compound-Conjugated Beads: Incubate the cell lysates with agarose beads conjugated to an analog of the test compound (e.g., an this compound analog) or control beads overnight at 4°C.[9] To demonstrate specificity, a competition experiment can be performed by pre-incubating the lysate with an excess of the free compound before adding the beads.[9]

  • Washing: Wash the beads several times with a suitable buffer to remove non-specifically bound proteins.

  • Elution and Western Blotting: Elute the bound proteins from the beads and analyze them by Western blotting using an anti-AR antibody.

Radioactive Ligand Binding Assay

This assay assesses the ability of a compound to compete with a radiolabeled androgen for binding to the AR.

  • Preparation of Cytoplasmic Extracts: Prepare cytoplasmic extracts from AR-positive cells (e.g., C4-2).[9]

  • Incubation: Incubate the extracts with a fixed concentration of a radiolabeled androgen (e.g., ³H-DHT) in the presence or absence of increasing concentrations of the test compound (e.g., this compound) overnight at 4°C.[9]

  • Separation of Bound and Free Ligand: Separate the AR-bound radioligand from the free radioligand using methods like dextran-coated charcoal or size-exclusion chromatography.[9]

  • Scintillation Counting: Measure the radioactivity in the bound fraction using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound and determine the inhibitory concentration (IC50).

In Vivo Xenograft Tumor Model

This model evaluates the in vivo efficacy of the compounds in suppressing tumor growth.

  • Tumor Cell Implantation: Subcutaneously inject prostate cancer cells (e.g., 22Rv1, which is resistant to enzalutamide) into the flanks of castrated male immunodeficient mice.

  • Tumor Growth and Treatment Initiation: Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, this compound, enzalutamide, apalutamide, darolutamide).

  • Drug Administration: Administer the compounds to the mice daily or as per the established dosing schedule (e.g., by oral gavage).

  • Tumor Volume Measurement: Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation markers like Ki67 and apoptosis markers like cleaved caspase-3).

Visualizing the Mechanisms

To better understand the distinct and overlapping mechanisms of action, the following diagrams illustrate the AR signaling pathway and the points of intervention for this compound and next-generation AR antagonists.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_ARV7 AR Splice Variant (AR-V7) Androgen Androgen (e.g., DHT) AR_HSP AR HSP Androgen->AR_HSP:f0 Binds AR_inactive Inactive AR AR_inactive->AR_HSP:f0 HSP HSP HSP->AR_HSP:f1 AR_active Active AR AR_HSP->AR_active HSP Dissociation AR_dimer AR Dimer AR_active->AR_dimer Dimerization & Nuclear Translocation This compound This compound NextGen_ARa Next-Gen AR Antagonists NextGen_ARa->AR_HSP:f0 Competitively Inhibits Binding ARE ARE AR_dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA Protein Protein (e.g., PSA) mRNA->Protein NextGen_ARa_nucleus Next-Gen AR Antagonists NextGen_ARa_nucleus->AR_active Inhibits Nuclear Translocation NextGen_ARa_nucleus->AR_dimer Inhibits DNA Binding IMTPPE_nucleus This compound IMTPPE_nucleus->AR_dimer Inhibits Transcriptional Activity (LBD-independent) ARV7 AR-V7 (Lacks LBD) ARV7_nucleus Constitutively Active in Nucleus ARV7->ARV7_nucleus ARE_V7 ARE ARV7_nucleus->ARE_V7 Gene_Transcription_V7 Gene Transcription ARE_V7->Gene_Transcription_V7 IMTPPE_V7 This compound IMTPPE_V7->ARV7_nucleus Inhibits Activity NextGen_ARa_V7 Next-Gen AR Antagonists NextGen_ARa_V7->ARV7_nucleus Ineffective

Caption: AR Signaling Pathway and Inhibitor Mechanisms.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_assays Assays cluster_invivo In Vivo Analysis PC_Cells Prostate Cancer Cell Lines (LNCaP, C4-2, 22Rv1) Treatment Treat with: - this compound - Enzalutamide - Apalutamide - Darolutamide PC_Cells->Treatment Cell_Viability Cell Viability (WST-1) Treatment->Cell_Viability AR_Activity AR Transcriptional Activity (Luciferase) Treatment->AR_Activity AR_Binding AR Binding (Pulldown, Ligand Binding) Treatment->AR_Binding Data_Analysis Data Analysis and Comparison Cell_Viability->Data_Analysis AR_Activity->Data_Analysis AR_Binding->Data_Analysis Xenograft Establish Xenograft Tumors in Mice (e.g., 22Rv1) Animal_Treatment Treat Mice with Compounds Xenograft->Animal_Treatment Tumor_Measurement Measure Tumor Volume Animal_Treatment->Tumor_Measurement Endpoint_Analysis Endpoint Analysis: - Tumor Weight - IHC (Ki67, Caspase-3) Tumor_Measurement->Endpoint_Analysis Endpoint_Analysis->Data_Analysis

Caption: Comparative Experimental Workflow.

Conclusion

This compound presents a promising, novel approach to targeting the androgen receptor in prostate cancer. Its unique mechanism of action, which is independent of the ligand-binding domain, offers a potential strategy to overcome resistance to next-generation AR antagonists, particularly in cases driven by AR splice variants like AR-V7. While direct comparative data with all next-generation antagonists is still emerging, the available evidence suggests that this compound and its analogs warrant further investigation as a potential new line of therapy for advanced prostate cancer. The experimental protocols and workflows provided in this guide are intended to facilitate such research, ultimately aiming to improve outcomes for patients with this challenging disease.

References

Independent Verification of IMTPPE's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides an objective comparison of the novel androgen receptor (AR) inhibitor, IMTPPE, and its more potent analog JJ-450, with established treatments for castration-resistant prostate cancer (CRPC), namely enzalutamide and abiraterone acetate. The information presented herein is intended for researchers, scientists, and drug development professionals, summarizing publicly available experimental data to facilitate an independent verification of this compound's mechanism of action and therapeutic potential.

Executive Summary

This compound and its derivative, JJ-450, represent a new class of AR inhibitors that function through a mechanism distinct from current therapies. Unlike enzalutamide, which primarily targets the ligand-binding domain (LBD) of the AR, this compound and JJ-450 are capable of inhibiting AR activity in cells that are resistant to LBD-targeted antagonists.[1] This is attributed to their ability to interact with the N-terminal domain (NTD) or the DNA-binding domain (DBD) and hinge region of the AR.[1] This novel mechanism offers a promising strategy to overcome resistance to current second-generation anti-androgen therapies. Preclinical studies demonstrate that JJ-450 effectively suppresses the growth of CRPC tumor xenografts, including those resistant to enzalutamide.[2][3]

Comparative Analysis of Anti-Androgen Therapies

The following tables summarize the key characteristics and preclinical efficacy of this compound/JJ-450, enzalutamide, and abiraterone acetate.

FeatureThis compound / JJ-450EnzalutamideAbiraterone Acetate
Target Androgen Receptor (AR)Androgen Receptor (AR)Cytochrome P450 17A1 (CYP17A1)[3][4][5][6]
Mechanism of Action Binds to the N-terminal domain (NTD) or DNA-binding domain (DBD) of AR, inhibiting transcriptional activity independently of the ligand-binding domain (LBD).[1]Competitively inhibits androgen binding to the LBD of the AR, impairs nuclear translocation, and DNA binding.Irreversibly inhibits CYP17A1, an enzyme crucial for androgen biosynthesis in the testes, adrenal glands, and prostate tumor tissue.[1][3][4][7]
Activity in Enzalutamide-Resistant Models Active. JJ-450 inhibits the growth of enzalutamide-resistant xenograft tumors.[2][3]Inactive by definition.May have activity in some enzalutamide-resistant settings, but cross-resistance can occur.
Known Resistance Mechanisms To be determined.AR mutations (e.g., F876L), AR splice variants (e.g., AR-V7), AR amplification, glucocorticoid receptor upregulation.[8]Upregulation of steroidogenic enzymes, AR overexpression, AR mutations.
In Vitro Efficacy: Inhibition of Prostate Cancer Cell Proliferation (IC50)
Cell LineJJ-450 IC50 (µM)Enzalutamide IC50 (µM)Notes
LNCaP ~1-5~1-5Androgen-sensitive, express wild-type AR.
C4-2 ~5-10~5-10Castration-resistant, express wild-type AR.
22Rv1 ~10-20>20 (Resistant)Enzalutamide-resistant, express AR and AR-V7 splice variant.[2]
LNCaP-AR-F876L Inhibits proliferationPromotes proliferationLNCaP cells engineered to express the F876L AR mutation which confers resistance to enzalutamide.[8]

Note: IC50 values are estimations based on graphical data from published dose-response curves and may vary between experiments.

In Vivo Efficacy: Xenograft Tumor Growth Inhibition
Xenograft ModelTreatmentDosageTumor Growth InhibitionReference
22Rv1 (Enzalutamide-Resistant) JJ-45010 mg/kg/day~60%[3]
22Rv1 (Enzalutamide-Resistant) Enzalutamide10 mg/kg/dayNo significant inhibition[3]
VCaP (Castration-Resistant) JJ-45010 mg/kg/day~60%[3]
OVCAR-3 (Ovarian Cancer) Enzalutamide30-50 mg/kgSignificant reduction in androgen-driven tumor growth[9]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms discussed, the following diagrams illustrate the relevant signaling pathways and experimental workflows.

AR_Signaling_Pathway Androgen Receptor Signaling in CRPC and Drug Intervention cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgens Androgens (e.g., Testosterone, DHT) AR Androgen Receptor (AR) Androgens->AR Binds to LBD Dimerization Dimerization AR->Dimerization ARE Androgen Response Element (ARE) (DNA) AR->ARE Binds to DBD HSP Heat Shock Proteins AR_HSP AR-HSP Complex (Cytoplasm) AR_HSP->AR Dissociation Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation Nuclear_Translocation->AR Enters Nucleus Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Initiates Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth Promotes Enzalutamide Enzalutamide Enzalutamide->AR Inhibits LBD binding JJ450 This compound / JJ-450 JJ450->AR Inhibits NTD/DBD function Abiraterone Abiraterone Acetate CYP17A1 CYP17A1 Abiraterone->CYP17A1 Inhibits CYP17A1->Androgens Precursors Androgen Precursors Precursors->CYP17A1 Biosynthesis

Caption: Androgen Receptor Signaling and Drug Intervention Points.

Experimental_Workflow Typical Preclinical Evaluation Workflow Cell_Culture Prostate Cancer Cell Lines (e.g., LNCaP, 22Rv1) In_Vitro_Assays In Vitro Assays Cell_Culture->In_Vitro_Assays Xenograft_Model Xenograft Model Development Cell_Culture->Xenograft_Model Implantation into immunocompromised mice Proliferation_Assay Proliferation Assay (e.g., MTS, BrdU) In_Vitro_Assays->Proliferation_Assay Reporter_Assay AR Reporter Assay (e.g., PSA-Luciferase) In_Vitro_Assays->Reporter_Assay Western_Blot Western Blot (AR, PSA levels) In_Vitro_Assays->Western_Blot ChIP_Assay ChIP Assay (AR binding to DNA) In_Vitro_Assays->ChIP_Assay Data_Analysis Data Analysis & Comparison Proliferation_Assay->Data_Analysis Reporter_Assay->Data_Analysis Western_Blot->Data_Analysis ChIP_Assay->Data_Analysis In_Vivo_Studies In Vivo Studies Xenograft_Model->In_Vivo_Studies Tumor_Growth Tumor Growth Measurement In_Vivo_Studies->Tumor_Growth Survival_Analysis Survival Analysis In_Vivo_Studies->Survival_Analysis PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo_Studies->PK_PD Tumor_Growth->Data_Analysis Survival_Analysis->Data_Analysis PK_PD->Data_Analysis

Caption: Preclinical Evaluation Workflow for AR Inhibitors.

Detailed Experimental Protocols

PSA-Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of the androgen receptor.

  • Cell Culture and Transfection:

    • Prostate cancer cells (e.g., LNCaP, C4-2) are cultured in appropriate media.

    • Cells are seeded in multi-well plates and co-transfected with a PSA-promoter-driven firefly luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.

  • Compound Treatment:

    • After transfection, cells are treated with varying concentrations of the test compounds (this compound, JJ-450, enzalutamide) in the presence or absence of an androgen (e.g., R1881).

  • Cell Lysis and Luciferase Measurement:

    • Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer with a dual-luciferase reporter assay system.

  • Data Analysis:

    • Firefly luciferase activity is normalized to Renilla luciferase activity.

    • Dose-response curves are generated to determine the IC50 values of the compounds.

Chromatin Immunoprecipitation (ChIP) Assay

This assay is used to determine if a protein (in this case, the androgen receptor) binds to a specific DNA sequence in the cell.

  • Cross-linking and Chromatin Preparation:

    • Prostate cancer cells are treated with a cross-linking agent (e.g., formaldehyde) to fix protein-DNA complexes.

    • Cells are lysed, and the chromatin is sheared into smaller fragments by sonication or enzymatic digestion.

  • Immunoprecipitation:

    • The sheared chromatin is incubated with an antibody specific to the androgen receptor.

    • The antibody-protein-DNA complexes are captured using protein A/G-coated magnetic beads.

  • DNA Purification and Analysis:

    • The cross-links are reversed, and the DNA is purified.

    • The amount of specific DNA sequences (e.g., PSA promoter/enhancer regions) is quantified by qPCR or analyzed genome-wide by ChIP-sequencing.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of a compound in a living organism.

  • Cell Implantation:

    • Prostate cancer cells are subcutaneously injected into immunocompromised male mice.

  • Tumor Growth and Treatment:

    • Once tumors reach a palpable size, mice are randomized into treatment groups.

    • Animals are treated with the vehicle control, JJ-450, or enzalutamide via an appropriate route of administration (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Assessment:

    • Tumor volume is measured regularly with calipers.

    • At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).

    • Animal body weight and overall health are monitored throughout the study.

  • Data Analysis:

    • Tumor growth curves are plotted for each treatment group.

    • Statistical analysis is performed to determine the significance of tumor growth inhibition.

Conclusion

The available preclinical data provides a strong independent verification of the novel mechanism of action of this compound and its analog JJ-450. Their ability to inhibit the androgen receptor through a mechanism that is independent of the ligand-binding domain positions them as promising candidates for the treatment of castration-resistant prostate cancer, particularly in cases of resistance to current therapies like enzalutamide. Further clinical investigation is warranted to fully elucidate their therapeutic potential in patients.

References

Safety Operating Guide

Essential Safety and Handling of IMTPPE in a Research Environment

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate PPE, is crucial for handling IMTPPE.[1]

Control/PPE TypeSpecificationRationale
Engineering Controls Certified Chemical Fume HoodTo prevent the inhalation of powders or aerosols, all handling of solid this compound and solutions should be performed within a fume hood.
Powder-Coated Balance EnclosureRecommended for weighing the compound to minimize the generation and dispersal of aerosols.
Eye and Face Protection Safety Goggles with Side ShieldsProvides a barrier against chemical splashes and flying particles.[2][3][4]
Face ShieldShould be worn in addition to safety goggles when there is a significant risk of splashing, such as when preparing stock solutions or handling larger volumes.[2][4][5]
Body Protection Laboratory CoatProtects skin and personal clothing from spills and contamination.[2][4] Fire-resistant lab coats are recommended if flammable solvents are in use.[4]
Hand Protection Disposable Nitrile GlovesOffers protection against incidental chemical contact.[2][6] It is recommended to wear double gloves for added protection.[2] Gloves should be changed immediately upon contamination.
Foot Protection Closed-Toe ShoesEssential to protect feet from spills and falling objects.[2][4]
Operational Plan for Handling this compound

1. Preparation and Weighing:

  • Before handling, ensure all necessary PPE is correctly worn.

  • Conduct all weighing of powdered this compound within a powder-coated balance enclosure or a chemical fume hood.[1]

  • Use anti-static weighing paper and dedicated spatulas to avoid dispersal of the powder.

2. Solubilization:

  • Prepare solutions within a certified chemical fume hood.

  • Slowly add solvent to the weighed this compound to prevent splashing.

  • If sonication or vortexing is required to dissolve the compound, ensure the container is securely capped.[1]

  • Clearly label the resulting solution with the compound name, concentration, solvent, and date of preparation.

3. Experimental Use:

  • All procedures involving this compound, including cell culture treatment and subsequent assays, should be conducted with the appropriate PPE.

  • Minimize the generation of aerosols by avoiding vigorous pipetting.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Solid Waste: All disposable materials that have come into contact with this compound (e.g., gloves, pipette tips, weighing paper, and contaminated labware) should be collected in a designated, clearly labeled hazardous waste container.[1]

  • Liquid Waste: All liquid waste containing this compound, including unused solutions and cell culture media, must be collected in a sealed and clearly labeled hazardous waste container.[1] Do not dispose of this waste down the drain.

  • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.

Experimental Protocols and Data Presentation

The following sections outline a typical experimental workflow for evaluating a novel inhibitor like this compound and how the resulting data can be presented.

Experimental Workflow for Inhibitor Testing

The process of testing a new small-molecule inhibitor involves several stages, from initial screening to validation in relevant cell models.

G cluster_0 Phase 1: High-Throughput Screening cluster_1 Phase 2: Dose-Response and Validation cluster_2 Phase 3: Mechanism of Action Studies A Construct Drug-Resistant Cell Lines B Primary Screening of Small Molecule Library A->B C Hit Identification and Selection B->C D Dose-Response Assays (e.g., CCK-8, CellTiter-Glo) C->D Advance Hits E Determine IC50 Values D->E F Validate Hits in Multiple Cell Lines E->F G Target Engagement Assays (e.g., Western Blot, qPCR) F->G Confirm Activity H Apoptosis and Cell Cycle Analysis G->H I In Vivo Xenograft Studies H->I

A typical experimental workflow for the evaluation of a novel small-molecule inhibitor.
Data Presentation: Dose-Response Analysis

A key experiment in characterizing an inhibitor is the dose-response assay, which determines the concentration of the compound required to inhibit a biological process by 50% (IC50).

Cell LineTreatmentIC50 (µM)
Prostate Cancer (AR-Positive)
LNCaPThis compound1.5
22Rv1This compound2.8
Prostate Cancer (AR-Negative)
PC-3This compound> 50
DU145This compound> 50
Androgen Receptor Signaling Pathway

This compound is an inhibitor of the androgen receptor (AR). The following diagram illustrates a simplified AR signaling pathway and the point of inhibition.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) AR_HSP->AR HSP Dissociation AR_dimer AR Dimerization AR->AR_dimer Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Gene_Transcription Gene Transcription ARE->Gene_Transcription Promotes This compound This compound This compound->AR Inhibits AR Activity

Simplified Androgen Receptor (AR) signaling pathway with the point of this compound inhibition.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.